Product packaging for Disperse Red 82(Cat. No.:CAS No. 30124-94-8)

Disperse Red 82

Cat. No.: B1580610
CAS No.: 30124-94-8
M. Wt: 439.4 g/mol
InChI Key: GRMDKKJYMUDEJO-UHFFFAOYSA-N
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Description

Disperse Red 82 is a useful research compound. Its molecular formula is C21H21N5O6 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N5O6 B1580610 Disperse Red 82 CAS No. 30124-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O6/c1-15(27)31-11-9-25(10-12-32-16(2)28)19-5-3-18(4-6-19)23-24-21-8-7-20(26(29)30)13-17(21)14-22/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMDKKJYMUDEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044642
Record name Disperse Red 82
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Molecular Weight

439.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30124-94-8, 12223-42-6, 57608-82-9
Record name Disperse Red 82
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Record name Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro-
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Record name Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro
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Record name Benzonitrile, 2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitro-
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Foundational & Exploratory

Synthesis pathway of C.I. Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

. ## Synthesis Pathway of C.I. Disperse Red 82: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overview of the Synthesis Pathway

The manufacturing process for C.I. This compound is centered around the formation of a stable azo bridge (-N=N-) that connects two aromatic ring systems. This is achieved through a classic diazotization-coupling sequence.

The two primary precursors for the synthesis are:

  • Diazo Component: 2-Cyano-4-nitroaniline

  • Coupling Component: N,N-bis(2-acetoxyethyl)aniline

The overall reaction can be summarized in two main stages:

Stage 1: Diazotization of 2-Cyano-4-nitroaniline In this step, the primary aromatic amine, 2-Cyano-4-nitroaniline, is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid (HNO₂) under strongly acidic conditions and at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Stage 2: Azo Coupling Reaction The resulting diazonium salt solution is then introduced to the coupling component, N,N-bis(2-acetoxyethyl)aniline. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling component, typically at the para-position, to form the final azo dye molecule.

The following diagram illustrates the chemical structures of the reactants and the final product.

A diagram of the key chemical structures.

Physicochemical and Identification Data

The key identification and property data for the reactants and the final product are summarized in the table below for easy reference.

Compound C.I. This compound 2-Cyano-4-nitroaniline N,N-bis(2-acetoxyethyl)aniline
Synonyms C.I. 11140, Disperse Rubine SE-BBL2-Amino-5-nitrobenzonitrileN-Phenyldiethanolamine diacetate
CAS Number 30124-94-8, 12223-42-617420-30-33031-66-3
Molecular Formula C₂₁H₂₁N₅O₆C₇H₅N₃O₂C₁₄H₁₉NO₄
Molecular Weight 439.42 g/mol 163.14 g/mol 265.30 g/mol
Appearance Dark brown powderYellow to orange crystalline powderViscous liquid or low-melting solid
Solubility Insoluble in waterSparingly soluble in waterInsoluble in water, soluble in organic solvents

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure compiled from general methodologies for the synthesis of similar disperse azo dyes. It is intended for informational purposes and should be adapted and optimized under controlled laboratory conditions.

Materials and Reagents
  • 2-Cyano-4-nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid (or Urea)

  • N,N-bis(2-acetoxyethyl)aniline

  • Acetic Acid

  • Sodium Acetate

  • Ice

  • Methanol

  • Deionized Water

Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution (Diazotization)

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 2-Cyano-4-nitroaniline (1.0 eq.) to a mixture of concentrated sulfuric acid and water (or a mixture of acetic and propionic acids) pre-cooled to 0-5 °C in an ice-salt bath.

  • Stir the mixture until a fine, uniform suspension is obtained.

  • Prepare a solution of sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes, ensuring the temperature is strictly maintained between 0 °C and 5 °C. A slight excess of nitrous acid should be maintained, which can be checked with starch-iodide paper.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

  • Any excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid or urea until a negative test on starch-iodide paper is observed. Keep the resulting diazonium salt solution cold for the next step.

Step 2: Preparation of the Coupling Component Solution

  • In a separate beaker, dissolve N,N-bis(2-acetoxyethyl)aniline (1.0 eq.) in a suitable solvent such as glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling and Product Isolation

  • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution from Step 2 with vigorous stirring.

  • Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • The pH of the coupling medium may be adjusted by adding a buffer, such as sodium acetate, to facilitate the coupling reaction.

  • A colored precipitate of C.I. This compound will form.

  • Continue stirring the mixture for several hours (e.g., 2-4 hours) while allowing it to slowly warm to room temperature to ensure the reaction goes to completion.

  • Isolate the crude dye product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acids and salts, followed by a wash with a solvent like methanol to remove unreacted starting materials.

  • Dry the purified dye product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Synthesis Workflow and Logic

The following diagrams visualize the overall synthesis pathway and the experimental workflow.

SynthesisPathway Figure 2. Synthesis Pathway of C.I. This compound A 2-Cyano-4-nitroaniline B Diazonium Salt of 2-Cyano-4-nitroaniline A->B Diazotization (H₂SO₄, NaNO₂, 0-5°C) D C.I. This compound (Crude Product) B->D Azo Coupling (<10°C) C N,N-bis(2-acetoxyethyl)aniline C->D E Purified C.I. This compound D->E Filtration, Washing, Drying

A flowchart of the synthesis reaction steps.

ExperimentalWorkflow Figure 3. Experimental Workflow cluster_diazo Diazotization Stage cluster_coupling Coupling Stage cluster_reaction Reaction & Isolation D1 Suspend Amine in Acid D2 Cool to 0-5°C D1->D2 D3 Add NaNO₂ Solution Dropwise D2->D3 D4 Stir for 30-60 min D3->D4 D5 Quench Excess Nitrous Acid D4->D5 R1 Combine Diazo and Coupler Solutions D5->R1 Cold Diazo Solution C1 Dissolve Coupling Component C2 Cool to 0-5°C C1->C2 C2->R1 Cold Coupler Solution R2 Stir and Allow to Warm R1->R2 R3 Filter Crude Product R2->R3 R4 Wash with Water & Methanol R3->R4 R5 Dry Final Product R4->R5

A flowchart of the laboratory workflow.

Quantitative Data

Specific yield and purity data for the synthesis of C.I. This compound are not extensively reported in peer-reviewed literature. However, for similar monoazo disperse dyes synthesized from substituted nitroanilines, the yields can vary significantly based on the purity of the starting materials and the optimization of reaction conditions.

Parameter Typical Range for Similar Dyes Notes
Reaction Yield 70% - 95%Yields are highly dependent on the precise control of temperature during diazotization and coupling, as well as the efficiency of the coupling reaction. Side reactions can lower the overall yield.
Purity >95% (for commercial grades)Commercial disperse dyes undergo rigorous purification and formulation with dispersing agents. Laboratory synthesis purity will depend on the effectiveness of the washing and recrystallization steps.

Conclusion

The synthesis of C.I. This compound follows a conventional and robust chemical pathway common to the production of many azo dyes. The process is critically dependent on careful temperature control during the diazotization step to prevent the decomposition of the unstable diazonium salt. The subsequent coupling reaction is an efficient electrophilic aromatic substitution that leads to the formation of the final colored product. While a precise, publicly documented protocol is scarce, the principles and representative methods outlined in this guide provide a solid foundation for the laboratory-scale synthesis and further research into this important class of disperse dyes.

CAS number 12223-42-6 physicochemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Data of CAS Number 12223-42-6

Introduction

This technical guide provides a comprehensive overview of the physicochemical data and related technical information for the compound associated with CAS number 12223-42-6. It is important to note that initial database inquiries for this CAS number may present an ambiguity, with some results cross-referencing to 2,4-Diamino-6-chloropyrimidine 3-oxide. However, the definitive compound registered under CAS number 12223-42-6 is the monoazo dye known as Disperse Red 82 or Disperse Red B-BL.[1][2][3][4] This document will focus exclusively on this latter compound.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the properties, synthesis, and analysis of this compound.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueCitations
IUPAC Name 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitro-benzonitrile[1]
Synonyms Disperse Red B-BL, Samaron Red BL, this compound, Disperse Red C-3B, C.I. This compound, C.I. 11140[1][4]
CAS Number 12223-42-6[1][2][3][4]
Molecular Formula C21H21N5O6[1][2][4][5]
Molecular Weight 439.42 g/mol [2][3][4]
Monoisotopic Mass 440.15646 amu ([M+H]⁺)[2]
Physical Appearance Dark brown powder[2][4]
Solubility Insoluble in water.[1][2][5]
Density 1.28 g/cm³[2]
Refractive Index 1.594[1][5]

Experimental Protocols

While specific, proprietary industrial protocols are not publicly available, the fundamental methodologies for the synthesis and analysis of this compound are well-established.

Synthesis Methodology

The industrial production of this compound is a well-documented, two-stage process.[2]

  • Diazotization: The process begins with the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline, which acts as the diazo component.[2][4] This reaction involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with N,N-Di(2-acetoxyethyl)benzeneamine.[4] This is an electrophilic aromatic substitution reaction where the diazonium salt reacts with the coupling component to form the final azo dye molecule.

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly using reverse-phase C18 columns, is a standard method for analyzing the purity of this compound and monitoring its presence in various matrices.[2]

  • UV-Vis Spectroscopy: The dye exhibits broad absorption bands in the visible region of the electromagnetic spectrum, with spectra typically recorded between 320 and 680 nm.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), can be used to determine the precise mass of the molecule, confirming its elemental formula.[2] Further fragmentation in MS/MS experiments can provide structural information for unequivocal identification.[2]

Mandatory Visualizations

Synthesis Workflow

The logical progression of the synthesis of this compound is depicted in the following workflow diagram.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling 2-Cyano-4-nitroaniline 2-Cyano-4-nitroaniline Diazonium Salt Diazonium Salt 2-Cyano-4-nitroaniline->Diazonium Salt NaNO2 / Acid This compound This compound Diazonium Salt->this compound N,N-Di(2-acetoxyethyl)benzeneamine N,N-Di(2-acetoxyethyl)benzeneamine N,N-Di(2-acetoxyethyl)benzeneamine->this compound

Caption: General synthesis workflow for this compound.

Applications Overview

This compound is primarily used as a dye for synthetic fibers and as a pigment in various materials.

G cluster_applications Primary Applications cluster_textiles Substrates cluster_pigment_uses End Products This compound This compound Textile Dyeing & Printing Textile Dyeing & Printing This compound->Textile Dyeing & Printing Pigment Formulations Pigment Formulations This compound->Pigment Formulations Polyester Polyester Textile Dyeing & Printing->Polyester Acetate Fiber Acetate Fiber Textile Dyeing & Printing->Acetate Fiber Blended Fabrics Blended Fabrics Textile Dyeing & Printing->Blended Fabrics Inks Inks Pigment Formulations->Inks Plastics Plastics Pigment Formulations->Plastics Coatings Coatings Pigment Formulations->Coatings

Caption: Key application areas for this compound.

Signaling Pathways

As an industrial dye, this compound is not typically studied in the context of biological signaling pathways. Research on this molecule is primarily focused on its application properties, synthesis, and environmental fate, including chemical and biological degradation pathways.[2]

Conclusion

This compound (CAS 12223-42-6) is a commercially important dye with well-characterized physicochemical properties. Its synthesis is based on classical diazo chemistry, and its analysis relies on standard chromatographic and spectroscopic techniques. The data and workflows presented in this guide provide a foundational understanding of this compound for scientific and industrial applications.

References

Molecular formula and weight of Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, a monoazo dye belonging to the single azo class, is a compound of significant interest in various industrial and research applications.[1] Primarily utilized in the textile industry for dyeing polyester and its blended fabrics, its physicochemical properties also make it a subject of study in fields such as analytical chemistry and environmental science. This guide provides a comprehensive overview of the molecular and physical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Core Molecular and Physical Properties

This compound is characterized by the following key identifiers and properties:

PropertyValueSource(s)
Molecular Formula C₂₁H₂₁N₅O₆[1][2][3][4]
Molecular Weight 439.42 g/mol [1][2][3][4]
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[2]
CAS Number(s) 12223-42-6, 30124-94-8[2]
Physical Appearance Dark brown powder[1][3]
Solubility Insoluble in water[1][3]
Density (Predicted) 1.28 g/cm³

Synthesis of this compound

The synthesis of this compound is a two-stage process that involves the diazotization of a primary aromatic amine followed by an azo coupling reaction.[5] The precursors for this synthesis are 2-cyano-4-nitroaniline (the diazo component) and N,N-di(2-acetoxyethyl)benzeneamine (the coupling component).[1][3][5]

Experimental Protocol: Synthesis of a Related Azo Dye

Materials:

  • Aniline derivative (e.g., 2-cyano-4-nitroaniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling agent (e.g., N,N-di(2-acetoxyethyl)benzeneamine)

  • Ethanol

  • Sodium sulfate

  • Ice bath

Procedure:

  • Preparation of the Diazonium Salt:

    • Prepare a cold solution of the diazonium salt by adding a cold solution of sodium nitrite (e.g., 0.7 g in 5 mL of water) to a solution of the aniline derivative (e.g., 10 mmol) in concentrated HCl (e.g., 5 mL) at a temperature of 0–5 °C.[6]

  • Azo Coupling:

    • Add the cold diazonium salt solution to a cold solution of the coupling agent (e.g., 10 mmol) in ethanol (e.g., 10 mL) containing sodium sulfate (e.g., 1 g).[6]

    • Stir the mixture at a temperature below 5 °C for 1 hour.[6]

  • Isolation and Purification:

    • Collect the solid precipitate that forms by filtration.[6]

    • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.

Characterization of this compound

The structural confirmation and purity assessment of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of this compound. A reverse-phase method is commonly employed.

Experimental Protocol: HPLC Analysis

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

  • Detection: UV-Vis detector, with the absorption spectra for dye mixtures containing this compound recorded between 320 and 680 nm.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for the definitive identification of this compound, providing exact mass measurements to determine its elemental composition.

Experimental Protocol: LC-ESI-MS/MS Analysis

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used, where the molecule is protonated to form the [M+H]⁺ adduct.[5]

  • Mass Analyzer: A high-resolution instrument such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Sample Preparation: For textile samples, an extraction using methanol under sonication at 50 °C for 30 minutes can be employed. The supernatant is then filtered and reconstituted in a suitable diluent before analysis.

  • Data Analysis: The experimentally determined monoisotopic mass of the [M+H]⁺ ion for this compound is approximately 440.15646 amu, corresponding to the elemental formula C₂₁H₂₂N₅O₆⁺.[5] Further fragmentation in MS/MS experiments can provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H NMR or ¹³C NMR data for this compound is not widely published, NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic compounds, including similar disperse dyes.

Visualizing the Synthesis of this compound

The synthesis of this compound can be visualized as a two-step chemical process. The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.

G Simplified Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-cyano-4-nitroaniline 2-Cyano-4-nitroaniline Diazotization Diazotization 2-cyano-4-nitroaniline->Diazotization N,N-di(2-acetoxyethyl)benzeneamine N,N-Di(2-acetoxyethyl)benzeneamine Azo_Coupling Azo Coupling N,N-di(2-acetoxyethyl)benzeneamine->Azo_Coupling NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazotization HCl Hydrochloric Acid (HCl) HCl->Diazotization Diazotization->Azo_Coupling Diazonium Salt Intermediate Disperse_Red_82 This compound Azo_Coupling->Disperse_Red_82

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Caption: The 2D chemical structure of this compound.

References

Spectroscopic Analysis of Disperse Red 82: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Disperse Red 82 is a synthetic dye belonging to the single azo class.[1] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[2]
C.I. Name This compound, C.I. 11140[2]
CAS Number 12223-42-6[2]
Molecular Formula C₂₁H₂₁N₅O₆[2]
Molecular Weight 439.42 g/mol [2]
Appearance Dark brown powder[2]
Solubility Insoluble in water[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the chromophoric system of dyes like this compound, providing insights into the electronic transitions responsible for its color.[1]

Spectral Properties

The UV-Vis spectrum of this compound is characterized by broad absorption bands in the visible region, which is typical for azo dyes.[1] While specific experimental data for the pure dye is scarce, a theoretical study using Time-Dependent Density Functional Theory (TD-DFT) predicts a maximum absorption wavelength (λmax) of approximately 520 nm .[1] This absorption is attributed to the primary π→π* electronic transition within the molecule.[1] In a study involving a mixture of six disperse dyes, the absorption spectra, including that of this compound, were recorded between 320 and 680 nm.[1][3]

ParameterValueMethodReference
λmax (Maximum Absorption Wavelength) ~520 nmPredicted (TD-DFT)[1]
Molar Absorptivity (ε) Data not available--
Experimental Protocol for UV-Vis Analysis

The following is a generalized protocol for the UV-Vis analysis of a disperse dye like this compound.

  • Solvent Selection : Due to its insolubility in water, a suitable organic solvent must be chosen. Common solvents for disperse dyes include ethanol, acetone, and dimethylformamide (DMF).[4]

  • Preparation of Stock Solution :

    • Accurately weigh a small amount of this compound powder (e.g., 10 mg).

    • Dissolve the dye in a known volume of the selected solvent (e.g., 100 mL) in a volumetric flask to create a stock solution. Sonication may be required to ensure complete dissolution.

  • Preparation of Standard Solutions :

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.

  • Spectrophotometer Setup :

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength range for the scan (e.g., 300 nm to 700 nm).

  • Baseline Correction :

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.

  • Sample Measurement :

    • Rinse a clean cuvette with a small amount of the most dilute standard solution and then fill the cuvette with the solution.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat the measurement for all standard solutions, from the most dilute to the most concentrated.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., Ethanol) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute measure Measure Absorbance of Standard Solutions dilute->measure blank Run Blank (Solvent) blank->measure find_lambda Determine λmax measure->find_lambda calibrate Construct Calibration Curve find_lambda->calibrate calc_epsilon Calculate Molar Absorptivity calibrate->calc_epsilon

Figure 1. Experimental workflow for UV-Vis analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules like this compound. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected Spectral Features

While specific experimental NMR data for this compound is not available, the expected ¹H and ¹³C NMR spectra would show signals corresponding to the different chemical groups in the molecule:

  • Aromatic Protons : Signals in the aromatic region (typically 6.5-8.5 ppm in ¹H NMR) corresponding to the protons on the two benzene rings.

  • Ethyl Protons : Signals for the -CH₂- groups of the N,N-di(2-acetoxyethyl)amino moiety.

  • Acetyl Protons : A characteristic singlet for the methyl protons of the two acetate groups.

  • Aromatic and Aliphatic Carbons : Corresponding signals in the ¹³C NMR spectrum.

Spectral DataExpected Chemical Shifts (ppm)
¹H NMR Data not available
¹³C NMR Data not available
Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring NMR spectra of a disperse dye.

  • Solvent Selection :

    • Choose a suitable deuterated solvent in which the dye is soluble. Common choices for organic molecules include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation :

    • Dissolve an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • If the sample does not fully dissolve, gentle heating or vortexing may be applied.[5]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Spectrometer Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and good resolution.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing :

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the specific protons and carbons in the this compound molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter add_tms Add Internal Standard (TMS) filter->add_tms insert Insert Sample into Spectrometer add_tms->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate 1H Spectrum process->integrate assign Assign Chemical Shifts & Analyze Coupling integrate->assign

References

Thermal Stability and Degradation of Disperse Red 82: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 82 is a monoazo disperse dye utilized in the textile industry for dyeing polyester fibers. Its performance and longevity are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound. While specific experimental data for this particular dye is not extensively available in public literature, this document outlines the expected thermal behavior, degradation pathways, and the analytical methodologies used for their characterization, based on the known properties of analogous monoazo disperse dyes. This guide is intended to serve as a foundational resource for researchers and professionals working with this and similar dyestuffs, providing the necessary theoretical and practical framework for thermal analysis.

Introduction

Disperse dyes, including this compound, are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The dyeing process often involves high temperatures, necessitating a high degree of thermal stability to prevent color changes and degradation of the dye molecule. Understanding the thermal decomposition characteristics of this compound is crucial for optimizing dyeing processes, ensuring the quality and fastness of the final product, and assessing its environmental fate.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate
CAS Number 30124-94-8[1][2][3]
Molecular Formula C21H21N5O6[1]
Molecular Weight 439.42 g/mol [1]
Appearance Dark brown powder[2]
Solubility Insoluble in water[2]

Thermal Analysis Data

Thermogravimetric Analysis (TGA) Data (Hypothetical)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.

ParameterValueConditions
Onset of Decomposition (T_onset) Value in °CHeating rate: 10 °C/min, Inert atmosphere (N₂)
Temperature of Max. Decomposition Rate (T_max) Value in °CHeating rate: 10 °C/min, Inert atmosphere (N₂)
Weight Loss at T_max Value in %Heating rate: 10 °C/min, Inert atmosphere (N₂)
Final Residue at 800 °C Value in %Heating rate: 10 °C/min, Inert atmosphere (N₂)
Differential Scanning Calorimetry (DSC) Data (Hypothetical)

DSC measures the heat flow into or out of a sample as a function of temperature, indicating thermal transitions such as melting and decomposition.

ParameterValueConditions
Melting Point (T_m) Value in °CHeating rate: 10 °C/min, Inert atmosphere (N₂)
Enthalpy of Fusion (ΔH_fus) Value in J/gHeating rate: 10 °C/min, Inert atmosphere (N₂)
Decomposition Exotherm Peak (T_decomp) Value in °CHeating rate: 10 °C/min, Inert atmosphere (N₂)
Enthalpy of Decomposition (ΔH_decomp) Value in J/gHeating rate: 10 °C/min, Inert atmosphere (N₂)

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • A sample of the dye (typically 5-10 mg) is placed in a ceramic or aluminum pan.

  • The pan is placed on a sensitive microbalance within a furnace.

  • The furnace is heated at a constant rate (e.g., 10, 15, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to study thermal decomposition, or air to study oxidative decomposition).[4]

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting data is plotted as mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the most rapid mass loss.[5]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample This compound Powder Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in TGA pan Weigh->Crucible Furnace Place pan in Furnace Crucible->Furnace Program Set Temperature Program (e.g., 25-800°C at 10°C/min) Furnace->Program Atmosphere Set Atmosphere (e.g., Nitrogen flow) Program->Atmosphere Run Start Analysis Atmosphere->Run Record Record Mass vs. Temperature Run->Record Plot Plot TGA/DTG Curves Record->Plot Analyze Determine T_onset, T_max, % Weight Loss Plot->Analyze

Thermogravimetric Analysis (TGA) Experimental Workflow
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Methodology:

  • A small amount of the dye sample is placed in a pyrolysis sample cup.

  • The sample is rapidly heated to a specific high temperature (e.g., 600-800 °C) in an inert atmosphere.[6]

  • The thermal decomposition products (pyrolyzates) are swept into the injection port of a gas chromatograph (GC).

  • The pyrolyzates are separated based on their boiling points and interaction with the GC column.

  • The separated compounds are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.[7][8]

Py_GC_MS_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Sample This compound Sample Pyrolyzer Heat rapidly in Pyrolyzer Sample->Pyrolyzer Injection Inject Pyrolyzates into GC Pyrolyzer->Injection Separation Separate Compounds in GC Column Injection->Separation Ionization Ionize Separated Compounds Separation->Ionization Detection Detect and Identify by Mass Ionization->Detection

Pyrolysis-GC-MS Experimental Workflow

Thermal Degradation Pathway

The thermal degradation of azo dyes typically initiates with the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule.[9][10] The presence of electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups in this compound, can influence the bond dissociation energy and the subsequent degradation pathway.[10]

A plausible thermal degradation pathway for this compound is proposed below:

  • Initial Azo Bond Cleavage: The primary step is the homolytic cleavage of the azo bond, leading to the formation of two radical species.

  • Radical Recombination and Fragmentation: These highly reactive radicals can undergo various subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation of the aromatic rings and substituent groups.

  • Formation of Volatile Products: The fragmentation of the ester and cyanoethyl groups will likely lead to the formation of smaller volatile molecules such as CO₂, CO, HCN, and various hydrocarbons. The decomposition of the nitro group can produce nitrogen oxides (NOx).

Degradation_Pathway DR82 This compound Heat High Temperature Radicals Aryl Radical Intermediates Heat->Radicals Azo Bond Cleavage Fragments Smaller Volatile Fragments (CO, CO₂, NOx, HCN, etc.) Radicals->Fragments Fragmentation & Rearrangement Char Charred Residue Radicals->Char Polymerization/Condensation

Proposed Thermal Degradation Pathway of this compound

Conclusion

The thermal stability of this compound is a critical parameter for its successful application in the textile industry. While specific quantitative data remains to be published, this guide provides a framework for understanding its expected thermal behavior and degradation. The methodologies of TGA and Py-GC-MS are essential tools for the detailed characterization of its thermal properties and the identification of its degradation products. The proposed degradation pathway, initiated by the cleavage of the azo bond, offers a basis for further mechanistic studies. A thorough understanding of these aspects will enable the optimization of dyeing processes and contribute to the development of more stable and environmentally benign dyestuffs.

References

An In-depth Technical Guide to the Solubility of Disperse Red 82 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Red 82

This compound, with the chemical formula C₂₁H₂₁N₅O₆ and a molecular weight of 439.42 g/mol , is a dark brown powder.[1][3] Its chemical structure, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitrobenzonitrile, is responsible for its characteristic color and its classification as a disperse dye.[4][5] These dyes are designed to be sparingly soluble in water and are applied to hydrophobic fibers from a fine aqueous dispersion.[2] The dye molecules then diffuse into the polymer matrix of the fiber, forming a solid-solid solution.

The solubility of this compound in various media is a critical parameter for its application in dyeing processes, as well as for toxicological and environmental studies. In non-textile research fields, such as in certain niche areas of materials science or as a model compound, understanding its behavior in organic solvents is equally important.

Solubility of this compound in Organic Solvents

Comprehensive quantitative data on the solubility of this compound in common organic solvents is sparse in publicly accessible scientific literature. The majority of available information is qualitative, primarily stating that it is insoluble in water.[1][3] However, its use as a co-solvent in supercritical carbon dioxide dyeing suggests some degree of solubility in polar organic solvents like ethanol.[6][7] For context, a related compound, Disperse Red 5, is noted to be soluble in ethanol and acetone, and slightly soluble in benzene and carbon tetrachloride, which may suggest a similar solubility profile for this compound.[8]

Summary of Available Solubility Data

Due to the lack of specific quantitative values, the following table summarizes the qualitative solubility information gathered from various sources. Researchers are advised to determine quantitative solubility for their specific applications using the protocol outlined in the subsequent section.

Solvent ClassificationSolventReported Solubility
Polar Protic WaterInsoluble[1][3]
EthanolImplied solubility
Polar Aprotic AcetoneNo data available
Dimethylformamide (DMF)No data available
Nonpolar ChloroformNo data available
BenzeneNo data available
n-HexaneNo data available

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or glass, as appropriate for the solvent)

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

    • Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed at the set temperature for a few hours to allow larger particles to settle.

    • Centrifuge the suspension at a high speed to pellet the remaining solid dye.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining suspended particles. This step is crucial to prevent artificially high solubility measurements.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a previously established calibration curve.

    • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent using a UV-Vis spectrophotometer.

    • Determine the concentration of the diluted solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Preparation of Calibration Curve
  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Plot a graph of absorbance versus concentration and determine the equation of the line of best fit.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of dye solubility.

G Workflow for Dye Solubility Determination A 1. Sample Preparation - Weigh excess this compound - Add to known volume of solvent B 2. Equilibration - Agitate in thermostatic shaker (e.g., 24-48h at 25°C) A->B C 3. Separation - Centrifuge to pellet undissolved dye B->C D 4. Filtration - Filter supernatant through 0.22µm filter C->D E 5. Dilution - Dilute filtered sample to known volume D->E F 6. Analysis - Measure absorbance via UV-Vis - Determine concentration from calibration curve E->F G 7. Calculation - Calculate solubility of original solution F->G

Caption: A flowchart of the experimental procedure for determining the solubility of a dye.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains elusive in the current body of scientific literature, this guide provides a framework for researchers to address this data gap. The qualitative information presented, combined with the detailed experimental protocol, offers a solid foundation for further investigation. The provided workflow diagram serves as a practical tool for the systematic determination of solubility, ensuring reproducibility and accuracy in experimental outcomes. It is recommended that researchers undertaking such studies contribute their findings to the scientific community to build a more comprehensive understanding of the physicochemical properties of this and other disperse dyes.

References

Literature review on monoazo disperse dyes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Monoazo Disperse Dyes

Introduction

Monoazo disperse dyes are a significant class of synthetic organic colorants characterized by a single azo group (–N=N–) connecting two aromatic rings.[1][2] These dyes are non-ionic, have low molecular weight, and are sparingly soluble in water, making them ideal for dyeing hydrophobic textile fibers.[3][4] They are applied from fine aqueous dispersions, a method that gives them their "disperse" classification.[1] Over 60% of all disperse dyes produced are based on the monoazo chromophore, highlighting their commercial importance.[4] They are particularly valued for their application on polyester fibers, which have a compact and crystalline structure, due to their ability to produce brilliant colors and exhibit good to excellent fastness properties.[5] Beyond textiles, these dyes have found applications in coloring various substrates and in biomedical studies.[3] This guide provides a comprehensive technical overview of the synthesis, properties, application, and toxicology of monoazo disperse dyes.

Synthesis of Monoazo Disperse Dyes

The synthesis of monoazo disperse dyes is a well-established process primarily involving two sequential reactions: diazotization and azo coupling.[2][5][6]

  • Diazotization : An aromatic primary amine (the diazo component) is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0–5 °C) to ensure the stability of the resulting diazonium salt.[6][7]

  • Azo Coupling : The highly reactive diazonium salt is then coupled with a nucleophilic aromatic compound, such as a phenol, naphthol, or an N,N-dialkyl aniline derivative (the coupling component).[3][6] This electrophilic substitution reaction forms the stable azo bond, creating the final dye molecule.[6]

The general synthetic pathway is illustrated below.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_reagents A Aromatic Primary Amine (Ar-NH2) B Diazonium Salt (Ar-N2+ Cl-) A->B NaNO2, HCl 0-5 °C D Monoazo Disperse Dye (Ar-N=N-Ar') B->D Coupling Reaction < 5 °C, pH 4-5 C Coupling Component (Ar'-H) C->D r1 Sodium Nitrite r2 Hydrochloric Acid r3 Phenol / Aniline Derivative

Caption: General synthesis pathway for monoazo disperse dyes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and application of disperse dyes. The following sections outline key experimental procedures cited in the literature.

General Protocol for Diazotization

This protocol describes the formation of a diazonium salt from an aromatic amine.

  • Dissolve the aromatic amine (e.g., 0.01 M of 4-nitroaniline) in a suitable volume of concentrated acid (e.g., 10 ml of conc. Hydrochloric acid).[6]

  • Stir the mixture until the amine is completely dissolved.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 2 M NaNO2) and cool it to below 5°C in an ice bath.[6]

  • Slowly add the amine-acid solution dropwise to the cooled sodium nitrite solution with constant stirring, ensuring the temperature remains between 0-5°C.[6][8]

  • Continue stirring for approximately 30 minutes to 2 hours at this temperature to ensure the completion of the reaction.[8] The resulting diazonium salt solution is typically used immediately in the coupling reaction.[8]

General Protocol for Azo Coupling

This protocol details the reaction between the diazonium salt and a coupling component.

  • Dissolve the coupling component (e.g., 0.01 M of salicylic acid) in a basic solution (e.g., 10 ml of 2 M sodium hydroxide) or an appropriate solvent like methanol.[6][8]

  • Cool the solution in an ice bath to below 5°C.[6]

  • Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[6][8]

  • Maintain the pH of the reaction mixture, typically between 4 and 5, using a suitable buffer if necessary.[8]

  • Continue stirring the mixture in the ice bath for an additional 1 to 2 hours to allow for complete coupling.[6][8]

  • Collect the precipitated solid dye product by vacuum filtration.[6]

  • Wash the product thoroughly with cold water until the filtrate is neutral and acid-free.[8][9]

  • Dry the final dye product in an oven at a moderate temperature (e.g., 60°C).[8]

Protocol for Dyeing Polyester Fabric (High Temperature Method)

This protocol outlines the application of monoazo disperse dyes to polyester fabric.

  • Fabric Preparation : Pre-treat the polyester fabric by washing it with a solution containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (e.g., 2 g/L) at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with water and air dry.[10]

  • Dye Bath Preparation : Prepare a dye bath with a specific liquor ratio (e.g., 50:1).[9] Add the synthesized dye (e.g., to achieve a 2% shade), a dispersing agent (e.g., sodium lignin sulfonate), and adjust the pH to 4.5–5 using glacial acetic acid.[10][11]

  • Dyeing Process : Immerse the wetted fabric in the dye bath. Raise the temperature from ambient to 130°C at a rate of approximately 2-7°C/min.[10][12]

  • Hold the temperature at 130°C for 60 minutes to allow for dye penetration and fixation within the polyester fibers.[10]

  • Rinsing and Clearing : Rapidly cool the dye bath to 50-80°C.[10] Remove the dyed fabric and rinse with cold water.

  • Perform a "reduction clearing" process by treating the fabric with a solution of sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 80°C for 20-30 minutes to remove unfixed surface dye.[10][12]

  • Thoroughly wash the fabric with water and air dry.[10]

Physicochemical Properties and Characterization

The performance and color of monoazo disperse dyes are determined by their physical and chemical properties, which are evaluated using various analytical techniques.

Physical Properties

The synthesis of different monoazo disperse dyes results in varied yields, melting points, and colors, depending on the specific diazo and coupling components used.

Dye Description (Diazo → Coupler)% YieldMelting Point (°C)ColorReference
4-Nitroaniline → 1-Naphthol87.6261Maroon Red[6]
4-Nitroaniline → 2-Naphthol64.2243Black[6]
4-Nitroaniline → Salicylic Acid67.9294Yellow[6]
4-Nitroaniline → Phenol47.3172Green[6]
Aminobenzene → Salicylic Acid34.4--[1]
2-Nitroaniline → Salicylic Acid61.5--[1]
Spectroscopic Characterization
  • UV-Visible Spectroscopy : The color of a dye is determined by its absorption of light in the visible region. The maximum absorption wavelength (λmax) is a key parameter. Monoazo disperse dyes exhibit solvatochromism, where the λmax shifts depending on the polarity of the solvent.[5][6] Generally, an increase in solvent polarity leads to a bathochromic shift (a shift to a longer wavelength).[1][6]

Dye (from 4-Nitroaniline)λmax in Methanol (nm)λmax in Ethanol (nm)λmax in Ethyl Acetate (nm)Reference
→ 1-Naphthol575464444[6]
→ 2-Naphthol474454434[6]
→ Salicylic Acid424404384[6]
→ Phenol434414394[6]
  • Infrared (IR) Spectroscopy : FTIR is used to confirm the presence of key functional groups in the dye structure. Characteristic peaks include the azo group (–N=N–) around 1450–1500 cm⁻¹, O–H stretching from phenols or carboxylic acids (3200-3500 cm⁻¹), C=O from carboxylic acids (1600-1800 cm⁻¹), and N=O from nitro groups (1550-1700 cm⁻¹).[1][5]

Application and Performance in Textile Dyeing

The ultimate test for a disperse dye is its performance on textile fibers, evaluated by its dyeing behavior and fastness properties.

G cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Treatment & Evaluation A Synthesized Dye C Dye Bath Preparation (Dye, Dispersant, pH) A->C B Fabric Pre-treatment (Washing/Scouring) D High-Temp Dyeing (e.g., 130°C for 60 min) B->D C->D E Rinsing & Cooling D->E F Reduction Clearing (Removes Surface Dye) E->F G Final Washing & Drying F->G H Fastness Property Testing (Light, Wash, Rubbing) G->H

Caption: Experimental workflow for polyester dyeing and evaluation.

Dyeing Performance

Monoazo disperse dyes are highly effective for hydrophobic fibers like polyester.[5] The dyeing process for polyester typically requires high temperatures (around 130°C) or the use of a carrier to swell the fibers and allow the non-ionic dye molecules to diffuse and get trapped within the polymer structure.[10][12] The color strength on the fabric, often measured as K/S values, increases with higher dyeing temperatures.[11][12] Nylon, being more amorphous than polyester, can often be dyed at lower temperatures (e.g., at the boil) and shows excellent affinity for these dyes.[5][6]

Fastness Properties

Fastness refers to the resistance of the color to various agents it may be exposed to during its lifetime. The absence of water-solubilizing groups and the relatively large molecular size contribute to good fastness properties.[10]

Dye SeriesFabricLight FastnessWash FastnessPerspiration FastnessReference
Aminothienochromene-basedPolyesterModerate (2-3)Excellent (5)Excellent (5)[10]
Asymmetric Bisimide-basedPolylactic AcidModerate to Very Good (3-6)Very Good (4-5)Very Good (4-5)[3]
N-(1-phthalimidyl)-naphthalimide-basedPolyesterModerate to Very Good (3-6)Excellent (4-5)Excellent (4-5)[4]
(Fastness is typically rated on a scale of 1 to 5, where 5 represents the highest fastness. For light fastness, a scale of 1 to 8 is sometimes used.)

Generally, many monoazo disperse dyes show excellent washing and perspiration fastness but may exhibit only moderate light fastness, which remains an area of ongoing research.[10]

Toxicological Considerations

While indispensable in the textile industry, the environmental and health impacts of azo dyes are a subject of concern.

  • Environmental Impact : During the dyeing process, a portion of the dye (10-15%) is lost to industrial effluents, contributing to water pollution.[13] The colored wastewater can block sunlight penetration in water bodies, affecting aquatic ecosystems.[14]

  • Toxicity and Mutagenicity : The primary toxicological concern with azo dyes is related to the reductive cleavage of the azo bond, which can occur under anaerobic conditions or by enzymes in the liver. This cleavage can release potentially harmful aromatic amines, which may be more toxic, mutagenic, or carcinogenic than the parent dye molecule.[14][15]

  • Hepatotoxicity : Studies on cell cultures (HepG2) have shown that certain monoazo disperse dyes, such as Disperse Red 1 and Disperse Red 13, can induce cytotoxicity and reduce mitochondrial activity in liver cells, indicating potential hepatotoxicity.[13]

  • Allergenic Potential : Some disperse dyes have been identified as contact allergens, causing skin sensitization in occupational settings.[15][16]

Research has shown that the specific chemical structure, including the nature and position of substituents on the aromatic rings, plays a critical role in determining the toxic properties of a particular azo dye.[17]

Conclusion

Monoazo disperse dyes are a cornerstone of the modern dyestuff industry, offering a wide palette of colors for synthetic fibers, especially polyester. Their synthesis via diazotization and coupling is efficient and versatile. They generally exhibit good to excellent wash and perspiration fastness, although light fastness can be a limitation. The primary challenge associated with this class of dyes is their environmental and toxicological profile, particularly the potential for their degradation products to be harmful. Future research and development will likely focus on designing novel monoazo disperse dyes with improved light fastness and inherently safer molecular structures to mitigate their environmental and health impacts.

References

An In-depth Technical Guide to the Health and Safety of Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for the synthetic monoazo dye, Disperse Red 82 (CAS No: 30124-94-8; C.I. 11140). Due to significant gaps in the toxicological data for this specific substance, this report also includes information on structurally related disperse dyes to provide context. All quantitative data is summarized in tables, and key experimental protocols and logical workflows are detailed and visualized.

Chemical and Physical Properties

This compound is a dark brown powder that is insoluble in water.[1][2] It is primarily used for dyeing and printing on polyester and its blended fabrics.[1]

PropertyValueSource
CAS Number 30124-94-8[1]
C.I. Number 11140[1]
Molecular Formula C21H21N5O6[1]
Molecular Weight 439.42 g/mol [1]
Physical State Dark brown powder[1]
Solubility Insoluble in water[1]

Toxicological Profile

The toxicological data for this compound is limited. Much of the available information is derived from notifications to regulatory bodies or from studies on related disperse dyes.

Specific quantitative data for acute oral, dermal, or inhalation toxicity for this compound is not available in the public domain.[2] For context, data for other red disperse dyes are presented below.

SubstanceTestSpeciesRouteResultSource
Disperse Red 17 Acute Oral ToxicityRatOralLD50 > 2000 mg/kg bw[3]
Disperse Red 11 Acute Oral ToxicityRat (male)OralLD50 = 0.7 - 1.0 g/kg bw[4]
Disperse Red 11 Acute Oral ToxicityRat (female)OralLD50 > 5 g/kg bw[4]
Disperse Red 11 Acute Dermal ToxicityRabbitDermalLD50 > 2 g/kg bw[4]

No specific skin irritation studies for this compound were identified. A Safety Data Sheet for the related Disperse Red 11 indicates it can cause skin irritation.[5] The standard method for assessing skin irritation is the OECD Test Guideline 404, detailed in Section 3.1.

No specific eye irritation studies for this compound were identified. A Safety Data Sheet for the related Disperse Red 11 indicates it causes serious eye irritation.[5] The standard in vivo method for assessing eye irritation is the OECD Test Guideline 405, detailed in Section 3.2.

This compound is classified as a skin sensitizer. According to aggregated GHS information from notifications to the European Chemicals Agency (ECHA), it is labeled with the hazard statement H317: "May cause an allergic skin reaction".[6] Disperse dyes are a well-documented cause of allergic contact dermatitis.[7] The mechanism involves the dye acting as a hapten, binding to skin proteins and eliciting a delayed-type (Type IV) hypersensitivity reaction. The murine Local Lymph Node Assay (LLNA) is the preferred alternative method for identifying skin sensitizers, as described in OECD Test Guideline 429 (see Section 3.3).

Direct genotoxicity data for this compound is not available. However, 2-cyano-4-nitroaniline, a chemical used in the manufacturing of this compound, has been shown to be a potent frameshift mutagen in the Ames test.[1] The mutagenicity of this and related aniline-based compounds is mediated by bacterial nitroreductase and acetyl CoA: arylamine N-acetyltransferase.[1] Furthermore, the structurally similar Disperse Red 1 has also tested positive in the Salmonella (Ames) assay, suggesting it can induce frame-shift mutations.[8]

No data on the carcinogenicity, reproductive toxicity, or specific target organ toxicity of this compound was identified.

Experimental Protocols

The following sections detail the standard methodologies for key toxicological endpoints relevant to this compound.

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test System: Healthy young adult albino rabbits (typically 3 animals).

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

    • A dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area of skin (approx. 6 cm²) under a gauze patch.

    • The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

  • Observations:

    • After the 4-hour exposure, the patch is removed, and the skin is cleansed.

    • Skin reactions (erythema/eschar and edema formation) are graded and recorded at 1, 24, 48, and 72 hours after patch removal.

    • Observations continue for up to 14 days to determine the reversibility of the effects.

  • Scoring: Erythema and edema are scored on a scale of 0 (none) to 4 (severe). The mean scores for each effect at the 24, 48, and 72-hour readings are calculated for each animal. A substance is classified as an irritant if the mean score is ≥ 2.3 for either erythema or edema.

This test assesses the potential of a substance to produce irritation or corrosion when applied to the eye.

  • Test System: Healthy young adult albino rabbits (initially a single animal).

  • Procedure:

    • The test substance (0.1 g for solids) is placed into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

    • The eyelids are held together for about one second to prevent loss of the material.

    • If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.

  • Observations:

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Reactions of the cornea (opacity), iris, and conjunctivae (redness and chemosis) are scored according to a graded scale.

    • The observation period may be extended up to 21 days to evaluate the reversibility of any effects.

  • Classification: The scores are used to classify the substance. Effects that are not fully reversible within 21 days are considered indicative of serious eye damage (Category 1). Reversible effects are classified as eye irritation (Category 2).

The LLNA is an in vivo method for identifying potential skin sensitizers by measuring lymphocyte proliferation in the draining auricular lymph nodes.

  • Test System: CBA/J or CBA/Ca strain mice (typically groups of 4-5 animals per dose).

  • Procedure:

    • Day 1-3: A volume of 25 µL of the test substance at the appropriate concentration in a suitable vehicle (or vehicle alone for controls) is applied daily to the dorsal surface of each ear.

    • Day 6: Five days after the first application, all mice are injected intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.

    • Sacrifice: Five hours after the injection, mice are euthanized.

  • Endpoint Measurement:

    • The draining auricular lymph nodes are excised from each ear and pooled for each mouse.

    • A single-cell suspension of lymph node cells is prepared.

    • The incorporated radioactivity is measured by β-scintillation counting as disintegrations per minute (DPM).

  • Data Analysis:

    • The proliferation is expressed as the mean DPM per mouse within each group.

    • A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.

    • A substance is classified as a skin sensitizer if the SI is ≥ 3.

Visualizations

The following diagrams illustrate key health and safety concepts related to this compound.

GHS_Hazards cluster_main GHS Hazard Classification for this compound cluster_response hazard_node This compound Hazard Class: Skin Sensitization, Category 1 H317: May cause an allergic skin reaction pictogram Exclamation Mark hazard_node:f1->pictogram Pictogram prevention Prevention: - Avoid breathing dust. - Wear protective gloves. - Contaminated work clothing should not be allowed out of the workplace. hazard_node:f2->prevention Precautionary Statements response Response: - IF ON SKIN: Wash with plenty of soap and water. - If skin irritation or rash occurs: Get medical advice/attention. - Wash contaminated clothing before reuse. hazard_node:f2->response

Caption: GHS Hazard Summary for this compound.

LLNA_Workflow Experimental Workflow: Local Lymph Node Assay (OECD TG 429) start Start: Acclimatize Mice (CBA/J or CBA/Ca) dosing Days 1-3: Apply 25 µL of Test Substance (or Vehicle) to Dorsal Surface of Each Ear Daily start->dosing injection Day 6 (AM): Intravenous Injection of ³H-methyl Thymidine dosing->injection sacrifice Day 6 (PM): Euthanize Mice (5 hours post-injection) injection->sacrifice excision Excise Draining Auricular Lymph Nodes sacrifice->excision preparation Prepare Single-Cell Suspension of Lymph Node Cells excision->preparation measurement Measure Radioactivity (DPM) via β-Scintillation Counting preparation->measurement analysis Data Analysis: Calculate Stimulation Index (SI) SI = (Mean DPM of Test Group) / (Mean DPM of Control Group) measurement->analysis classification Classification: SI ≥ 3 → Sensitizer SI < 3 → Non-sensitizer analysis->classification end End of Study classification->end

Caption: Experimental Workflow for the Local Lymph Node Assay.

Tiered_Testing_Strategy Tiered Testing Strategy for Skin Sensitization tier1 Tier 1: In Silico & In Chemico - (Q)SAR modeling - Direct Peptide Reactivity Assay (DPRA) decision1 Hazard Indicated? tier1->decision1 tier2 Tier 2: In Vitro Assays - KeratinoSens™ - h-CLAT decision2 Hazard Indicated or Inconclusive? tier2->decision2 tier3 Tier 3: In Vivo Confirmation - Local Lymph Node Assay (LLNA) classify_sensitizer Classify as Sensitizer tier3->classify_sensitizer Positive (SI ≥ 3) classify_nonsensitizer Classify as Non-Sensitizer tier3->classify_nonsensitizer Negative (SI < 3) decision1->tier2 Yes / Inconclusive decision1->classify_nonsensitizer No decision2->tier3 Yes / Inconclusive decision2->classify_nonsensitizer No

Caption: Tiered Testing Strategy for Skin Sensitization Assessment.

Conclusion

This compound is a commercially used dye with a notable lack of publicly available, substance-specific toxicological data. The primary identified hazard is skin sensitization, supported by GHS classifications from regulatory notifications. Potential for genotoxicity may be inferred from data on its synthetic precursors and structurally similar dyes, but direct evidence is absent. There is no available data to assess its acute toxicity, skin/eye irritation, carcinogenicity, or reproductive toxicity.

For professionals handling this substance, adherence to safety protocols for skin sensitizers is critical. This includes the use of personal protective equipment such as gloves and protective clothing to prevent dermal contact. Given the lack of data, a precautionary approach should be taken, treating the substance as potentially hazardous via other routes of exposure until further testing is conducted. Future research should prioritize conducting studies according to established OECD guidelines to fill the existing data gaps and allow for a complete risk assessment.

References

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 82, a monoazo disperse dye, is utilized in the textile industry for coloring synthetic fibers. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate and ecotoxicity. Due to a notable lack of empirical data in publicly accessible literature, this guide synthesizes available information on analogous disperse dyes and presents predicted data from validated computational models to fill critical knowledge gaps. The guide details the expected behavior of this compound in various environmental compartments, including its potential for biodegradation, photodegradation, hydrolysis, and soil sorption. Furthermore, it summarizes the predicted ecotoxicological profile of the dye for key aquatic organisms. Standardized experimental protocols for assessing these endpoints are described in detail, and key processes are visualized through workflow diagrams to aid in comprehension and future research design. This document is intended to be a valuable resource for researchers and professionals engaged in environmental risk assessment and the development of safer chemical alternatives.

Introduction

Disperse dyes are a class of non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester and acetate. This compound (C.I. 11140) belongs to the azo class of dyes, characterized by the presence of one or more azo (-N=N-) groups. The environmental release of these dyes from textile manufacturing effluents is a significant concern due to their potential for persistence, bioaccumulation, and toxicity. Understanding the environmental fate and ecotoxicity of this compound is crucial for assessing its environmental risk and for the development of effective wastewater treatment strategies and safer, more sustainable alternatives.

This guide addresses the current knowledge gaps by providing a consolidated resource on the environmental properties of this compound. In the absence of extensive experimental data, this document leverages predictive data from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, which employs Quantitative Structure-Activity Relationship (QSAR) models.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties.

PropertyValueSource
CAS Number12223-42-6--INVALID-LINK--
Molecular FormulaC₂₁H₂₁N₅O₆--INVALID-LINK--
Molecular Weight439.42 g/mol --INVALID-LINK--
Water SolubilityPredicted: 1.35 mg/L at 25°CUS EPA CompTox Dashboard
LogP (Octanol-Water Partition Coefficient)Predicted: 3.8US EPA CompTox Dashboard
Vapor PressurePredicted: 1.1 x 10⁻¹² mm Hg at 25°CUS EPA CompTox Dashboard

Environmental Fate

The environmental fate of this compound encompasses its transformation and partitioning in the environment through various physical, chemical, and biological processes.

Biodegradation

Azo dyes are generally resistant to aerobic biodegradation. The primary mechanism of biotic degradation is the reductive cleavage of the azo bond under anaerobic conditions, which can lead to the formation of potentially harmful aromatic amines.

ParameterPredicted ValueDescriptionSource
Ready BiodegradabilityNot readily biodegradablePrediction based on structural features common to azo dyes.US EPA CompTox Dashboard
Anaerobic BiodegradationExpected to be the primary biodegradation pathwayReductive cleavage of the azo bond is the typical mechanism for azo dyes.General literature on azo dyes
Photodegradation

Photodegradation in water is generally a slow process for disperse dyes but can be influenced by environmental factors.

ParameterPredicted ValueDescriptionSource
Atmospheric Photolysis Half-life1.6 hoursPredicted for the reaction with hydroxyl radicals in the atmosphere.US EPA CompTox Dashboard
Aquatic PhotolysisData not availableGenerally slow for disperse dyes in water.General literature on disperse dyes
Hydrolysis

Hydrolysis is not considered a significant degradation pathway for most disperse dyes due to the stability of the azo linkage and other covalent bonds in their structure.

ParameterPredicted ValueDescriptionSource
Hydrolysis Half-lifeStablePredicted to be stable to hydrolysis under environmental conditions.US EPA CompTox Dashboard
Soil Sorption and Bioaccumulation

The high LogP value and low water solubility of this compound suggest a tendency to adsorb to soil and sediment and to bioaccumulate in organisms.

ParameterPredicted ValueDescriptionSource
Soil Adsorption Coefficient (Koc)2,800 L/kgIndicates moderate to low mobility in soil.US EPA CompTox Dashboard
Bioconcentration Factor (BCF)150 L/kgSuggests a potential for bioaccumulation in aquatic organisms.US EPA CompTox Dashboard

Ecotoxicity

The ecotoxicity of this compound is predicted for standard aquatic organisms. These values provide an indication of the potential hazard to aquatic ecosystems.

OrganismEndpointPredicted Value (mg/L)Source
Fish (Fathead Minnow)96-hour LC5010.7US EPA CompTox Dashboard
Aquatic Invertebrate (Daphnia magna)48-hour EC503.6US EPA CompTox Dashboard
Green Algae (Pseudokirchneriella subcapitata)96-hour EC501.8US EPA CompTox Dashboard

Experimental Protocols

The following sections detail standardized experimental protocols based on OECD guidelines for assessing the environmental fate and ecotoxicity of chemicals like this compound.

Ready Biodegradability (OECD 301)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[1][2][3][4][5]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

Methodology (CO₂ Evolution Test - OECD 301B):

  • Preparation: Prepare a mineral medium containing the test substance at a known concentration (e.g., 10-20 mg/L of total organic carbon).

  • Inoculum: Use an inoculum of activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

  • Test Setup: The test mixture is placed in a flask connected to a series of vessels to trap the evolved CO₂. A control with inoculum only and a reference substance (e.g., sodium benzoate) are run in parallel.

  • Incubation: Incubate the flasks at 20-24°C in the dark with continuous aeration with CO₂-free air.

  • Measurement: The amount of CO₂ produced is determined by titrating the contents of the CO₂ absorption flasks at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated from the amount of CO₂ produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches the pass level of 60% within a 10-day window during the 28-day test.[4]

cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_analysis Analysis A Prepare Mineral Medium B Add this compound (10-20 mg/L TOC) A->B C Inoculate with Activated Sludge B->C D Test Flasks (Substance + Inoculum) C->D E Control Flasks (Inoculum only) C->E F Reference Flasks (e.g., Sodium Benzoate) C->F G 20-24°C, Dark, Aerobic Conditions H Measure CO2 Evolution G->H I Calculate % Biodegradation H->I

Workflow for Ready Biodegradability Test (OECD 301B).
Soil Sorption (OECD 106)

This test determines the adsorption/desorption potential of a chemical in soil, which is crucial for predicting its mobility.[6][7][8]

Principle: A solution of the test substance of known concentration is equilibrated with a soil sample of known weight. The concentration of the test substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.

Methodology (Batch Equilibrium Method):

  • Soil Selection: Use a minimum of five different soil types with varying organic carbon content, pH, and texture.

  • Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method for the test substance.

  • Adsorption Phase: Add a solution of this compound to each soil sample in a centrifuge tube. Agitate the tubes for the predetermined equilibration time (e.g., 24 hours) at a constant temperature (e.g., 20-25°C).

  • Separation: Centrifuge the samples to separate the soil from the aqueous phase.

  • Analysis: Analyze the concentration of this compound in the supernatant.

  • Calculation: Calculate the amount of substance adsorbed to the soil. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Select ≥ 5 Soil Types C Add Solution to Soil Samples A->C B Prepare this compound Stock Solution B->C D Equilibrate (e.g., 24h) C->D E Centrifuge to Separate Phases D->E F Analyze Supernatant Concentration E->F G Calculate Adsorbed Amount F->G H Determine Kd and Koc G->H

Workflow for Soil Sorption Test (OECD 106).
Acute Fish Toxicity (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h-LC50).[9][10][11][12][13]

Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[9]

Methodology:

  • Test Organism: A recommended species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used.

  • Test Concentrations: A geometric series of at least five concentrations of this compound is prepared. A control group (no test substance) is also included.

  • Exposure: At least seven fish are randomly assigned to each test concentration and the control. The exposure is maintained for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96h-LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

cluster_setup Test Setup cluster_exposure Exposure (96 hours) cluster_obs Observation cluster_analysis Data Analysis A Prepare ≥ 5 Concentrations of this compound D Expose Fish to Test and Control Solutions A->D B Prepare Control (No Substance) B->D C Acclimate Test Fish (e.g., Zebrafish) C->D E Record Mortalities at 24, 48, 72, 96 hours D->E F Calculate 96h-LC50 E->F

Workflow for Acute Fish Toxicity Test (OECD 203).
Acute Daphnia Immobilisation (OECD 202)

This test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia sp. over a 48-hour period (48h-EC50).[14][15][16][17][18]

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is calculated.[18]

Methodology:

  • Test Organism: Daphnia magna is the commonly used species.

  • Test Concentrations: Prepare at least five concentrations of this compound in a geometric series, along with a control.

  • Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control in test vessels. The test is conducted for 48 hours under defined light and temperature conditions.

  • Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.

  • Data Analysis: The 48h-EC50 and its 95% confidence limits are calculated.

Algal Growth Inhibition (OECD 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.[19][20][21][22][23]

Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control is determined.[21]

Methodology:

  • Test Organism: A freshwater green alga such as Pseudokirchneriella subcapitata is used.

  • Test Concentrations: A minimum of five concentrations of this compound and a control are prepared in a suitable growth medium.

  • Exposure: Algal cultures are incubated in the test and control solutions under continuous illumination and constant temperature for 72 hours.

  • Measurement: Algal growth is measured at least every 24 hours by determining cell concentration or a surrogate parameter like fluorescence.

  • Data Analysis: The average specific growth rate and yield are calculated for each concentration. The EC50 values for both growth rate inhibition and yield reduction are determined.

Conclusion

This technical guide consolidates the available and predicted information on the environmental fate and ecotoxicity of this compound. The data, largely derived from computational models due to a lack of experimental studies, suggest that this compound is likely to be persistent in the environment, with a potential for bioaccumulation and moderate to high toxicity to aquatic organisms. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for generating the necessary empirical data to refine these predictions and conduct a more robust environmental risk assessment. Further research is imperative to validate these predictions and to develop a more complete understanding of the environmental impact of this widely used dye. This will enable informed decision-making regarding its use, regulation, and the development of more environmentally benign alternatives.

References

Methodological & Application

Protocol for Dyeing Polyester Fibers with Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This document provides a detailed protocol for the dyeing of polyester fibers with Disperse Red 82, a monoazo disperse dye suitable for coloring hydrophobic fibers. The information is intended for researchers, scientists, and professionals in drug development who may utilize dyed fibers for various applications, including as tracers or in specialized textile-based delivery systems.

Disperse dyes, including this compound, are non-ionic and possess low water solubility. The dyeing mechanism involves the transfer of the dye from an aqueous dispersion to the solid polyester fiber. This process is highly dependent on temperature, which facilitates the swelling of the polyester fibers, allowing the dye molecules to penetrate the fiber structure. The dye molecules are then held within the fiber matrix by van der Waals forces and hydrogen bonds.

Optimal dyeing of polyester with this compound is typically achieved at high temperatures (around 130°C) under pressure, or at lower temperatures (around 100°C) with the use of a carrier compound. The pH of the dye bath should be maintained in a weakly acidic range (pH 4.5-5.5) to ensure dye stability and optimal exhaustion.

Following the dyeing process, a reduction clearing step is crucial to remove any unfixed dye from the fiber surface. This after-treatment enhances the wash fastness and overall color stability of the dyed material.

Safety Precautions:

This compound is a chemical substance and requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[1][2] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust or fumes.[1][2]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][2]

  • Disposal: Dispose of dye and dye bath solutions in accordance with local regulations. Do not discharge into drains or waterways.

Quantitative Data

The following table summarizes the colorfastness properties of polyester fibers dyed with this compound. The data is based on a standard high-temperature dyeing process.

ParameterDyeing ConditionResultTest Method
Light Fastness 2.0% o.w.f.6-7ISO 105-B02
Washing Fastness (Polyester) 2.0% o.w.f.4-5ISO 105-C06
Washing Fastness (Cotton Staining) 2.0% o.w.f.5ISO 105-C06
Sublimation Fastness 2.0% o.w.f.4ISO 105-P01
Rubbing Fastness (Dry) 2.0% o.w.f.4-5ISO 105-X12
Rubbing Fastness (Wet) 2.0% o.w.f.4-5ISO 105-X12

o.w.f. = on the weight of fiber

Experimental Protocols

This section outlines two primary methods for dyeing polyester fibers with this compound: High-Temperature Dyeing and Carrier Dyeing.

High-Temperature Dyeing Protocol

This is the most common and effective method for achieving deep and vibrant shades on polyester.

Materials and Reagents:

  • Polyester fiber/fabric

  • This compound

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate-based product)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • Distilled water

Equipment:

  • High-temperature dyeing machine (e.g., a laboratory-scale jet dyer or beaker dyer)

  • Beakers and graduated cylinders

  • pH meter

  • Stirring apparatus

  • Heating plate

  • Washing baths

Procedure:

  • Pre-treatment of Polyester:

    • Thoroughly clean the polyester material to remove any impurities, oils, or finishes. This can be done by washing with a solution of non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes.

    • Rinse the material thoroughly with distilled water and allow it to dry or proceed to dyeing in a wet state.

  • Dye Bath Preparation:

    • Calculate the required amounts of dye and auxiliaries based on the weight of the polyester fiber (o.w.f.). A typical recipe is as follows:

      • This compound: 1.0 - 3.0% o.w.f.

      • Dispersing agent: 1.0 - 2.0 g/L

      • Acetic acid: to adjust pH to 4.5 - 5.5

    • Create a paste of the this compound powder with a small amount of the dispersing agent and cold water.

    • Gradually add hot water (40-50°C) to the paste while stirring continuously to form a fine, stable dispersion.

    • Fill the dyeing machine with the required volume of water (liquor ratio typically between 10:1 and 20:1).

    • Add the dispersing agent and the dispersed dye solution to the dye bath.

    • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the pre-treated polyester material into the dye bath at a temperature of 50-60°C.

    • Gradually raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[3]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[3]

    • After the dyeing cycle, cool the dye bath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath with:

      • Sodium hydrosulfite: 1.0 - 2.0 g/L

      • Sodium hydroxide: 1.0 - 2.0 g/L

      • Non-ionic detergent: 1.0 g/L

    • Treat the dyed material in this reduction clearing bath at 70-80°C for 15-20 minutes.

    • Rinse the material thoroughly with hot water, followed by cold water.

    • Neutralize the material with a dilute solution of acetic acid (0.5 - 1.0 g/L) if necessary.

    • Finally, rinse with cold water and dry.

Carrier Dyeing Protocol

This method allows for dyeing at or near the boiling point of water and is suitable when high-pressure equipment is not available.

Materials and Reagents:

  • Same as High-Temperature Dyeing, with the addition of a carrier (e.g., o-phenylphenol, methylnaphthalene, or a proprietary carrier blend).

Equipment:

  • Atmospheric dyeing machine or water bath with beakers

  • Other equipment as listed for High-Temperature Dyeing.

Procedure:

  • Pre-treatment of Polyester:

    • Follow the same procedure as for High-Temperature Dyeing.

  • Dye Bath Preparation:

    • A typical recipe is as follows:

      • This compound: 1.0 - 3.0% o.w.f.

      • Dispersing agent: 1.0 - 2.0 g/L

      • Carrier: 2.0 - 5.0 g/L

      • Acetic acid: to adjust pH to 4.5 - 5.5

    • Prepare the dye dispersion as described in the High-Temperature method.

    • Fill the dye bath with water and add the dispersing agent and carrier.

    • Add the dispersed dye solution.

    • Adjust the pH to 4.5 - 5.5 with acetic acid.

  • Dyeing Process:

    • Introduce the pre-treated polyester material into the dye bath at 60°C.

    • Raise the temperature to 100°C (boiling) at a rate of 1-2°C per minute.

    • Maintain the temperature at 100°C for 60-90 minutes.

    • Cool the dye bath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Follow the same reduction clearing procedure as described in the High-Temperature Dyeing method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment Pretreatment Polyester Pre-treatment Dye_Bath_Prep Dye Bath Preparation Dyeing Dyeing Dye_Bath_Prep->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Rinsing Rinsing & Neutralization Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying

Caption: Experimental workflow for dyeing polyester fibers.

signaling_pathway cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber Dye_Dispersion This compound (Aggregates) Dye_Molecules Dissolved Dye (Single Molecules) Dye_Dispersion->Dye_Molecules Dissolution Fiber_Surface Fiber Surface Dye_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior Diffusion (Heat-assisted)

Caption: Mechanism of disperse dyeing on polyester fibers.

References

Application of Disperse Red 82 in Supercritical CO2 Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical carbon dioxide (scCO₂) dyeing is an innovative and environmentally friendly technology that offers a waterless alternative to conventional aqueous dyeing methods. This technology utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to dissolve and transport disperse dyes into the polymer matrix of synthetic fibers. Disperse Red 82, a single azo class dye, is suitable for dyeing polyester and other synthetic fibers using this method. The process eliminates the need for water, thereby eradicating wastewater effluent and the associated environmental concerns. Furthermore, scCO₂ dyeing can lead to energy savings as it does not require a separate drying step. The solubility of the dye and the dyeing kinetics are highly dependent on the temperature and pressure of the supercritical fluid, allowing for precise control over the dyeing process.

Principle of Supercritical CO₂ Dyeing

The supercritical CO₂ dyeing process consists of several key stages:

  • Dissolution of the dye: The disperse dye is dissolved in the supercritical carbon dioxide. The solvating power of scCO₂ is a function of its density, which can be manipulated by adjusting the temperature and pressure.[1]

  • Transport to the fiber: The dissolved dye is transported to the surface of the fiber.

  • Adsorption: The dye molecules are adsorbed onto the fiber surface.

  • Diffusion: The scCO₂ swells the polymer fibers, increasing the free volume of the molecular chains and facilitating the diffusion of the dye into the fiber matrix.[2]

The entire process is carried out in a high-pressure vessel, and at the end of the dyeing cycle, the CO₂ is depressurized, returns to a gaseous state, and is recycled for future use. The undissolved dye can also be recovered and reused.

Experimental Data

The following tables summarize key experimental data for the application of disperse dyes in supercritical CO₂. While specific data for this compound is limited in the public domain, the following provides typical results for similar disperse dyes on polyester fabric, which can be used as a reference.

Table 1: Effect of Temperature and Pressure on Color Strength (K/S) of Disperse Dyes on Polyester

Dye ClassTemperature (°C)Pressure (MPa)Dyeing Time (min)K/S Value
Red Disperse Azo120256021.0
Red Disperse Azo100256015.5
Red Disperse Azo120206018.2
Red Disperse Azo100206012.8

Note: Data is illustrative for a red disperse azo dye and may not be specific to this compound. K/S is a measure of color strength, where a higher value indicates a deeper shade.[2]

Table 2: Solubility of this compound in Supercritical CO₂

Temperature (K)Pressure (MPa)Solubility (mol fraction)
353.215~1.0 x 10⁻⁶
353.230~1.0 x 10⁻⁴
393.215~2.0 x 10⁻⁶
393.230~2.0 x 10⁻⁴

Note: The solubility of this compound increases significantly with pressure. The addition of a co-solvent like ethanol (5 mol%) can further enhance solubility by up to 25-fold.[3]

Table 3: Fastness Properties of Polyester Dyed with Disperse Dyes in scCO₂

Fastness TestRating
Washing Fastness (ISO 105-C06)4-5
Rubbing Fastness (ISO 105-X12)4-5
Light Fastness (ISO 105-B02)6-7

Note: Ratings are on a scale of 1 to 5 for washing and rubbing fastness (5 being the best) and 1 to 8 for light fastness (8 being the best). These are typical values for disperse dyes applied via scCO₂.[4][5]

Experimental Protocols

Protocol 1: Supercritical CO₂ Dyeing of Polyester Fabric with this compound

1. Materials and Equipment:

  • Polyester fabric sample (e.g., 10 cm x 10 cm)

  • This compound dye powder (without dispersing agents)

  • High-pressure dyeing vessel (autoclave) equipped with temperature and pressure controls, and a stirrer

  • CO₂ cylinder with a pump for pressurization

  • Acetone for rinsing

2. Procedure:

  • Wrap the polyester fabric sample around a perforated stainless steel tube and place it inside the dyeing vessel.

  • Place the required amount of this compound dye powder at the bottom of the vessel.

  • Seal the vessel and purge it with gaseous CO₂ to remove any air.

  • Heat the vessel to the desired dyeing temperature (e.g., 120°C).

  • Once the temperature is reached, pressurize the vessel with CO₂ to the desired pressure (e.g., 25 MPa) using a high-pressure pump.

  • Start the stirrer to ensure proper circulation of the supercritical fluid.

  • Maintain the temperature and pressure for the desired dyeing time (e.g., 60 minutes).

  • After the dyeing period, stop the heating and stirring.

  • Slowly depressurize the vessel to release the CO₂. The CO₂ can be collected for recycling.

  • Open the vessel and remove the dyed fabric sample.

  • Rinse the fabric with acetone to remove any residual dye from the surface.[1]

  • Allow the fabric to air dry.

Protocol 2: Measurement of Color Strength (K/S)

1. Equipment:

  • Spectrophotometer with a reflectance measuring attachment

2. Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the reflectance (R) of the dyed fabric at the wavelength of maximum absorption for this compound.

  • Calculate the K/S value using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where K is the absorption coefficient and S is the scattering coefficient.[6]

Diagrams

experimental_workflow cluster_preparation Preparation cluster_dyeing_process Supercritical CO2 Dyeing cluster_post_dyeing Post-Dyeing Analysis prep_fabric Prepare Polyester Fabric Sample load_vessel Load Fabric and Dye into Vessel prep_fabric->load_vessel prep_dye Weigh Disperse Red 82 Dye prep_dye->load_vessel seal_purge Seal and Purge Vessel with CO2 load_vessel->seal_purge heat_pressurize Heat to Dyeing Temp & Pressurize with CO2 seal_purge->heat_pressurize dyeing Dyeing under Supercritical Conditions with Stirring heat_pressurize->dyeing depressurize Depressurize and Recycle CO2 dyeing->depressurize remove_sample Remove Dyed Fabric depressurize->remove_sample rinse_dry Rinse with Acetone and Air Dry remove_sample->rinse_dry analyze Analyze Color Strength (K/S) and Fastness rinse_dry->analyze

Caption: Experimental workflow for supercritical CO2 dyeing with this compound.

Concluding Remarks

The application of this compound in supercritical CO₂ dyeing presents a sustainable and efficient method for coloring synthetic textiles. By optimizing parameters such as temperature, pressure, and dyeing time, high-quality dyeings with excellent fastness properties can be achieved. This technology not only addresses the environmental challenges posed by conventional dyeing but also offers potential for process intensification and cost savings in the long term. Further research can focus on the synergistic effects of co-solvents and the development of novel disperse dyes specifically designed for supercritical fluid applications.

References

Application Notes and Protocols for Disperse Red 82 in Textile Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Disperse Red 82, a non-ionic monoazo dye, in textile research, with a primary focus on the dyeing of polyester fabrics. Detailed protocols for common dyeing methods and colorfastness testing are provided to ensure reproducibility and accuracy in experimental settings.

Overview of this compound

This compound (C.I. 11140) is a dark brown powder that produces a bluish-red coloration on synthetic fibers.[1] Chemically, it is identified as 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitrobenzonitrile, with the molecular formula C₂₁H₂₁N₅O₆ and a molecular weight of 439.42.[1] Due to its non-ionic nature and low water solubility, it is particularly suitable for dyeing hydrophobic fibers such as polyester, cellulose acetate, and polyester/cotton blends.[1][2] The dye is applied from an aqueous dispersion, where it transfers from the liquid phase to the solid fiber, a process influenced by temperature and dyeing auxiliaries.[3]

Key Applications in Textile Research

The primary application of this compound is in the dyeing of polyester and its blends, owing to its good fastness properties and affinity for these fibers.[1] It is commonly applied using high-temperature exhaust dyeing or continuous thermosol methods to achieve optimal dye penetration and fixation.[3] In a research context, this compound can be used to study:

  • Dyeing kinetics and thermodynamics on polyester fibers.

  • The effectiveness of various dispersing and leveling agents.

  • The influence of dyeing parameters (temperature, pH, time) on dye uptake and color yield.

  • The colorfastness of dyed textiles to various environmental and domestic stresses.

  • The development of eco-friendly dyeing processes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number11140
CAS Number12223-42-6
Molecular FormulaC₂₁H₂₁N₅O₆
Molecular Weight439.42 g/mol
AppearanceDark brown powder
SolubilityInsoluble in water

Table 2: Typical High-Temperature Exhaust Dyeing Parameters for Polyester

ParameterRecommended Range
Dye Concentration1-3% on weight of fiber (o.w.f.)
Liquor Ratio1:10 - 1:20
pH4.5 - 5.5 (adjusted with acetic acid)
Dispersing/Leveling Agent0.5 - 1.0 g/L
Dyeing Temperature130°C
Dyeing Time at 130°C30 - 60 minutes
Heating Rate1 - 2°C/minute
Cooling Rate2 - 3°C/minute

Table 3: Typical Thermosol Dyeing Parameters for Polyester

ParameterRecommended Range
Padding Dye Concentration10 - 30 g/L
Pick-up60 - 70%
Drying Temperature100 - 120°C
Thermofixation Temperature190 - 210°C
Thermofixation Time60 - 90 seconds

Table 4: Colorfastness Properties of Polyester Dyed with this compound

Fastness TestISO StandardTypical Rating (Scale 1-5)
WashingISO 105-C064-5
WaterISO 105-E014-5
Perspiration (Acid & Alkali)ISO 105-E044-5
Rubbing (Crocking) - DryISO 105-X124-5
Rubbing (Crocking) - WetISO 105-X124
Light (Xenon Arc)ISO 105-B025-6 (on a scale of 1-8)
Sublimation (Hot Pressing)ISO 105-P014

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a typical laboratory-scale high-temperature exhaust dyeing process for a 10g sample of 100% polyester fabric.

Materials and Equipment:

  • 100% polyester fabric (scoured and bleached)

  • This compound

  • Dispersing/leveling agent (e.g., a lignosulphonate or naphthalene sulphonate-based product)

  • Acetic acid (glacial)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • Laboratory-scale high-temperature dyeing machine (e.g., a glycerin bath beaker dyer)

  • Beakers, graduated cylinders, and pipettes

  • pH meter

  • Analytical balance

Procedure:

  • Fabric Preparation: Weigh a 10g sample of the polyester fabric.

  • Dye Bath Preparation:

    • For a 2% shade (o.w.f.) and a 1:15 liquor ratio, the total dye bath volume will be 150 mL.

    • Weigh 0.2g of this compound. Make a smooth paste with a small amount of water.

    • In a beaker, prepare the dye bath by adding 150 mL of deionized water, 0.15g (1 g/L) of a suitable dispersing/leveling agent, and the dispersed dye paste.

    • Adjust the pH of the dye bath to 4.5-5.5 using a few drops of acetic acid.

  • Dyeing Process:

    • Place the polyester fabric sample into the dyeing vessel.

    • Add the prepared dye bath to the vessel.

    • Seal the vessel and place it in the high-temperature dyeing machine.

    • Set the machine to heat the dye bath from room temperature to 130°C at a rate of 2°C per minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dye bath to 70°C at a rate of 2°C per minute.

  • Rinsing:

    • Remove the dyed fabric from the vessel and rinse it thoroughly with warm water, followed by cold water.

  • Reduction Clearing (to remove surface dye and improve fastness):

    • Prepare a solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent in a 1:15 liquor ratio (150 mL).

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water and then cold water.

  • Neutralization and Final Rinse:

    • Neutralize the fabric in a bath containing 1 g/L acetic acid at 40°C for 5 minutes.

    • Perform a final rinse with cold water.

  • Drying:

    • Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a low temperature.

Thermosol Dyeing of Polyester Fabric

This protocol outlines the continuous thermosol dyeing process, suitable for larger fabric samples.

Materials and Equipment:

  • 100% polyester fabric

  • This compound

  • Thickener (e.g., sodium alginate)

  • Migration inhibitor

  • Acetic acid

  • Laboratory padding mangle

  • Drying unit (e.g., hot flue or infrared dryer)

  • Thermofixation unit (e.g., laboratory stenter)

Procedure:

  • Padding Liquor Preparation:

    • Prepare a padding solution containing 20 g/L this compound, a suitable thickener, a migration inhibitor, and adjust the pH to 4.5-5.5 with acetic acid.

  • Padding:

    • Pass the polyester fabric through the padding liquor in the padding mangle to achieve a wet pick-up of 60-70%.

  • Drying:

    • Immediately dry the padded fabric at 100-120°C. Infrared drying is often preferred to minimize dye migration.

  • Thermofixation:

    • Pass the dried fabric through the thermofixation unit at 200°C for 60-90 seconds. This step allows the dye to sublime and diffuse into the polyester fibers.

  • After-treatment:

    • The dyed fabric should be rinsed and subjected to a reduction clearing process as described in the high-temperature exhaust dyeing protocol to remove unfixed dye.

Visualization of Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment fabric_prep Fabric Scouring & Weighing dye_prep Dye Dispersion & Bath Preparation dyeing High-Temperature Dyeing (130°C, 60 min) dye_prep->dyeing cooling Controlled Cooling dyeing->cooling rinsing Initial Rinsing cooling->rinsing reduction Reduction Clearing rinsing->reduction neutralize Neutralization & Final Rinse reduction->neutralize drying Drying neutralize->drying

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

logical_relationship dye_uptake Dye Uptake & Color Yield temp Temperature temp->dye_uptake Increases rate time Time time->dye_uptake Affects equilibrium ph pH ph->dye_uptake Optimal at 4.5-5.5 auxiliaries Auxiliaries (Dispersing/Leveling Agents) auxiliaries->dye_uptake Improves dispersion & levelness fiber_props Fiber Properties (Crystallinity, Microfiber) fiber_props->dye_uptake Influences diffusion

Caption: Factors Influencing Dye Uptake of this compound.

References

Application Notes and Protocols for the Analytical Standard Preparation of Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Red 82 is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] As with many industrial colorants, accurate quantification is essential for quality control, environmental monitoring, and research and development. The preparation of accurate and stable analytical standards is the foundation for reliable quantitative analysis. This document provides detailed protocols for the preparation of analytical standards of this compound for analysis by High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for the accurate preparation of standards and for understanding the behavior of the analyte.

PropertyValueReference
Chemical Name2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[2]
C.I. NameThis compound, C.I. 11140[1]
CAS Number30124-94-8, 12223-42-6[1][3]
Molecular FormulaC₂₁H₂₁N₅O₆[1]
Molecular Weight439.42 g/mol [1]
AppearanceDark brown powder[1]
SolubilityInsoluble in water.[1] Soluble in some organic solvents.

Experimental Protocols

Preparation of Stock Standard Solution

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound analytical standard (of known purity)

  • High-purity solvent (e.g., acetone, acetonitrile, or dimethylformamide)

  • Analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Pipettes

  • Sonicator

Protocol:

  • Solvent Selection: Due to its low aqueous solubility, an organic solvent must be used. Acetone and acetonitrile are common choices for disperse dyes. For less soluble compounds, dimethylformamide (DMF) can be used, but it may not be compatible with all HPLC conditions.

  • Weighing: Accurately weigh a precise amount of this compound analytical standard (e.g., 10 mg) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a volumetric flask of appropriate size (e.g., 10 mL for a 1 mg/mL solution).

  • Solubilization: Add a small amount of the selected solvent to the flask and gently swirl to wet the powder. Fill the flask to approximately 75% of its volume.

  • Sonication: Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution of the dye. The solution should be clear and free of any visible particles.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add the solvent to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, amber glass vial and store it in a refrigerator (2-8 °C) to minimize degradation from light and temperature.

Preparation of Working Standard Solutions

Objective: To prepare a series of diluted standard solutions for calibration.

Materials:

  • Stock standard solution of this compound

  • High-purity solvent (same as used for the stock solution)

  • Class A volumetric flasks (e.g., 5 mL, 10 mL)

  • Pipettes

Protocol:

  • Perform serial dilutions of the stock solution to prepare a series of working standards in the desired concentration range.

  • For example, to prepare a 100 µg/mL working standard from a 1 mg/mL stock solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.

  • Prepare a series of at least five working standards to generate a calibration curve covering the expected concentration range of the samples.

Analytical Methodologies

UV-Visible Spectrophotometry

Objective: To determine the concentration of this compound in a solution using its absorbance of light.

Instrumentation:

  • UV-Vis Spectrophotometer

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound (e.g., 5-10 µg/mL) in the chosen solvent.

    • Scan the solution over the wavelength range of 320-680 nm to identify the wavelength of maximum absorbance (λmax).[4]

  • Calibration Curve:

    • Measure the absorbance of the prepared working standard solutions at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995 for a valid calibration.

  • Sample Analysis:

    • Measure the absorbance of the unknown sample solution (diluted to fall within the calibration range).

    • Use the calibration curve equation to calculate the concentration of this compound in the sample.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a sample. A reverse-phase HPLC method is recommended.[3]

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 or Newcrom R1, 3-5 µm particle size
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility)[3]
Gradient A gradient elution may be necessary to ensure good peak shape and resolution. A typical starting point would be a gradient from a lower to a higher percentage of acetonitrile.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detector UV-Vis or Diode Array Detector (DAD) set at the determined λmax of this compound

Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration: Inject the prepared working standard solutions in increasing order of concentration.

  • Data Analysis: Integrate the peak area of this compound for each standard. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the sample solutions and determine the peak area for this compound. Calculate the concentration using the calibration curve.

Visualizations

Analytical_Standard_Preparation_Workflow cluster_prep Standard Preparation cluster_working Working Standards cluster_analysis Analysis cluster_data Data Processing weigh Weigh Analytical Standard dissolve Dissolve in Organic Solvent weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute_stock Dilute to Volume (Stock Solution) sonicate->dilute_stock serial_dilution Perform Serial Dilutions dilute_stock->serial_dilution Prepare Working Standards hplc HPLC Analysis serial_dilution->hplc uv_vis UV-Vis Analysis serial_dilution->uv_vis calibration Generate Calibration Curve hplc->calibration uv_vis->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Workflow for the preparation and analysis of this compound analytical standards.

HPLC_Signaling_Pathway cluster_hplc_system HPLC System cluster_sample Sample Journey cluster_output Output mobile_phase Mobile Phase (Acetonitrile/Water) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column C18 Column injector->column detector UV-Vis Detector column->detector separation Separation column->separation data_system Data Acquisition System detector->data_system detection Detection detector->detection chromatogram Chromatogram data_system->chromatogram sample Sample sample->injector

Caption: Logical flow of an HPLC analysis for this compound.

Handling and Storage

  • Stock Solutions: Store stock solutions at 2-8 °C in amber glass vials to protect them from light. Under these conditions, stock solutions are generally stable for several weeks. However, it is recommended to prepare fresh stock solutions regularly and verify their concentration.

  • Working Solutions: Prepare working standard solutions fresh daily from the stock solution to ensure accuracy.

  • Solid Standard: The solid analytical standard of this compound should be stored in a cool, dark, and dry place.

Disclaimer: The protocols provided are intended as a guide. It is recommended that users validate these methods for their specific instrumentation and analytical requirements.

References

Application Notes and Protocols for Staining Polymer Films with Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82 is a non-ionic monoazo dye characterized by its red, blue-shifted hue and its application in coloring synthetic fibers.[1] Chemically, its molecular formula is C₂₁H₂₁N₅O₆ with a molecular weight of 439.42 g/mol .[1] Primarily used in the textile industry for dyeing polyester and acetate fibers, its utility in a laboratory setting for staining polymer films is an area of growing interest.[1] This interest stems from its ability to physically interact with and color hydrophobic polymers, offering a potential method for visualizing and quantifying polymer distribution in various applications, including drug delivery systems and material science.

The mechanism of staining with disperse dyes like this compound is a physical process governed by intermolecular forces rather than strong electrostatic bonds.[2] The dye molecules, being non-ionic and sparingly soluble in water, partition from the dyeing medium into the less polar polymer matrix.[1][3] This process is driven by diffusion, where the dye penetrates the amorphous regions of the polymer.[4] The rate and extent of staining are influenced by factors such as temperature, the presence of co-solvents, and the polymer's glass transition temperature (Tg).[4]

Experimental Protocols

Materials
  • This compound (C.I. 11140)

  • Polymer film of interest (e.g., polyester, polylactic acid, polycaprolactone)

  • Ethanol (or other suitable organic solvent like acetone or isopropanol)

  • Deionized water

  • Glass staining dishes or beakers

  • Heating plate or water bath

  • Forceps

  • Spectrophotometer or colorimeter

Protocol 1: Basic Staining of Polymer Films

This protocol outlines a general procedure for staining polymer films with this compound. Optimization of dye concentration, temperature, and time may be required depending on the specific polymer and desired staining intensity.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., ethanol).

    • From the stock solution, prepare a working staining solution by diluting it with deionized water to a final concentration between 10-100 µg/mL. The final concentration will depend on the polymer's affinity for the dye. A higher ratio of water will promote the partitioning of the dye into the hydrophobic polymer.

  • Staining Procedure:

    • Cut the polymer film into appropriate sizes for analysis.

    • Immerse the polymer film samples in the staining solution in a glass staining dish or beaker.

    • Place the staining dish on a heating plate or in a water bath and heat to a temperature between 40-60°C. Increased temperature enhances dye penetration into the polymer matrix.[4]

    • Incubate for 15-60 minutes. The incubation time will need to be optimized.

  • Washing:

    • Using forceps, remove the polymer films from the staining solution.

    • Wash the films with a solution of 50% ethanol in deionized water to remove excess surface-adsorbed dye.

    • Rinse the films thoroughly with deionized water.

    • Allow the films to air dry completely before analysis.

Protocol 2: Quantitative Analysis of Staining

This protocol describes a method to quantify the amount of this compound absorbed by the polymer film.

  • Staining and Washing:

    • Follow the staining and washing procedure as described in Protocol 1.

  • Dye Elution:

    • Place the stained and dried polymer film in a known volume of a suitable organic solvent (e.g., 100% ethanol or acetone) to elute the dye from the film.

    • Agitate the sample (e.g., using a shaker or vortex) until the dye is completely extracted from the polymer. This may take several hours.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the elution solvent containing the extracted dye using a spectrophotometer at the maximum absorbance wavelength (λmax) of this compound. The absorption spectra for similar dye mixtures have been recorded between 320 and 680 nm.[2] The specific λmax should be determined experimentally.

    • Create a standard curve by measuring the absorbance of known concentrations of this compound in the same solvent.

    • Calculate the concentration of the eluted dye from the standard curve.

    • The amount of dye absorbed per unit area or mass of the polymer film can then be determined.

Data Presentation

The following table provides a hypothetical summary of quantitative data that could be generated using the protocols above.

Polymer TypeDye Concentration (µg/mL)Staining Temperature (°C)Staining Time (min)Dye Absorption (µg/cm²)
Polyester5040301.2
Polyester5060302.5
Polylactic Acid5040300.8
Polylactic Acid5060301.5
Polycaprolactone5040301.0
Polycaprolactone5060301.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_washing Washing cluster_analysis Analysis prep_solution Prepare Staining Solution (this compound in Solvent/Water) stain_film Immerse Film in Staining Solution prep_solution->stain_film prep_film Cut Polymer Film to Size prep_film->stain_film heat_stain Heat at Controlled Temperature stain_film->heat_stain wash_film Wash with Solvent/Water Solution heat_stain->wash_film rinse_film Rinse with Deionized Water wash_film->rinse_film dry_film Air Dry Film rinse_film->dry_film elute_dye Elute Dye from Film dry_film->elute_dye measure_abs Measure Absorbance elute_dye->measure_abs quantify Quantify Dye Uptake measure_abs->quantify

Caption: Experimental workflow for this compound staining of polymer films.

logical_relationships cluster_factors Influencing Factors temp Temperature staining_outcome Staining Outcome (Dye Uptake) temp->staining_outcome time Staining Time time->staining_outcome concentration Dye Concentration concentration->staining_outcome polymer_type Polymer Properties (e.g., Tg, Hydrophobicity) polymer_type->staining_outcome

Caption: Factors influencing the outcome of polymer film staining with this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Disperse Red 82 in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, a monoazo dye, is extensively used in the textile industry for dyeing polyester and other synthetic fibers.[1][2] Due to incomplete exhaustion during the dyeing process, a significant amount of this dye can be released into wastewater, posing a potential environmental concern.[3][4] Accurate and reliable quantitative analysis of this compound in industrial effluents is crucial for environmental monitoring, assessing the efficiency of wastewater treatment processes, and ensuring regulatory compliance.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in wastewater using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and UV-Visible Spectrophotometry. Additionally, an overview of a more sensitive method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is presented.

Analytical Methods Overview

The primary methods for the quantitative analysis of this compound in wastewater are:

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): This is a robust and widely used technique that separates this compound from other components in the wastewater matrix, allowing for accurate quantification.[5][6]

  • UV-Visible Spectrophotometry: A simpler and more accessible method, suitable for screening purposes or for wastewater with low matrix complexity. It relies on measuring the absorbance of light by the dye at its maximum wavelength.[7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for detecting trace levels of this compound and for complex wastewater matrices.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound and similar disperse dyes.

Table 1: HPLC-DAD and LC-MS/MS Quantitative Data

ParameterHPLC-DAD (Similar Azo Dyes)LC-MS/MS (Disperse Red 1)
Linearity Range 0.1 - 5.0 ppm2.0 - 100.0 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.02 - 1.35 ng/mL (for a range of dyes)~2.0 ng/L
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL (for a range of dyes)~8.0 ng/L
Recovery 81.8% - 114.1%> 70%

Data for HPLC-DAD is based on a study of various textile dyes, and LC-MS/MS data is for the closely related Disperse Red 1.[8][9][10][11]

Table 2: UV-Visible Spectrophotometry Quantitative Data for Disperse Red 1

ParameterValue
Linearity Range Not explicitly stated, but a calibration curve was generated.
Regression Equation A = 0.0090 + 0.016 [DR1] (μmol L-1)
Correlation Coefficient (r) 0.9993
Limit of Detection (LOD) 2.47 × 10-6 mol L-1 (0.770 mg/L)
Limit of Quantification (LOQ) 8.22 × 10-6 mol L-1 (2.56 mg/L)
Recovery (in tap and river water) 85.9% - 113%

Data is for the closely related Disperse Red 1.[12]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a common technique to clean up and concentrate the analyte from the wastewater sample before analysis.[5][13]

Materials:

  • SPE cartridges (e.g., C18)

  • Wastewater sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass a known volume (e.g., 100 mL) of the wastewater sample through the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with a suitable solvent mixture. A common eluent is a mixture of acetonitrile and methanol (e.g., 5 mL of 1:2 v/v ACN/MeOH) followed by a more nonpolar solvent mixture like dichloromethane and methanol (e.g., 5 mL of 1:1 v/v DCM/MeOH).[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC-DAD Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (B) and water with 0.1% formic acid (A). A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-22 min, 90-10% B; 22-25 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 530 nm) and collect spectra from 200-700 nm for peak purity analysis.

Calibration:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent like methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

Sample Analysis:

  • Inject the prepared wastewater sample extract into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Confirm the peak identity by comparing its UV-Vis spectrum with that of the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

UV-Visible Spectrophotometry Protocol

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • This compound standard

  • Suitable solvent for dissolving the standard (e.g., methanol or a solution with a dispersant)

Protocol:

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound and scan its absorbance from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax). For similar red dyes, this is often around 530 nm.

  • Calibration Curve:

    • Prepare a stock solution of this compound.

    • Prepare a series of calibration standards of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement:

    • Filter the wastewater sample to remove suspended solids.

    • Measure the absorbance of the wastewater sample at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Note: This method is susceptible to interference from other colored compounds in the wastewater that absorb at the same wavelength.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing Wastewater Wastewater Sample Collection Filtration Filtration Wastewater->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Loading UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis Elution Elution SPE->Elution Analyte Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC-DAD Analysis Evaporation->HPLC LC_MS LC-MS/MS Analysis Evaporation->LC_MS Calibration Calibration Curve Generation HPLC->Calibration UV_Vis->Calibration LC_MS->Calibration Quantification Concentration Determination Calibration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of this compound in wastewater.

Conclusion

The choice of analytical method for the quantitative analysis of this compound in wastewater depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-DAD offers a good balance of performance and accessibility for routine monitoring. UV-Visible spectrophotometry can be a useful screening tool, while LC-MS/MS provides the highest sensitivity for trace-level detection. Proper sample preparation, particularly solid-phase extraction, is critical for removing interferences and achieving accurate results. The protocols provided herein offer a comprehensive guide for researchers and scientists to reliably quantify this compound in environmental samples.

References

Application Note: Method for Assessing the Lightfastness of Disperse Red 82 Dyed Textiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Red 82 is a single azo disperse dye widely used for dyeing synthetic fibers, particularly polyester and its blends, due to its bright bluish-red shade.[1] Textiles dyed with this compound are incorporated into various consumer and industrial products, including apparel, home furnishings, and automotive interiors. The durability of the color in these applications is critical, as exposure to light can lead to photochemical degradation of the dye, resulting in fading and color changes.

Lightfastness, or the resistance of a material to color change upon exposure to light, is a key quality parameter for dyed textiles.[2] This application note provides a detailed protocol for assessing the lightfastness of textiles dyed with this compound, adhering to internationally recognized standards such as ISO 105-B02 and AATCC Test Method 16.[3][4] The method utilizes a Xenon-arc fading lamp to simulate exposure to natural daylight under controlled laboratory conditions.[4][5][6]

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for interpreting its performance and behavior during dyeing and subsequent lightfastness testing.

PropertyValueReference
C.I. Name This compound[1]
CAS Registry Number 30124-94-8[7][8][9][10]
Molecular Formula C₂₁H₂₁N₅O₆[1][7][8][10]
Molecular Weight 439.42 g/mol [1][7][8][10]
Chemical Class Single Azo[1]
Physical Form Dark brown powder[1][9]
Solubility Insoluble in water[1][9]
Primary Substrates Polyester, Acetate Fiber, Polyester/Cotton Blends[1]
Typical Lightfastness 6-7 (on a scale of 1-8)[11]

Experimental Protocol: Lightfastness Assessment

This protocol is based on the principles outlined in ISO 105-B02 and AATCC 16 (Option 3/E), which are industry standards for determining the color fastness of textiles to artificial light.[3][4][12][13]

Materials and Equipment
  • Textile specimen dyed with this compound

  • Xenon-arc lamp apparatus (Weather-ometer/Fadometer)[5][12]

  • Blue Wool Standard References (ISO 105-B08 or AATCC L2-L9)[5][13][14]

  • Gray Scale for Assessing Change in Colour (ISO 105-A02)

  • Opaque cardboard or specimen masks

  • Specimen holders for the Xenon-arc apparatus

Experimental Conditions

The test conditions must be precisely controlled to ensure reproducibility. Table 2 outlines the standard parameters for a Xenon-arc test.

ParameterConditionStandard Reference
Light Source Xenon-arc lamp with borosilicate filters[4][5][12]
Irradiance 1.10 - 1.20 W/m²/nm @ 420 nmAATCC 16.3
Exposure Cycle Continuous light or alternating light/dark cycles[4][12]
Black Panel Temperature (BPT) 63 ± 3 °CAATCC 16.3
Relative Humidity (RH) 30 ± 5%AATCC 16.3
Chamber Air Temperature 43 ± 3 °CAATCC 16.3
Protocol Steps
  • Specimen Preparation:

    • Cut at least one specimen from the this compound dyed textile. A typical size is 70 mm x 120 mm to fit the instrument's sample holders.[15]

    • Mount the specimen on an opaque card, ensuring the fabric is flat and free of wrinkles.

    • Use an opaque mask to cover a portion of the specimen. This unexposed area will serve as the original color reference for later evaluation.[16]

  • Apparatus Setup:

    • Calibrate the Xenon-arc apparatus according to the manufacturer's instructions to ensure the correct irradiance, temperature, and humidity as specified in Table 2.

    • Place the mounted test specimen(s) in the specimen holders.

    • Simultaneously, mount a set of Blue Wool Standards (e.g., grades 4, 5, 6, 7, 8) to be exposed alongside the test specimen. The choice of standards should bracket the expected lightfastness of the dye.[5][14]

  • Exposure:

    • Place the holders containing the specimen and Blue Wool Standards into the Xenon-arc apparatus.

    • Initiate the exposure program. The duration can be a fixed number of hours or until a specific Blue Wool Standard fades to a predetermined level (e.g., a Gray Scale rating of 4).[5] For general testing, an exposure of 20 or 40 Accelerated Fading Units (AFUs) is common.[12][16]

  • Evaluation and Assessment:

    • Once the exposure is complete, remove the specimen and Blue Wool Standards from the apparatus.

    • Allow the samples to condition in a standard atmosphere (e.g., 21 ± 1°C and 65 ± 2% RH) for at least one hour in the dark.

    • Remove the opaque mask from the test specimen.

    • In a standard light box (D65 illuminant), visually compare the color difference between the exposed and the unexposed (original) portions of the specimen.

    • Use the Gray Scale for Assessing Change in Colour to assign a numerical rating from 5 (no change) to 1 (severe change).[4]

    • Compare the degree of fading on the test specimen to the fading of the concurrently exposed Blue Wool Standards.

    • The lightfastness rating of the specimen is the number of the Blue Wool Standard that exhibits a similar amount of color change.[5][14]

Data Presentation

Results should be recorded systematically. Table 3 provides an example template for presenting the lightfastness assessment data.

Sample IDExposure Duration (AFUs)Gray Scale Rating (Color Change)Lightfastness Rating (vs. Blue Wool)Observations
DR82-Polyester-014046-7Slight fading observed. Color change is equivalent to the fading seen on Blue Wool standard 6 and slightly less than standard 7.
DR82-Polyester-024046Fading is most similar to Blue Wool standard 6.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the lightfastness testing protocol.

Lightfastness_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_eval Evaluation Phase cluster_report Reporting Phase A 1. Cut Textile Specimen and Blue Wool Standards B 2. Mount Samples on Cards (Partially Masked) A->B C 3. Calibrate and Configure Xenon-Arc Apparatus B->C D 4. Place Samples in Apparatus and Begin Exposure C->D E 5. Remove and Condition Samples D->E F 6. Assess Color Change vs. Original (Gray Scale) E->F G 7. Compare Fading vs. Blue Wool Standards F->G H 8. Assign Numerical Lightfastness Rating and Report Data G->H

Caption: Workflow for lightfastness assessment of textiles.

Conclusion

This application note details a standardized and reproducible method for evaluating the lightfastness of textiles dyed with this compound. By following the ISO 105-B02 or AATCC 16 protocols, researchers and quality control professionals can accurately quantify the resistance of the dye to fading from light exposure. This data is crucial for predicting the service life of textile products, ensuring they meet performance specifications and consumer expectations for color stability.

References

Application Notes: Disperse Red 82 for Inkjet Printing Inks

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Red 82 (C.I. This compound) is a monoazo disperse dye known for its application in dyeing and printing synthetic fibers, particularly polyester.[1] Its chemical structure, characterized by cyanoethyl and acetoxyethyl groups, contributes to properties like good light fastness and thermal stability, making it a candidate for high-temperature dyeing processes and digital textile printing.[2] These application notes provide a comprehensive overview of the use of this compound in the formulation of water-based inkjet inks for printing on polyester fabrics.

Physicochemical Properties of this compound

This compound is a dark brown powder that is insoluble in water.[1] For inkjet applications, the dye must be milled into a fine, stable dispersion to prevent nozzle clogging and ensure consistent jetting.[3]

PropertyValueReference
C.I. Name This compound[1]
CAS Registry Number 12223-42-6, 30124-94-8[1][4]
Molecular Formula C₂₁H₂₁N₅O₆[1]
Molecular Weight 439.42 g/mol [1]
Appearance Red Grain / Dark Brown Powder[1][5]
Solubility Insoluble in water[1]

Fastness Properties of this compound

The durability of prints made with this compound is a critical factor. The following table summarizes its fastness properties on polyester fabric according to ISO standards. The ratings are on a scale of 1 to 5 (for washing and rubbing) and 1 to 8 (for light fastness), with higher numbers indicating better performance.[5]

Fastness TestISO StandardRatingReference
Light Fastness ISO 105-B026-7[1][4]
Washing Fastness (Staining) ISO 105-C034-5[1]
Washing Fastness (Fading) ISO 105-C035[1]
Sublimation Fastness ISO 105-P014[4]
Rubbing Fastness (Dry) ISO 105-X124-5[1][4]
Rubbing Fastness (Wet) ISO 105-X124-5[4]

Protocols for Inkjet Ink Formulation and Application

Objective: To prepare a stable, water-based inkjet ink using this compound and to characterize its physical properties for optimal printing performance on polyester fabrics.

Protocol 1: Preparation of this compound Nano-Dispersion

The primary challenge in formulating inks with disperse dyes is achieving a stable dispersion of fine particles.[6] This protocol outlines the preparation of a concentrated dye dispersion (mill base) using wet milling.

Materials and Equipment:

  • This compound (press cake or powder)

  • Anionic Dispersant (e.g., naphthalenesulfonic acid condensate)[7]

  • Deionized Water

  • High-speed stirrer

  • Bead mill with zirconia beads (0.1-0.5 mm)

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Premixing: In a beaker, combine this compound (15-25 wt%), dispersant (5-10 wt%), and deionized water.

  • Stir the mixture with a high-speed stirrer at approximately 1,700 rpm for 30 minutes to create a homogeneous premix.[8]

  • Milling: Transfer the premix to a bead mill.

  • Mill the dispersion for 4-8 hours. The goal is to reduce the average particle size to a range of 100-250 nm, which is suitable for inkjet applications.[3][9]

  • Analysis: Periodically take samples to measure the particle size distribution. Continue milling until the target particle size is achieved and the distribution is narrow.

  • Storage: Store the resulting mill base in a sealed container.

Protocol 2: Formulation of this compound Inkjet Ink

This protocol describes the dilution and formulation of the mill base into a final ink with the required viscosity and surface tension for reliable jetting.

Materials and Equipment:

  • This compound mill base (from Protocol 1)

  • Humectants: Diethylene glycol (DEG), Glycerol[10][11]

  • Co-solvent: Ethylene glycol (EG)[12]

  • Surfactant (e.g., non-ionic, like Surfynol series)[13]

  • Biocide/Fungicide

  • pH adjuster (e.g., Triethanolamine - TEOA)[12]

  • Deionized Water

  • Magnetic stirrer

  • Filtration system (0.8 µm, 0.45 µm, 0.22 µm filters)[7][8]

Typical Ink Formulation:

ComponentFunctionConcentration (wt%)
This compound Mill Base Colorant20 - 35%
Diethylene Glycol (DEG) Humectant, prevents nozzle clogging5 - 20%
Glycerol / Ethylene Glycol Humectant, viscosity modifier6 - 14% (combined)
Surfactant Surface tension modifier0.1 - 1.0%
Biocide Prevents microbial growth~0.2%
pH Adjuster (TEOA) Stabilizes dispersion, pH control< 1.0%
Deionized Water VehicleTo 100%

Note: The final dye concentration in the ink typically ranges from 2 wt% to 6 wt%. The amount of mill base should be adjusted accordingly.[14]

Procedure:

  • In a clean beaker, combine the required amounts of deionized water, DEG, glycerol, and EG.

  • Stir the mixture gently with a magnetic stirrer.

  • Slowly add the this compound mill base to the solvent mixture while stirring.

  • Add the surfactant, biocide, and pH adjuster.

  • Continue stirring at 1000 rpm at room temperature (25°C) until a homogeneous ink is obtained.[8]

  • Filtration: Filter the final ink sequentially through 0.8 µm, 0.45 µm, and finally 0.22 µm membrane filters to remove any remaining aggregates.[7]

Protocol 3: Characterization of Ink Properties

The physical properties of the ink must fall within a specific range to be compatible with inkjet printheads.[10][15]

Target Ink Properties:

ParameterTypical RangePurpose
Viscosity (at 25°C) 2 - 6 mPa·s (cP)Ensures proper droplet formation
Surface Tension 27 - 35 mN/mControls droplet jetting and wetting on substrate
Particle Size (D50) < 200 nmPrevents nozzle clogging
pH 7.0 - 9.0Maintains dispersion stability

Equipment:

  • Rotational viscometer

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Dynamic Light Scattering (DLS) particle size analyzer

  • pH meter

Procedure:

  • Viscosity: Measure the ink's viscosity at 25°C using a rotational viscometer.

  • Surface Tension: Measure the static surface tension of the ink.

  • Particle Size: Confirm that the final particle size distribution is within the acceptable range using DLS.

  • pH: Measure the pH of the ink. Adjust if necessary using a suitable buffer or pH adjuster.

  • Stability: Assess the ink's storage stability by monitoring these properties over time (e.g., after 1 month) and through freeze-thaw cycles.[11]

Protocol 4: Digital Printing and Fixation

Equipment and Materials:

  • Piezoelectric inkjet printer[15]

  • Polyester fabric (pre-treatment may be required for optimal results)[6]

  • Heat press or steamer

Procedure:

  • Printing: Load the formulated this compound ink into a compatible inkjet printer. Print the desired design onto the polyester fabric.

  • Drying: Allow the printed fabric to air dry or use a low-temperature setting to evaporate the water.

  • Fixation: The dye must be fixed into the polyester fibers. This is typically achieved through a high-temperature process:

    • Thermosol (Baking): Heat the fabric at 180-200°C for 30-60 seconds.[5][16] This allows the dye to sublime and diffuse into the amorphous regions of the polyester fibers.

    • Steaming: Alternatively, steam the fabric at high temperatures (e.g., 135°C for 30 minutes).[16]

  • Washing: After fixation, wash the fabric to remove any unfixed dye, thickeners from pre-treatment, and other chemical residues. This step is crucial for achieving good final fastness properties.[6]

  • Evaluation: Assess the final print for color strength (K/S value), print quality, and color fastness according to ISO standards.

Visualized Workflows

Ink_Formulation_Workflow cluster_millbase Protocol 1: Mill Base Preparation cluster_ink Protocol 2: Ink Formulation A Premixing: This compound Dispersant Deionized Water B High-Speed Stirring (~1700 rpm, 30 min) A->B C Wet Milling (Bead Mill, 4-8 hrs) B->C D Particle Size Analysis (Target: < 200 nm) C->D D->C Continue Milling E Concentrated Mill Base D->E Target Achieved F Mixing: Mill Base Humectants (DEG, Gly) Surfactant, Biocide E->F G Stirring & Homogenization (~1000 rpm, 25°C) F->G H Sequential Filtration (0.8 -> 0.45 -> 0.22 µm) G->H I Final Inkjet Ink H->I

Caption: Workflow for preparing this compound inkjet ink.

Printing_Characterization_Workflow cluster_char Protocol 3: Ink Characterization cluster_print Protocol 4: Printing & Fixation J Final Ink K Measure Properties: - Viscosity - Surface Tension - Particle Size - pH J->K L Assess Storage Stability (Time, Freeze/Thaw) K->L M Qualified Ink for Printing L->M N Inkjet Printing on Polyester M->N O Drying N->O P High-Temp Fixation (Baking or Steaming) O->P Q Washing & Drying P->Q R Final Printed Fabric Q->R

Caption: Workflow for ink characterization and digital printing.

References

Application Note: Electrochemical Detection of Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Disperse Red 82 is a synthetic azo dye widely used in the textile industry for dyeing polyester and other synthetic fibers. Due to its chemical stability and low water solubility, it can persist in industrial effluents, posing a potential environmental concern. Consequently, the development of sensitive and rapid analytical methods for the detection of this compound is of significant importance for environmental monitoring and process control in the textile industry. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid analysis, and cost-effectiveness.

This application note details a protocol for the electrochemical detection of this compound using differential pulse voltammetry (DPV) with a glassy carbon electrode (GCE). The methodology is based on the electrochemical reduction of the azo (-N=N-) and nitro (-NO2) functional groups present in the this compound molecule.

Principle of Detection

The electrochemical detection of this compound is based on its reduction at the surface of a working electrode. The molecule contains two electroactive groups: an azo group and a nitro group. Both groups are susceptible to electrochemical reduction, typically in a pH-dependent manner. By applying a negative potential scan, these functional groups undergo reduction, generating a measurable current that is proportional to the concentration of this compound in the sample. Differential pulse voltammetry is employed to enhance the signal-to-noise ratio and improve the detection limit.

The likely reduction pathway involves the initial reduction of the nitro group to a hydroxylamine or an amine, followed by the reductive cleavage of the azo bond, which also results in the formation of aromatic amines.[1]

Experimental Protocols

Reagents and Materials
  • This compound standard

  • Dimethylformamide (DMF)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Potassium chloride (KCl)

  • High-purity deionized water

  • Nitrogen gas (high purity)

  • Glassy carbon electrode (GCE)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Polishing materials (e.g., 0.3 and 0.05 µm alumina slurry)

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode cell setup

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Solutions
  • This compound Stock Solution (1 mM): Accurately weigh the appropriate amount of this compound and dissolve it in a small volume of DMF. Dilute to the final volume with a 1:1 (v/v) mixture of DMF and deionized water to obtain a 1 mM stock solution. Store in a dark, cool place.

  • Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (pH 7.0) containing 0.1 M KCl.

Electrode Preparation
  • Polish the glassy carbon electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinse the electrode thoroughly with deionized water.

  • Sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

Electrochemical Measurements
  • Transfer a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0) into the electrochemical cell.

  • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the measurements.

  • Record a blank voltammogram of the supporting electrolyte using differential pulse voltammetry.

  • Add a known concentration of the this compound standard solution to the electrochemical cell.

  • Stir the solution for a defined period (e.g., 120 seconds) to allow for equilibration.

  • Stop the stirring and allow the solution to become quiescent for 30 seconds.

  • Record the differential pulse voltammogram over a potential range of 0.0 V to -1.2 V (vs. Ag/AgCl).

  • Repeat the measurements for a series of this compound concentrations to construct a calibration curve.

Typical DPV Parameters (to be optimized):

  • Initial Potential: 0.0 V

  • Final Potential: -1.2 V

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Scan Rate: 20 mV/s

Data Presentation

The following table summarizes the typical analytical performance of electrochemical sensors for the detection of various azo dyes. Please note that this data is for illustrative purposes and the performance for this compound should be determined experimentally.

Analyte (Azo Dye)ElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Orange G & Orange IIFe2O3/MWCNTs-COOH/OP/CPEDPV0.1–20.0 (Orange G), 0.2–50.0 (Orange II)0.05 (Orange G), 0.1 (Orange II)[1]
Sunset Yellow & Tartrazinepoly(4-ABA)/MWCNTs/GCEDPV0.010–0.75 & 0.75–5.00.0023 (Sunset Yellow), 0.0030 (Tartrazine)[2][3]
Basic Red 13AgNPs/GO/GCEDPV0.5–100.02.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare Stock & Buffer Solutions setup_cell Assemble 3-Electrode Cell prep_solution->setup_cell prep_electrode Polish & Clean GCE prep_electrode->setup_cell deoxygenate Deoxygenate with N2 setup_cell->deoxygenate add_analyte Add this compound deoxygenate->add_analyte run_dpv Run Differential Pulse Voltammetry add_analyte->run_dpv record_voltammogram Record Voltammogram run_dpv->record_voltammogram plot_calibration Plot Calibration Curve record_voltammogram->plot_calibration determine_conc Determine Unknown Concentration plot_calibration->determine_conc

Caption: Experimental workflow for the electrochemical detection of this compound.

signaling_pathway cluster_analyte Analyte cluster_electrode Electrode Surface cluster_signal Signal Generation DR82 This compound in Solution GCE Glassy Carbon Electrode DR82->GCE Diffusion Reduction Electrochemical Reduction (-e) GCE->Reduction Applied Potential Current Reduction Current Reduction->Current Concentration Concentration Proportionality Current->Concentration

Caption: Logical relationship for the electrochemical detection principle.

Conclusion

The described differential pulse voltammetry method provides a rapid and sensitive approach for the determination of this compound. The protocol can be adapted for the analysis of this dye in various samples, such as industrial wastewater, after appropriate sample preparation. The performance of the method, including the linear range and limit of detection, should be validated for each specific application and sample matrix. This application note serves as a starting point for researchers and professionals in the development and implementation of electrochemical sensing methods for disperse dyes.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of Disperse Red 82 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a non-ionic azo dye characterized by a hydrophobic molecular structure with only weakly polar groups.[1] This inherent hydrophobicity makes it practically insoluble in water under standard conditions.[2][3] Commercial preparations are typically fine powders designed for dispersion, not dissolution, in aqueous media, primarily for dyeing synthetic fibers like polyester.[4]

Q2: I observed that my prepared solution of this compound is unstable and precipitates over time. What causes this?

A2: The instability of a this compound dispersion is often due to particle aggregation. The dye particles have a high surface energy and tend to agglomerate to reduce the total surface area, leading to precipitation.[4] This can be exacerbated by factors such as improper dispersion, temperature changes, or the absence of an effective stabilizing agent.

Q3: What are the primary methods to improve the aqueous solubility and stability of this compound?

A3: Several techniques can be employed to enhance the solubility and create stable aqueous systems of this compound. The most common and effective methods include:

  • Micellar Solubilization using Surfactants: Creating micelles that encapsulate the dye molecules.

  • Inclusion Complexation with Cyclodextrins: Forming a host-guest complex where the dye is the "guest."

  • Hydrotropy: Using hydrotropic agents to increase solubility.

  • Co-solvency: Adding a water-miscible organic solvent.

  • Temperature Adjustment: Increasing the temperature of the aqueous medium.

Q4: Are there safety concerns I should be aware of when working with this compound?

A4: this compound is intended for research and industrial use and is not for human or veterinary applications.[2] As with any chemical, you should consult the Safety Data Sheet (SDS) provided by the supplier, use appropriate personal protective equipment (PPE), and handle it in a well-ventilated area.

Troubleshooting and Methodology Guides

This section provides detailed answers and protocols for common challenges encountered during the solubilization of this compound.

Issue 1: Choosing the Right Solubility Enhancement Strategy

You have a sample of this compound and need to prepare a stable aqueous solution for your experiment. The optimal method depends on the required concentration, solution stability, and compatibility with your experimental system.

The diagram below outlines a decision-making process for selecting an appropriate solubilization method.

G start Start: Need to solubilize This compound conc_check What is the target concentration? start->conc_check temp_sens Is the system sensitive to heat? conc_check->temp_sens Low to Moderate organic_sens Are organic solvents/ additives permissible? conc_check->organic_sens High temp_sens->organic_sens Yes temp Method: Temperature Increase temp_sens->temp No surfactant Method: Surfactant (Micellar Solubilization) organic_sens->surfactant Yes (Surfactants OK) cyclodextrin Method: Cyclodextrin (Inclusion Complex) organic_sens->cyclodextrin Yes (Cyclodextrins OK) hydrotrope Method: Hydrotropy organic_sens->hydrotrope Yes (Hydrotropes OK) cosolvent Method: Co-solvency organic_sens->cosolvent Yes (Co-solvents OK) end Proceed with selected method temp->end surfactant->end cyclodextrin->end hydrotrope->end cosolvent->end

Caption: Workflow for selecting a solubilization method.

Issue 2: Using Surfactants for Micellar Solubilization

You've decided to use surfactants but are unsure about the type, concentration, and procedure.

Surfactant molecules are amphiphilic, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a specific concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where insoluble molecules like this compound can be encapsulated and effectively "dissolved" in the bulk aqueous phase.[4][5] The amount of solubilized dye typically increases linearly with surfactant concentration above the CMC.[4]

G cluster_0 Aqueous Environment center Micelle Core (Hydrophobic) s1 center->s1 Hydrophilic Head s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 dye This compound (Insoluble) dye->center Encapsulation caption Mechanism of Micellar Solubilization

Caption: Mechanism of Micellar Solubilization.

  • Select a Surfactant: Non-ionic surfactants (e.g., Triton X-100, Tween series) are generally more effective solubilizing agents for disperse dyes than ionic surfactants.[4]

  • Prepare Surfactant Stock Solution: Prepare an aqueous stock solution of the chosen surfactant at a concentration well above its known CMC (e.g., 10-20 times the CMC).

  • Determine Optimal Surfactant Concentration:

    • Create a series of dilutions of the surfactant stock solution.

    • Add an excess amount of this compound powder to each dilution.

    • Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 16-24 hours).

    • Filter the solutions through a non-adsorbent filter (e.g., a 0.22 µm PTFE syringe filter) to remove undissolved dye particles.

    • Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the λmax of this compound.

    • Plot absorbance vs. surfactant concentration. The concentration at which absorbance begins to increase sharply corresponds to the CMC, and the linear region above this indicates the solubilization capacity.

  • Prepare Final Solution: Based on the results, prepare the final solution by dissolving this compound in the surfactant solution at the desired concentration.

Issue 3: Using Cyclodextrins for Inclusion Complexation

You want to avoid surfactants and explore cyclodextrins as a solubilizing agent.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1] They can encapsulate a hydrophobic "guest" molecule, like this compound, within their cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its higher aqueous solubility and low toxicity.[1]

G cluster_0 Formation of Inclusion Complex dye This compound (Guest) complex Soluble Inclusion Complex p1 + cd Cyclodextrin (Host) Hydrophobic Cavity p2 caption Cyclodextrin Inclusion Complex Formation

Caption: Cyclodextrin Inclusion Complex Formation.

This protocol is essential for determining the stoichiometry and stability constant of the dye-cyclodextrin complex.[6][7]

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM HP-β-CD).

  • Equilibration: Add an excess amount of this compound to vials containing each cyclodextrin solution.

  • Shaking: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C) until equilibrium is reached (typically 24-72 hours).

  • Filtration: Allow the suspensions to settle, then filter an aliquot from each vial through a 0.22 µm PTFE filter to remove the excess, undissolved dye.

  • Analysis: Dilute the clear filtrates appropriately and measure the concentration of dissolved this compound using UV-Vis spectrophotometry.

  • Data Plotting: Plot the total concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Interpretation: A linear plot (AL-type diagram) suggests the formation of a 1:1 soluble complex. The stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the dye (S₀) using the formula: Kc = slope / (S₀ * (1 - slope)).[1]

Issue 4: Using Other Solubilization Techniques

Hydrotropes are compounds that can dramatically increase the aqueous solubility of poorly soluble solutes at high concentrations.[8] Unlike surfactants, they do not form well-defined micelles.

  • Common Hydrotropes: Urea, sodium benzoate, sodium salicylate, nicotinamide.

  • Protocol:

    • Prepare high-concentration aqueous solutions of the selected hydrotrope (e.g., 10%, 20%, 30%, 40% w/v).[9]

    • Add an excess of this compound to each solution.

    • Equilibrate the mixture with shaking for several hours.

    • Filter and measure the concentration of the dissolved dye via UV-Vis spectrophotometry.

    • "Mixed hydrotropy," using a blend of agents, can sometimes yield synergistic effects at lower total concentrations.[9]

This method involves adding a water-miscible organic solvent to the aqueous phase to increase the solubility of a non-polar solute.

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), dimethyl sulfoxide (DMSO).

  • Protocol:

    • Prepare various mixtures of the co-solvent and water (e.g., 10%, 20%, 40%, 60% v/v co-solvent in water).

    • Determine the solubility of this compound in each mixture following the equilibration and measurement steps described above.

    • Caution: The addition of organic solvents can impact the stability of biological systems and may not be suitable for all applications. Precipitation can occur upon dilution into a fully aqueous environment.

Quantitative Data Summary

The following tables summarize available quantitative data for the solubility enhancement of disperse dyes. Note that data for this compound is limited; therefore, data for other red disperse dyes are included for reference.

Table 1: Effect of Temperature on Disperse Dye Solubility

Dye Type Temperature (°C) Solubility (mg/L) Fold Increase Reference
Disperse Red 25 ~1-10 - [1]

| Disperse Red | 80 | ~33-330 | ~33x |[1] |

Table 2: Effect of Co-solvents and Other Methods

Dye Method/Solvent System Conditions Solubility Enhancement Reference
This compound Supercritical CO₂ + Co-solvent 5% Ethanol Up to 25-fold increase [2]
Disperse Red 13 Hydrotropy (Ethanol) ~4 M (~18% w/v) ~100 mg/L [8]

| Disperse Red 13 | Hydrotropy (C₄E₁) | ~2 M (~26% w/v) | > 1000 mg/L |[8] |

References

Technical Support Center: Troubleshooting Poor Wash Fastness of Disperse Red 82 on Polyester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the wash fastness of Disperse Red 82 on polyester fabrics. The information is tailored for researchers, scientists, and professionals in drug development who may be utilizing this dye in their experimental work.

Troubleshooting Guide

Poor wash fastness of this compound on polyester is a common issue that can often be resolved by systematically evaluating and optimizing the dyeing and after-treatment processes. The following table outlines potential causes and their corresponding solutions.

Observation Potential Cause Recommended Solution
Poor wash fastness (significant color bleeding in wash liquor) Incomplete removal of unfixed dye from the fiber surface.[1]Implement or optimize a reduction clearing process after dyeing.[2][3][4]
Dyeing temperature was too low or dyeing time was too short.[5][6][7]Optimize the dyeing cycle by increasing the temperature (typically to around 130°C for polyester) and extending the dyeing time to ensure full dye penetration and fixation.[5][8]
Incorrect pH of the dye bath.[5][7]Maintain the dye bath pH within the recommended range for disperse dyes, typically between 4.5 and 5.5, using a suitable buffer like acetic acid.[7]
Presence of residual auxiliaries on the fabric.[5]Ensure thorough pre-washing of the polyester fabric to remove any sizing agents, oils, or other contaminants that could interfere with dye uptake.[9]
Color change or dulling of the shade after washing Thermal migration of the dye to the fiber surface during drying or heat-setting.[10][11][12]Select dyes with higher sublimation fastness.[5] Optimize the heat-setting process by using the lowest effective temperature and time.[10]
Hydrolysis of the dye molecule.While less common for this compound, ensure the reduction clearing process is not overly aggressive (excessive alkali or temperature) which could affect the dye's chemical structure.
Staining of adjacent white fabrics in wash fastness tests Significant amount of unfixed surface dye.A thorough reduction clearing is crucial to remove surface dye that can transfer to other fabrics.[1][2]
Dye migration due to incompatible auxiliaries (e.g., softeners).Select finishing agents that are compatible with disperse dyes and have a low impact on dye migration.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness with disperse dyes on polyester?

A1: The most common cause is the presence of unfixed dye particles on the surface of the polyester fibers. Because disperse dyes are sparingly soluble in water, any dye that has not penetrated and diffused into the fiber will be loosely attached to the surface and will easily wash off during laundering, leading to color bleeding and staining of other fabrics.

Q2: What is reduction clearing and why is it important?

A2: Reduction clearing is a critical post-treatment process used to remove unfixed disperse dye from the surface of dyed polyester.[1][2] It involves treating the fabric with a reducing agent (commonly sodium hydrosulfite) and an alkali (like caustic soda) in an aqueous solution.[1] This process chemically alters the surface dye, making it more water-soluble and easier to wash away, thereby significantly improving wash fastness.[3][4]

Q3: Can the dyeing temperature and time affect wash fastness?

A3: Absolutely. Dyeing polyester with disperse dyes is a diffusion-controlled process. If the temperature is too low (below the glass transition temperature of polyester, which is around 70-80°C) or the dyeing time is insufficient, the dye molecules will not have enough energy to penetrate deep into the amorphous regions of the polyester fiber.[6][7] This results in a higher concentration of dye on the fiber surface, leading to poor wash fastness.[5] For optimal results, high-temperature dyeing (around 130°C) is recommended.[8][13]

Q4: How does the pH of the dye bath influence wash fastness?

A4: The pH of the dye bath should be maintained in a weakly acidic range (typically 4.5-5.5) for most disperse dyes.[7] An incorrect pH can affect the stability of the dye dispersion and the surface charge of the polyester fiber, which can lead to uneven dyeing and poor dye uptake, ultimately resulting in lower wash fastness.[5]

Q5: What is "thermal migration" and how does it relate to wash fastness?

A5: Thermal migration is the movement of disperse dye molecules from the interior of the polyester fiber to its surface during subsequent heat treatments like drying or heat-setting.[10][11][12] This phenomenon can lead to a decrease in wash fastness as the migrated dye on the surface is more susceptible to being washed off.[10] Selecting disperse dyes with higher sublimation fastness and carefully controlling the temperature and duration of post-dyeing heat treatments can minimize thermal migration.[5][10]

Experimental Protocols

Protocol 1: High-Temperature Disperse Dyeing of Polyester

Objective: To dye polyester fabric with this compound using a high-temperature method to promote dye fixation.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • High-temperature dyeing apparatus (e.g., laboratory-scale jet dyeing machine or beaker dyeing machine)

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

Procedure:

  • Fabric Preparation: Weigh the dry polyester fabric. Pre-wash the fabric with a non-ionic detergent to remove any impurities and then rinse thoroughly.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound based on the weight of the fabric (e.g., 1% on weight of fabric, owf).

    • Prepare a dispersion of the dye by pasting it with a small amount of dispersing agent and then adding warm water (around 40-50°C) while stirring continuously.

    • Fill the dyeing vessel with the required volume of water (maintain a liquor-to-goods ratio, e.g., 10:1).

    • Add the dye dispersion and any additional dispersing agent to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[8]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[13]

    • Cool the dye bath down to 70-80°C.

  • Post-Dyeing:

    • Drain the dye bath.

    • Rinse the dyed fabric with hot water and then cold water.

    • Proceed to the reduction clearing process (Protocol 2).

Protocol 2: Reduction Clearing of Dyed Polyester

Objective: To remove unfixed this compound from the surface of the dyed polyester fabric to improve wash fastness.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Caustic soda (sodium hydroxide)

  • Non-ionic detergent

  • Beakers or a suitable washing vessel

  • Hot plate or water bath

Procedure:

  • Preparation of Clearing Solution:

    • Prepare an aqueous solution with the following components (concentrations may need optimization):

      • 2 g/L Sodium hydrosulfite

      • 2 g/L Caustic soda

      • 1 g/L Non-ionic detergent

  • Clearing Process:

    • Immerse the rinsed, dyed polyester fabric in the clearing solution at a liquor-to-goods ratio of approximately 10:1.

    • Raise the temperature to 70-80°C and hold for 15-20 minutes with occasional stirring.

  • Rinsing and Neutralization:

    • Drain the clearing solution.

    • Rinse the fabric thoroughly with hot water (around 60°C).

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L).

    • Rinse the fabric again with cold water until the rinse water is clear and the pH is neutral.

  • Drying:

    • Squeeze out excess water and air-dry or tumble-dry the fabric at a moderate temperature.

Protocol 3: AATCC Test Method 61 - Colorfastness to Laundering, Accelerated

Objective: To evaluate the wash fastness of the dyed polyester fabric.

Materials:

  • Dyed polyester specimen (50 x 150 mm)

  • Multifiber test fabric (e.g., AATCC Test Fabric No. 10)

  • AATCC Standard Reference Detergent

  • Stainless steel balls (for abrasion)

  • Launder-Ometer or similar accelerated laundering machine

  • Gray Scale for Color Change and Gray Scale for Staining

  • Color matching booth

Procedure:

  • Specimen Preparation:

    • Cut a specimen of the dyed polyester fabric to the required dimensions.[14]

    • Attach a piece of multifiber test fabric to the dyed specimen by sewing or stapling.

  • Test Conditions (Example: Test No. 2A):

    • Prepare a 150 mL detergent solution (0.15% AATCC Standard Reference Detergent in deionized water).[15]

    • Place the specimen, 50 stainless steel balls, and the detergent solution into a stainless steel canister.

    • Seal the canister and place it in the Launder-Ometer.

  • Laundering Cycle:

    • Run the Launder-Ometer for 45 minutes at a constant temperature of 49°C.[15] This simulates approximately five typical home launderings.[16][17]

  • Rinsing and Drying:

    • Remove the specimen from the canister and rinse it thoroughly with deionized water.

    • Squeeze out excess water and air-dry the specimen at a temperature not exceeding 71°C.[15]

  • Evaluation:

    • Allow the specimen to condition for at least 4 hours in a standard atmosphere.[17]

    • In a standardized color matching booth, evaluate the color change of the dyed specimen using the Gray Scale for Color Change.

    • Evaluate the degree of staining on each fiber of the multifiber test fabric using the Gray Scale for Staining.

    • Record the ratings (from 1 to 5, where 5 is the best).

Visualizations

Troubleshooting_Wash_Fastness Start Poor Wash Fastness (this compound on Polyester) CheckDyeing Step 1: Review Dyeing Process Start->CheckDyeing CheckAfterTreatment Step 2: Evaluate After-Treatment CheckDyeing->CheckAfterTreatment If dyeing is optimal TempTime Dyeing Temperature & Time (130°C, 45-60 min?) CheckDyeing->TempTime pH Dye Bath pH (4.5-5.5?) CheckDyeing->pH Auxiliaries Correct Dispersing Agent? CheckDyeing->Auxiliaries CheckDyeSelection Step 3: Consider Dye Properties CheckAfterTreatment->CheckDyeSelection If after-treatment is correct ReductionClearing Reduction Clearing Performed? CheckAfterTreatment->ReductionClearing Rinsing Thorough Rinsing? CheckAfterTreatment->Rinsing CheckFabricPrep Step 4: Verify Fabric Preparation CheckDyeSelection->CheckFabricPrep If dye selection is appropriate Sublimation High Sublimation Fastness Dye? CheckDyeSelection->Sublimation Resolved Wash Fastness Improved CheckFabricPrep->Resolved If fabric prep is adequate PreScouring Fabric Pre-Scoured? CheckFabricPrep->PreScouring TempTime->CheckAfterTreatment Optimize pH->CheckAfterTreatment Adjust Auxiliaries->CheckAfterTreatment Verify RC_Params Correct RC Parameters? (Temp, Time, Chemicals) ReductionClearing->RC_Params If Yes RC_Params->CheckDyeSelection Optimize Rinsing->CheckDyeSelection Improve Sublimation->CheckFabricPrep Reselect Dye PreScouring->Resolved Implement Dyeing_Process_Factors cluster_factors Key Influencing Factors DyeingProcess Polyester Dyeing Process DyeUptake Dye Penetration & Fixation DyeingProcess->DyeUptake SurfaceDye Unfixed Surface Dye DyeingProcess->SurfaceDye Incomplete Fixation WashFastness Good Wash Fastness DyeUptake->WashFastness High PoorWashFastness Poor Wash Fastness SurfaceDye->PoorWashFastness Temperature Temperature (>130°C) Temperature->DyeUptake Promotes Time Time (45-60 min) Time->DyeUptake Promotes pH pH (4.5-5.5) pH->DyeUptake Optimizes ReductionClearing Reduction Clearing ReductionClearing->SurfaceDye Removes

References

Technical Support Center: Degradation of Disperse Red 82 in Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the degradation of Disperse Red 82 using advanced oxidation processes (AOPs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low color removal efficiency in Fenton/Photo-Fenton process. Incorrect pH. The optimal pH for the Fenton process is typically acidic, around 3.[1]Adjust the pH of the reaction mixture to the optimal range (typically 2.5-3.5) using dilute H₂SO₄ or HCl before adding the Fenton reagents.
Suboptimal Fe²⁺/H₂O₂ ratio.Systematically vary the molar ratio of Fe²⁺ to H₂O₂ to find the optimal concentration for your specific experimental conditions.
Insufficient reaction time.Increase the reaction time and collect samples at different time points to determine the time required for maximum degradation.
Scavenging of hydroxyl radicals by other substances in the matrix.If using real wastewater, consider a pre-treatment step to remove interfering substances. For synthetic solutions, ensure high-purity water is used.
Inconsistent results between replicate experiments. Inaccurate measurement of reagents.Calibrate all measuring instruments (pipettes, balances, pH meter) regularly. Prepare fresh stock solutions frequently.
Fluctuations in experimental conditions (e.g., temperature, light intensity).Use a temperature-controlled reaction vessel. For photo-processes, ensure the lamp output is stable and the distance from the lamp to the reactor is consistent.
Inhomogeneous mixing of the reaction solution.Ensure vigorous and consistent stirring throughout the experiment.
Low COD/TOC removal despite high color removal. Formation of stable, colorless organic intermediates. The initial attack of hydroxyl radicals often breaks the chromophore (the part of the molecule responsible for color) without complete mineralization.Increase the concentration of the oxidizing agent or the reaction time to promote the further oxidation of intermediates. Consider a combined AOP approach (e.g., Fenton followed by photocatalysis).
Analytical error in COD/TOC measurement.Ensure the COD/TOC analyzer is properly calibrated and that samples are appropriately diluted to fall within the instrument's linear range.
Precipitate formation in the Fenton process. pH is too high, leading to the precipitation of Fe(OH)₃.[1]Maintain the pH in the optimal acidic range. If a precipitate forms after the reaction, it is likely ferric hydroxide, which can be removed by filtration.
Low degradation efficiency in photocatalysis (e.g., with TiO₂). Suboptimal catalyst loading. Too little catalyst results in insufficient active sites, while too much can lead to light scattering and reduced light penetration.Perform experiments with varying catalyst concentrations to determine the optimal loading for your reactor geometry and dye concentration.
Catalyst deactivation. The catalyst surface can become fouled by dye molecules or intermediates.After the experiment, recover the catalyst by filtration or centrifugation, wash it with distilled water or a suitable solvent, and dry it before reuse.
Incorrect pH for the specific photocatalyst. The surface charge of the photocatalyst is pH-dependent, which affects its interaction with the dye molecule.Determine the point of zero charge (pHpzc) of your photocatalyst and adjust the experimental pH to promote adsorption of the dye.
Issues with UV-Vis spectrophotometric analysis. Spectral interference from degradation intermediates. New peaks may appear or overlap with the main dye peak, leading to inaccurate concentration measurements.[2]Scan the entire UV-Vis spectrum at different time points, not just the wavelength of maximum absorbance (λmax) of the parent dye. Consider using HPLC for more accurate quantification.
Stray light in the spectrophotometer. This can lead to non-linear absorbance readings at high concentrations.[1]Ensure your sample absorbance is within the linear range of the instrument (typically below 1.0-1.5 AU). Dilute samples if necessary.
Problems with HPLC analysis. Peak tailing or fronting.Ensure the sample solvent is compatible with the mobile phase. Adjust the pH of the mobile phase. Check for column contamination.
Ghost peaks.Use high-purity solvents and additives. Flush the injection port and column.
Irreproducible retention times.Ensure the column is properly equilibrated with the mobile phase. Check for leaks in the system. Use a temperature-controlled column compartment.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the degradation of this compound in AOPs?

A1: The degradation of this compound, a single azo dye, in AOPs is initiated by the attack of highly reactive species, primarily hydroxyl radicals (•OH). The initial attack is believed to occur at the azo bond (-N=N-), which is the chromophore of the dye. This leads to the cleavage of the azo bond and the formation of smaller aromatic intermediates, such as derivatives of 2-cyano-4-nitroaniline and N,N-di(2-acetoxyethyl)benzeneamine. These primary intermediates are typically colorless but may still be environmentally harmful. Further oxidation by hydroxyl radicals leads to the opening of the aromatic rings and the formation of smaller aliphatic acids (e.g., oxalic acid, formic acid), and ultimately, complete mineralization to CO₂, H₂O, and inorganic ions.

Q2: Why is the pH so critical in the Fenton process?

A2: The pH is a crucial parameter in the Fenton process for several reasons. The optimal pH is typically around 3. At this pH, the generation of hydroxyl radicals from the reaction of Fe²⁺ and H₂O₂ is most efficient. At higher pH values (above 4-5), ferric ions (Fe³⁺) precipitate as ferric hydroxide (Fe(OH)₃), which reduces the availability of iron to catalyze the reaction and can coat the catalyst surface, reducing its activity.[1] At very low pH (below 2.5), the reaction can be slowed down due to the formation of complex iron species and the scavenging of hydroxyl radicals by H⁺ ions.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation of this compound can be monitored using several analytical techniques:

  • UV-Vis Spectrophotometry: This is the simplest method to monitor the decolorization of the dye solution by measuring the decrease in absorbance at its wavelength of maximum absorbance (λmax). However, it does not provide information about the degradation of the organic intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more accurate method for quantifying the concentration of the parent dye molecule over time and can also be used to separate and detect the formation of degradation intermediates.[3]

  • Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates the mineralization of the dye and its intermediates into CO₂.

  • Chemical Oxygen Demand (COD): COD is a measure of the amount of oxygen required to chemically oxidize the organic compounds in a sample. A reduction in COD indicates the overall degradation of the organic pollutants.

Q4: What are the expected degradation byproducts of this compound, and are they toxic?

A4: While specific studies on the byproducts of this compound are limited, the degradation of azo dyes by AOPs is known to initially break the azo linkage, leading to the formation of aromatic amines. Based on the structure of this compound (2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitrobenzonitrile), the initial intermediates are likely to be derivatives of 2-cyano-4-nitroaniline and N,N-di(2-acetoxyethyl)benzeneamine. Some aromatic amines are known to be more toxic than the parent dye molecule. Further oxidation breaks down these aromatic rings into smaller, less toxic aliphatic compounds and eventually mineralizes them. Toxicity assays are recommended to assess the toxicity of the treated effluent.

Q5: Can I reuse the photocatalyst (e.g., TiO₂) after a degradation experiment?

A5: Yes, one of the advantages of heterogeneous photocatalysis is the ability to reuse the catalyst. After the reaction, the photocatalyst can be separated from the solution by filtration or centrifugation. It should then be washed with distilled water and/or a suitable solvent to remove any adsorbed dye or intermediates from its surface. Finally, the catalyst should be dried in an oven before being used in subsequent experiments. The reusability of the catalyst should be tested over several cycles to assess its stability and any potential loss of activity.

Quantitative Data Summary

The following table summarizes quantitative data for the degradation of various disperse and red dyes using different AOPs. Note: Data specific to this compound is limited in the literature; therefore, data for structurally similar dyes are provided for reference.

DyeAOPKey ParametersDegradation EfficiencyReference
Reactive Red 2Photo-Fenton[Fe²⁺]/[H₂O₂] = 1:80, pH 3, 150 ppm dye99.9% color removal in 10 min, 95% COD removal in 10 min[4]
Reactive Red 2Fenton[Fe²⁺]/[H₂O₂] = 1:20-1:80, pH 3, 150 ppm dye69% color removal in 20 min[4]
Disperse Dyes (mixture)FentonpH 3, 600 mg/dm³ H₂O₂, 550 mg/dm³ FeSColorless effluent, residual COD = 100 mg/dm³[5]
Disperse Dyes (mixture)Ozonation0.5 g/dm³ ozone90% color removal, 10% COD removal[5]
Disperse Red 1TiO₂ PhotocatalysisUV lightEnhanced degradation near surfactant critical micelle value[6]
Disperse Blue 79Fenton150 mg/L H₂O₂, 20 mg/L Fe²⁺, 60 min85% color removal, 75% COD removal[7][8]

Experimental Protocols

Protocol 1: Fenton Degradation of this compound
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • Prepare a stock solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 0.1 M).

    • Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 1 M). Note: The exact concentration of H₂O₂ should be determined by titration with potassium permanganate.

    • Prepare dilute solutions of sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) for pH adjustment (e.g., 0.1 M).

  • Experimental Setup:

    • Use a glass beaker or reactor of a suitable volume (e.g., 500 mL).

    • Place the reactor on a magnetic stirrer.

  • Procedure:

    • Add a known volume of the this compound stock solution to the reactor and dilute with deionized water to the desired initial concentration (e.g., 20 mg/L).

    • Start stirring the solution.

    • Adjust the pH of the dye solution to the desired value (e.g., pH 3) using dilute H₂SO₄.

    • Add the required volume of the FeSO₄ stock solution to achieve the desired catalyst concentration.

    • Initiate the reaction by adding the required volume of the H₂O₂ stock solution. Start a timer immediately.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a sample (e.g., 5 mL).

    • Immediately quench the reaction in the withdrawn sample by adding a small amount of a strong base (e.g., NaOH) to raise the pH and precipitate the iron, or by adding a catalase solution to decompose the residual H₂O₂.

  • Analysis:

    • Centrifuge or filter the quenched samples to remove any precipitate.

    • Analyze the supernatant for residual this compound concentration using a UV-Vis spectrophotometer at its λmax or by HPLC.

    • Analyze the samples for COD and/or TOC to determine the extent of mineralization.

Protocol 2: TiO₂ Photocatalytic Degradation of this compound
  • Preparation of Solutions and Catalyst Suspension:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a suspension of the TiO₂ photocatalyst in deionized water at the desired concentration (e.g., 1 g/L).

  • Experimental Setup:

    • Use a photoreactor equipped with a UV lamp (e.g., a mercury lamp). The reactor should be made of a material that is transparent to UV light (e.g., quartz).

    • The reactor should have a cooling system to maintain a constant temperature.

    • A magnetic stirrer should be used to keep the catalyst suspended.

  • Procedure:

    • Add the required volume of the this compound stock solution and the TiO₂ suspension to the photoreactor to achieve the desired initial concentrations.

    • Adjust the pH of the suspension to the desired value using dilute H₂SO₄ or NaOH.

    • Stir the suspension in the dark for a period of time (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

    • Take an initial sample (time = 0) before turning on the UV lamp.

    • Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer.

    • At regular time intervals, withdraw samples.

  • Analysis:

    • Immediately centrifuge or filter the withdrawn samples using a syringe filter (e.g., 0.22 µm) to remove the TiO₂ particles.

    • Analyze the filtrate for residual dye concentration, COD, and TOC as described in Protocol 1.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Degradation Efficiency

G Troubleshooting Low Degradation Efficiency start Low Degradation Observed check_aop Which AOP is being used? start->check_aop fenton Fenton / Photo-Fenton check_aop->fenton Fenton photo Photocatalysis check_aop->photo Photocatalysis check_ph Is pH between 2.5 and 3.5? fenton->check_ph adjust_ph Adjust pH to optimal range check_ph->adjust_ph No check_ratio Is Fe2+/H2O2 ratio optimized? check_ph->check_ratio Yes end_node Re-run experiment and evaluate adjust_ph->end_node optimize_ratio Systematically vary the ratio check_ratio->optimize_ratio No check_time Is reaction time sufficient? check_ratio->check_time Yes optimize_ratio->end_node increase_time Increase reaction time check_time->increase_time No check_time->end_node Yes increase_time->end_node check_loading Is catalyst loading optimized? photo->check_loading optimize_loading Vary catalyst concentration check_loading->optimize_loading No check_catalyst_activity Is catalyst active? check_loading->check_catalyst_activity Yes optimize_loading->end_node reactivate_catalyst Wash and dry the catalyst check_catalyst_activity->reactivate_catalyst No check_photo_ph Is pH optimal for catalyst? check_catalyst_activity->check_photo_ph Yes reactivate_catalyst->end_node adjust_photo_ph Adjust pH based on catalyst's pzc check_photo_ph->adjust_photo_ph No check_photo_ph->end_node Yes adjust_photo_ph->end_node G Generalized Degradation Pathway of this compound DR82 This compound (Azo Dye) Intermediates Aromatic Intermediates (e.g., substituted anilines, phenols) DR82->Intermediates •OH attack (Azo bond cleavage) Aliphatics Short-chain Aliphatic Acids (e.g., oxalic acid, formic acid) Intermediates->Aliphatics •OH attack (Aromatic ring opening) Mineralization Mineralization Products (CO2, H2O, NO3-, etc.) Aliphatics->Mineralization Further Oxidation G General Experimental Workflow for AOPs prep Prepare Dye Solution & Reagents setup Set up Reactor (Stirrer, pH probe, etc.) prep->setup ph_adjust Adjust Initial pH setup->ph_adjust add_catalyst Add Catalyst/Reagents (e.g., Fe2+, TiO2) ph_adjust->add_catalyst initiate Initiate Reaction (Add H2O2 / Turn on UV lamp) add_catalyst->initiate sampling Collect Samples at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (UV-Vis, HPLC, TOC) quench->analysis

References

Technical Support Center: Disperse Red 82 Dyeing on Blended Fabrics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 82 for dyeing blended fabrics. The information is designed to address common issues and provide a starting point for developing robust experimental protocols.

Troubleshooting Guide & FAQs

Q1: We are observing patchy and uneven color (barriness) on our polyester/cotton blended fabric after dyeing with this compound. What are the potential causes and how can we fix this?

A1: Uneven dyeing, or barriness, is a common issue in dyeing blended fabrics. It often manifests as stripes or bands of different color intensity. The primary causes and solutions are outlined below:

  • Improper Dispersion of the Dye: this compound is insoluble in water and must be finely dispersed to ensure even application.[1][2]

    • Solution: Ensure your dispersing agent is effective and used at the optimal concentration. Inadequate dispersion can lead to dye agglomeration and color spots.[3] A high-temperature dispersing agent with good leveling properties is recommended.

  • Incorrect Temperature Ramp Rate: A rapid temperature increase, especially in the critical dyeing range for polyester (approximately 80°C to 120°C), can cause rapid dye uptake and unevenness.

    • Solution: Employ a controlled, slower heating rate, particularly in the critical temperature zone. A suggested profile is to raise the temperature to 90°C at 2°C/minute, then from 90°C to 120°C at 1.5°C/minute, and finally to 135°C at 2°C/minute. Holding the temperature at key intervals (e.g., 110°C and 120°C) for a few minutes can also promote level dyeing.[4]

  • Inadequate Leveling Agent: Leveling agents help to ensure a uniform distribution of the dye on the fabric surface by controlling the rate of dye absorption.

    • Solution: Incorporate a suitable leveling agent into your dye bath. These agents can also help to overcome minor variations in the fabric's affinity for the dye.

  • Fabric Preparation Issues: Residual sizing agents, oils, or other impurities on the fabric can hinder uniform dye penetration.

    • Solution: Ensure the fabric is thoroughly scoured and pre-treated before dyeing to remove any substances that could interfere with dye uptake.

  • Incorrect pH: The pH of the dye bath affects the stability of the disperse dye and the surface charge of the fiber, influencing the dyeing rate.

    • Solution: Maintain a slightly acidic pH, typically between 4.5 and 5.5, for optimal disperse dyeing of polyester.[5]

Q2: What is the role of a dispersing agent and how do I select the right one for this compound?

A2: A dispersing agent is crucial in disperse dyeing to create a stable and uniform dispersion of the water-insoluble dye particles in the dye bath. Its primary functions are to:

  • Break down dye agglomerates into fine particles.

  • Prevent the re-agglomeration of dye particles during the dyeing process.

  • Ensure the dye is evenly distributed throughout the dye bath for uniform application to the fabric.[3]

When selecting a dispersing agent for this compound, consider the following:

  • High-Temperature Stability: The agent must remain effective at the high temperatures used for polyester dyeing (typically 130°C).

  • Low Foaming: Excessive foaming can interfere with the dyeing process, especially in jet dyeing machines.

  • Compatibility: The dispersing agent should be compatible with other auxiliaries in the dye bath, such as leveling agents and pH buffers.

  • Anionic or Non-ionic: Anionic dispersing agents are commonly used for disperse dyes.

Q3: We are experiencing poor wash fastness with our this compound dyed polyester/cotton blends. How can this be improved?

A3: Poor wash fastness is typically due to unfixed dye remaining on the fiber surface. This can be addressed through an effective clearing process.

  • Reduction Clearing: After dyeing, a reduction clearing process is essential to remove any unfixed disperse dye from the surface of the polyester fibers. This is particularly important for medium to dark shades. A typical reduction clearing process involves treating the fabric with a solution of sodium hydrosulfite (a reducing agent) and caustic soda at an elevated temperature (e.g., 70-80°C).[6] This process destroys the unfixed dye, allowing it to be washed away, which significantly improves wash fastness.

  • Thermomigration: In polyester/cotton blends, disperse dyes can migrate from the polyester to the cotton during subsequent heat treatments like drying or finishing. This can lead to staining of the cotton and poor overall fastness.

    • Solution: Select disperse dyes with lower thermomigration tendencies. Additionally, an effective reduction clearing process will minimize the amount of surface dye available to migrate. Some research suggests that modifying the dye structure can reduce thermomigration and improve wash fastness.[7]

Q4: What is the recommended pH for dyeing with this compound on blended fabrics?

A4: For dyeing the polyester component of a blended fabric with disperse dyes like this compound, a slightly acidic pH of 4.5 to 5.5 is generally recommended.[5] This pH range helps to:

  • Ensure the stability of the disperse dye.

  • Optimize the exhaustion of the dye onto the polyester fiber.

It is important to note that if you are performing a one-bath dyeing process for a polyester/cotton blend with reactive dyes for the cotton component, the pH will need to be adjusted during the process to accommodate the alkaline conditions required for reactive dye fixation.

Experimental Protocols

The following are suggested starting point protocols for dyeing polyester/cotton and polyester/viscose blends with this compound. Researchers should optimize these parameters based on their specific equipment and material characteristics.

Protocol 1: Two-Bath Dyeing of Polyester/Cotton (65/35) with this compound and a Reactive Dye

1. Scouring and Bleaching:

  • Treat the fabric in a bath containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1-2 g/L) at 80-90°C for 60 minutes.

  • Rinse thoroughly with hot and then cold water.

  • If required, bleach with hydrogen peroxide under alkaline conditions.

2. Polyester Dyeing (High-Temperature Method):

  • Set the dye bath at 50-60°C.

  • Add auxiliaries and run for 10 minutes.

  • Add the pre-dispersed this compound and run for 10 minutes.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.

  • Hold at 130°C for 45-60 minutes.

  • Cool down to 70°C.

  • Rinse the fabric.

3. Reduction Clearing:

  • Treat the fabric in a bath containing sodium hydrosulfite (e.g., 2 g/L) and caustic soda (e.g., 2 g/L) at 70-80°C for 20 minutes.[6]

  • Rinse thoroughly and neutralize with acetic acid if necessary.

4. Cotton Dyeing (Reactive Dye):

  • Set a fresh bath at the recommended temperature for the chosen reactive dye (e.g., 60°C).

  • Add the reactive dye and run for 20 minutes.

  • Add salt (e.g., sodium chloride or sodium sulfate) in portions over 20-30 minutes.

  • Add alkali (e.g., sodium carbonate) to fix the dye and run for 45-60 minutes.

  • Rinse thoroughly and soap at the boil to remove unfixed reactive dye.

Protocol 2: One-Bath Dyeing of Polyester/Viscose (50/50) with this compound

This protocol is for dyeing both fibers with the disperse dye, which may result in a heather or tone-on-tone effect as the dye uptake will differ between the fibers.

1. Pre-treatment:

  • Thoroughly scour the fabric to ensure cleanliness and uniform wettability.

2. Dyeing:

  • Set the dye bath at 60°C.

  • Add auxiliaries and the pre-dispersed this compound.

  • Raise the temperature to 90°C at 2°C/minute.

  • From 90°C to 130°C, raise the temperature at 1°C/minute.

  • Hold at 130°C for 60 minutes.

  • Cool down to 70°C.

3. Post-Dyeing Treatment:

  • Perform a reduction clearing as described in Protocol 1 to ensure good wash fastness on the polyester component.

  • Rinse and neutralize.

Quantitative Data Summary

The following tables provide starting point concentrations for auxiliaries in the dyeing of polyester/blends with this compound. These values should be optimized based on the specific fabric, machinery, and desired shade depth.

Table 1: Recommended Dye Bath Auxiliaries for Polyester Dyeing with this compound

AuxiliaryConcentration (g/L)Purpose
Dispersing Agent1.0 - 2.0To create a stable dye dispersion.
Leveling Agent0.5 - 1.0To promote even dye uptake.
Acetic AcidAs requiredTo maintain pH between 4.5 - 5.5.
Sequestering Agent0.5 - 1.0To prevent interference from metal ions in the water.

Table 2: Typical Reduction Clearing Recipe

ChemicalConcentration (g/L)Temperature (°C)Time (minutes)
Sodium Hydrosulfite2.0 - 3.070 - 8015 - 20
Caustic Soda (NaOH)2.0 - 3.070 - 8015 - 20

Visualizations

Dyeing_Process_Workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring Bleaching Bleaching (Optional) Scouring->Bleaching Dye_Bath_Prep Dye Bath Preparation (Water, Auxiliaries) Bleaching->Dye_Bath_Prep Add_Dye Add this compound Dye_Bath_Prep->Add_Dye Temp_Ramp Temperature Ramping Add_Dye->Temp_Ramp Dyeing_Hold Dyeing at 130°C Temp_Ramp->Dyeing_Hold Cooling Cool Down Dyeing_Hold->Cooling Reduction_Clearing Reduction Clearing Cooling->Reduction_Clearing Rinsing Rinsing & Neutralization Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying

Caption: Workflow for dyeing blended fabrics with this compound.

Troubleshooting_Uneven_Dyeing cluster_causes Potential Causes cluster_solutions Solutions Uneven_Dyeing Uneven Dyeing (Barriness) Cause1 Improper Dye Dispersion Uneven_Dyeing->Cause1 Cause2 Incorrect Temp. Ramp Rate Uneven_Dyeing->Cause2 Cause3 Inadequate Leveling Agent Uneven_Dyeing->Cause3 Cause4 Poor Fabric Preparation Uneven_Dyeing->Cause4 Cause5 Incorrect pH Uneven_Dyeing->Cause5 Solution1 Optimize Dispersing Agent Cause1->Solution1 Solution2 Control Heating Rate Cause2->Solution2 Solution3 Use Effective Leveling Agent Cause3->Solution3 Solution4 Ensure Proper Scouring Cause4->Solution4 Solution5 Adjust pH to 4.5-5.5 Cause5->Solution5

Caption: Troubleshooting logic for uneven dyeing with this compound.

References

Technical Support Center: Optimizing Dispersing Agent Concentration for Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dispersing agent concentration for Disperse Red 82.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a single azo disperse dye.[1] It appears as a dark brown powder and is insoluble in water.[2][3][4] It is primarily used for the dyeing and printing of polyester and its blended fabrics.[1][2][3] This dye is suitable for high-temperature and high-pressure dyeing methods.[3]

Table 1: Properties of this compound

PropertyValue
C.I. NameThis compound
CAS Number12223-42-6[1]
Molecular FormulaC₂₁H₂₁N₅O₆[1]
Molecular Weight439.42 g/mol [1]
AppearanceDark brown powder[2][3]
SolubilityInsoluble in water[2][3][4]
Primary ApplicationDyeing of polyester and polyester-blended fabrics[1][2][3]

Q2: What is the function of a dispersing agent in a this compound formulation?

Dispersing agents are essential additives that stabilize the dispersion of sparingly soluble dye particles, like this compound, in an aqueous medium.[5][6] Their primary functions are to:

  • Prevent dye particles from aggregating or clumping together.[6][7]

  • Ensure a uniform and stable dye dispersion.[5][7]

  • Promote even color consistency in the final application.[7]

  • Improve the overall efficiency of the dyeing process.[7]

Dispersing agents achieve this by adsorbing onto the surface of the dye particles, creating a protective layer that prevents them from re-agglomerating through mechanisms like electrostatic or steric hindrance.[6]

Q3: Why is it critical to optimize the dispersing agent concentration?

Optimizing the dispersing agent concentration is crucial for achieving a stable and effective dye formulation.

  • Insufficient Dispersant: Leads to particle agglomeration, sedimentation, and uneven dyeing.

  • Excessive Dispersant: Can cause issues such as foaming, increased viscosity, and potential negative interactions with other components in the formulation. It can also lead to depletion flocculation.[8]

The optimal concentration, often referred to as the Optimal Dispersant Concentration (ODC), ensures complete coverage of the dye particle surface, leading to the most stable dispersion with the lowest viscosity.[8][9]

Q4: What types of dispersing agents are commonly used with disperse dyes?

There are several types of dispersing agents used with disperse dyes, broadly categorized as:

  • Anionic Dispersing Agents: These carry a negative charge and are known for their excellent stability and performance in aqueous formulations.[7] Examples include lignin sulfonates and naphthalene sulfonate-formaldehyde condensates.[5][6][10]

  • Nonionic Dispersing Agents: These do not carry an electrical charge and are versatile across a wide range of conditions.[7] Polyoxyethylene ethers are a common example.[6]

  • Polymeric Dispersing Agents: These are high molecular weight polymers, such as polyacrylates, that provide excellent long-term stability primarily through steric hindrance.[11][12]

The selection depends on factors like compatibility with this compound, the desired viscosity of the dispersion, and the specific application process.[7]

Troubleshooting Guide

Q5: My this compound dispersion is showing signs of instability (e.g., sedimentation, agglomeration). What could be the cause?

Dispersion instability is a common issue that can often be traced back to the dispersing agent. Potential causes include:

  • Incorrect Dispersing Agent Concentration: The concentration may be too low to adequately stabilize the dye particles.

  • Incompatible Dispersing Agent: The chosen dispersing agent may not be suitable for this compound or the other components in your system.[7]

  • Changes in Formulation: Variations in pH, temperature, or the presence of other additives can affect the performance of the dispersing agent.

  • Inadequate Milling/Dispersion Process: The initial milling of the dye with the dispersing agent may not have been sufficient to break down particles to the required size.[5]

Q6: How can I improve the color consistency and levelness of my dyeing with this compound?

Achieving consistent and level dyeing is a primary goal. If you are experiencing uneven color, consider the following:

  • Optimize Dispersant Concentration: Uneven dyeing is a classic sign of dye particle aggregation, which can be resolved by optimizing the dispersing agent concentration.[7]

  • Evaluate the Dispersing Agent: Ensure the dispersing agent is effective under your specific dyeing conditions (e.g., high temperature and pressure).[5]

  • Control Dyeing Parameters: Maintain consistent temperature, pH, and agitation during the dyeing process.

  • Post-Dyeing Treatment: For polyester dyeing, a reductive cleaning process after dyeing can remove surface dye, leading to brighter and more uniform color with improved fastness.[13]

Q7: The viscosity of my dye dispersion is too high. How can I address this?

High viscosity can hinder the application process.[7] The following factors may contribute to this issue:

  • Excess Dispersing Agent: An overabundance of dispersing agent can lead to increased viscosity due to interactions between the dispersant molecules themselves.[11]

  • Poor Dispersant Performance: An inefficient dispersing agent may not be adequately preventing particle interactions, leading to a higher viscosity.

  • Incorrect Dispersant Type: The chosen dispersing agent may inherently produce a higher viscosity at the required concentration.

To resolve this, it is recommended to perform a concentration optimization study to find the point of minimum viscosity.[9][11]

Experimental Protocols

Protocol 1: Determination of Optimal Dispersing Agent Concentration using the Viscosity Method

This protocol outlines a common method to determine the optimal concentration of a dispersing agent for this compound by measuring the viscosity of the dispersion.[9][11] The optimal concentration corresponds to the point where the viscosity is at its minimum.

Materials and Equipment:

  • This compound

  • Selected dispersing agent(s)

  • Deionized water or appropriate solvent

  • High-speed disperser or equivalent milling equipment

  • Viscometer (e.g., Brookfield or cone and plate)

  • Analytical balance

  • Beakers or appropriate mixing vessels

Procedure:

  • Prepare a Stock Pigment Slurry:

    • Create a pigment slurry with a relatively high concentration of this compound in the chosen solvent (e.g., 30% by weight for organic pigments).[9]

    • Ensure the slurry is well-mixed but do not add the dispersing agent at this stage.

  • Ladder Study Setup:

    • Prepare a series of identical pigment slurries.

    • To each slurry, add the dispersing agent in incrementally increasing concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% by weight of the pigment).

  • Dispersion/Milling:

    • Disperse each sample using a high-speed disperser for a consistent amount of time (e.g., 30 minutes) to ensure uniform particle size reduction.[9]

  • Viscosity Measurement:

    • Allow the samples to equilibrate to a constant temperature.

    • Measure the viscosity of each sample using a viscometer at a low shear rate.

  • Data Analysis:

    • Plot the measured viscosity as a function of the dispersing agent concentration.

    • The concentration at which the viscosity reaches a minimum is the optimal dispersing agent concentration.[9][11]

Table 2: Example Data for Viscosity vs. Dispersing Agent Concentration

Dispersing Agent Concentration (% w/w of pigment)Viscosity (cP)
0.51500
1.0950
1.5500
2.0450
2.5475
3.0550

Based on this example data, the optimal dispersing agent concentration would be approximately 2.0%.

Visualizations

Dispersing_Agent_Selection_Workflow Workflow for Dispersing Agent Selection start Start: Define System Requirements (Dye, Solvent, Application) identify Identify Potential Dispersant Types (Anionic, Nonionic, Polymeric) start->identify screen Screen for Compatibility (Dye, Solvent, Additives) identify->screen evaluate Evaluate Performance Criteria (Viscosity, Stability, Particle Size) screen->evaluate optimize Optimize Concentration of Top Candidates (Ladder Study) evaluate->optimize select Select Optimal Dispersing Agent optimize->select end End select->end

Caption: A logical workflow for selecting a suitable dispersing agent.

Optimization_Workflow Experimental Workflow for Concentration Optimization prep_slurry Prepare Pigment Slurry (this compound + Solvent) ladder_study Create Ladder Study (Incremental Dispersant Addition) prep_slurry->ladder_study disperse Disperse/Mill Samples (Consistent Time and Energy) ladder_study->disperse measure_viscosity Measure Viscosity of Each Sample disperse->measure_viscosity plot_data Plot Viscosity vs. Concentration measure_viscosity->plot_data determine_odc Determine Optimal Concentration (Point of Minimum Viscosity) plot_data->determine_odc validate Validate and Confirm Results determine_odc->validate

Caption: A step-by-step workflow for optimizing dispersant concentration.

Dispersant_Mechanism Mechanism of Particle Stabilization by Dispersing Agent cluster_0 Before Dispersant Addition cluster_1 After Dispersant Addition p1 Dye p2 Dye p3 Dye p4 Dye agglomerate Agglomerated Dye Particles process Adsorption onto Dye Particle Surface agglomerate->process dp1 Dye dp2 Dye dp3 Dye stable Stabilized Dye Particles dispersant Dispersing Agent Molecules dispersant->process process->stable

Caption: How a dispersing agent stabilizes dye particles to prevent agglomeration.

References

Reducing the environmental impact of Disperse Red 82 dyeing effluent

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Disperse Red 82 Effluent Treatment

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for managing and reducing the environmental impact of this compound dyeing effluent.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound effluent?

This compound, a single azo dye, poses several environmental risks.[1] Effluents containing this dye are highly colored, which reduces light penetration in water bodies, inhibiting the photosynthetic activity of aquatic plants.[2][3] The dye is resistant to biodegradation and can persist in the environment.[4][5] Its complex aromatic structure can be toxic to aquatic organisms like fish and invertebrates and may bioaccumulate in their tissues.[4] Furthermore, under certain conditions, the breakdown of azo dyes can lead to the formation of potentially carcinogenic aromatic amines.[5]

Q2: Why is this compound difficult to treat using conventional wastewater methods?

The difficulty in treating this compound stems from its inherent properties. As a disperse dye, it has very low solubility in water, making it challenging to manage in aqueous systems.[4][6] Its complex and stable molecular structure makes it resistant to conventional biological degradation processes.[5][7] Anthraquinone-based dyes, a common class of disperse dyes, are particularly more resistant to degradation than azo dyes due to their stabilized aromatic rings.[5] This resistance means that standard activated sludge systems are often ineffective at complete color and compound removal.[8]

Q3: What are the main categories of treatment for this compound effluent?

Treatment methods for dye-laden wastewater are broadly categorized into physical, chemical, and biological processes.[9][10]

  • Physical Methods: These include adsorption on materials like activated carbon, membrane filtration (e.g., reverse osmosis, nanofiltration), and ion exchange.[9][11]

  • Chemical Methods: This category involves processes like coagulation-flocculation, chemical oxidation, ozonation, and Advanced Oxidation Processes (AOPs) such as Fenton, UV/H₂O₂, and electrocoagulation.[9][12] These methods aim to either remove the dye from the solution or break down its molecular structure.

  • Biological Methods: Considered cost-effective and eco-friendly, these methods use microorganisms (bacteria, fungi, algae) or their enzymes to degrade the dye molecules.[9][13] Treatment can be anaerobic, aerobic, or a combination of both.[11]

Section 2: Troubleshooting Guides

Physicochemical Treatments

Q4: My coagulation-flocculation process shows low color removal efficiency. What are the common causes and solutions?

Low efficiency in coagulation-flocculation can be attributed to several factors:

  • Incorrect pH: The optimal pH is crucial for coagulant effectiveness. For disperse dyes, performance can vary significantly with pH. Solution: Conduct jar tests to determine the optimal pH for your specific effluent and coagulant (e.g., alum, ferric chloride). For some disperse dyes, a pH range of 4 to 8 has proven effective with alum.[14]

  • Inadequate Coagulant Dosage: Both under-dosing and over-dosing can lead to poor floc formation and reduced color removal. Solution: Optimize the coagulant concentration through systematic jar testing. For example, a 90% removal of a disperse red dye was achieved with a 40 mg/L dose of Al₂(SO₄)₃.[14]

  • Poor Mixing: Improper mixing speed or duration can prevent the formation of stable flocs. The process requires a rapid mix phase to disperse the coagulant, followed by a slow mix phase to facilitate floc growth.[12] Solution: Adjust the speed and duration of both the rapid and slow mixing stages. A slow mixing speed of 60 rpm has been shown to be effective in some cases.[12]

  • Interfering Substances: The presence of dispersing agents and other auxiliaries in the effluent can interfere with coagulation. Solution: Consider a pre-treatment step to remove interfering substances or evaluate different types of coagulants that may be less sensitive to your effluent's composition.

Q5: I'm experiencing rapid membrane fouling during the filtration of this compound effluent. How can I mitigate this?

Membrane fouling is a common issue when treating textile effluents.[9]

  • Cause: The low solubility of disperse dyes and the presence of other suspended solids and chemical auxiliaries can quickly block membrane pores.

  • Solutions:

    • Pre-treatment: Implementing a pre-treatment step like coagulation-flocculation or chemical precipitation can significantly reduce the concentration of dye particles and other solids before they reach the membrane.[11]

    • Select Appropriate Membrane: Ensure the membrane's material and pore size are suitable for disperse dye effluent.

    • Optimize Operating Conditions: Adjust transmembrane pressure and cross-flow velocity to minimize fouling rates.

    • Regular Cleaning: Implement a regular chemical cleaning (backwashing) protocol to restore membrane performance.

Q6: My Advanced Oxidation Process (AOP) is not achieving the desired degradation of this compound. What factors should I investigate?

AOPs are highly effective but sensitive to operating conditions.

  • Suboptimal pH: The generation of hydroxyl radicals, the primary oxidizing agent in most AOPs, is highly pH-dependent. For instance, the ZnO/UV/H₂O₂ process for a disperse red dye showed maximum degradation at pH 9.0.[15] Solution: Experimentally determine the optimal pH for your specific AOP setup.

  • Incorrect Reagent Concentration: The concentration of catalysts (e.g., ZnO, Fe²⁺) and oxidants (e.g., H₂O₂, O₃) is critical. An insufficient amount will limit the reaction rate, while an excess can have a scavenging effect, consuming hydroxyl radicals and reducing efficiency.[15] Solution: Systematically vary the concentrations of your reagents to find the optimal ratio. For Disperse Red 60, optimal conditions were found to be 0.6 g/L ZnO and 0.9 mL/L H₂O₂.[15]

  • Insufficient Reaction Time: Dye degradation is a time-dependent process. Solution: Monitor the degradation over time to ensure you are allowing the reaction to proceed to completion. A 97% degradation was achieved in 60 minutes under optimal conditions in one study.[15]

  • Presence of Radical Scavengers: Other substances in the wastewater (e.g., certain ions, organic matter) can consume hydroxyl radicals, competing with the dye molecules and lowering degradation efficiency. Solution: Characterize your effluent for potential scavengers. A pre-treatment step may be necessary to remove them.

Biological Treatments

Q7: My biological treatment system is showing signs of toxicity after introducing this compound effluent. What could be the issue?

Disperse dyes, including anthraquinone-based types, can be toxic to the microbial biomass used in biological treatment, especially in anaerobic systems.[16]

  • Cause: The dye molecule itself or its byproducts can inhibit microbial metabolism.

  • Solutions:

    • Acclimatization: Gradually introduce the dye effluent into the bioreactor over an extended period to allow the microbial community to adapt.

    • Dilution: Reduce the initial concentration of the dye effluent by diluting it with other wastewater streams.

    • Pre-treatment: Use a physicochemical method like coagulation or AOPs to reduce the dye concentration and toxicity before the biological stage.

    • Bioaugmentation: Introduce specialized microbial consortia known for their ability to degrade disperse dyes. Studies have identified bacteria like Paenochrobactrum glaciei capable of degrading Disperse Red 167.[17]

Q8: The decolorization rate in my anaerobic reactor is slow. How can I improve it?

Slow anaerobic decolorization is often related to suboptimal environmental or nutritional conditions.

  • Cause: Anaerobic bacteria break the azo bond (-N=N-) of the dye, which is the primary chromophore. This process requires an electron donor.

  • Solutions:

    • Add a Co-substrate: The reductive cleavage of the azo bond often requires an easily biodegradable carbon source (e.g., glucose, starch) to act as an electron donor.[16][18] Ensure your medium is not carbon-limited.

    • Optimize Conditions: Check and adjust the pH and temperature of the reactor to match the optimal range for your anaerobic sludge.

    • Increase Hydraulic Retention Time (HRT): A longer HRT allows more time for the microorganisms to act on the dye molecules. A higher decolorization efficiency is often achieved with a longer HRT in the anaerobic phase.[11]

Q9: Aromatic amines are accumulating in my anaerobic treatment effluent. What is the next step?

This is an expected outcome of successful anaerobic treatment of azo dyes, not a failure.

  • Cause: The anaerobic reduction of the azo bond results in the formation of colorless but potentially hazardous aromatic amines.[18] These amines are generally resistant to further degradation under anaerobic conditions.

  • Solution: The necessary next step is to introduce an aerobic treatment stage. Aerobic microorganisms are effective at opening the aromatic rings and mineralizing the amines into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.[18] A sequential anaerobic-aerobic process is the recommended approach for complete treatment.[11]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Batch Coagulation-Flocculation Experiment

  • Prepare Stock Solution: Create a synthetic effluent by dissolving a known concentration of this compound (e.g., 50-100 mg/L) in deionized water.

  • pH Adjustment: Dispense the solution into a series of beakers (for a jar test apparatus). Adjust the pH of each beaker to a different value (e.g., 4, 5, 6, 7, 8) using dilute HCl or NaOH.

  • Coagulant Addition: While stirring at a high speed (e.g., 120-150 rpm), add a predetermined dose of coagulant (e.g., Alum or FeCl₃) to each beaker.

  • Rapid Mix: Continue the rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix: Reduce the stirring speed (e.g., 30-60 rpm) and continue mixing for 15-25 minutes to promote floc formation.[12]

  • Settling: Stop stirring and allow the flocs to settle for a specified time (e.g., 30-60 minutes).[12]

  • Analysis: Carefully collect a sample from the supernatant of each beaker. Centrifuge or filter the sample to remove any remaining suspended particles. Measure the absorbance of the treated sample at the dye's maximum wavelength (λ_max) using a UV-Vis spectrophotometer to determine the percentage of color removal.

Protocol 2: General Procedure for a Photocatalytic Degradation Experiment (e.g., ZnO/UV/H₂O₂)

  • Prepare Solution: Create a synthetic effluent of this compound at a known concentration (e.g., 50 mg/L).

  • Reactor Setup: Place a specific volume of the dye solution into a photocatalytic reactor equipped with a UV lamp and a magnetic stirrer.

  • Add Reagents: Add the photocatalyst (e.g., 0.6 g/L ZnO) and the oxidant (e.g., 0.9 mL/L H₂O₂) to the solution.[15]

  • pH Adjustment: Adjust the solution to the desired pH (e.g., pH 9.0) using dilute acid or base.[15]

  • Initiate Reaction: Turn on the UV lamp and the stirrer to start the degradation reaction. Start a timer.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a small aliquot of the solution.

  • Sample Preparation: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles and stop the reaction.

  • Analysis: Measure the absorbance of each filtered sample at the dye's λ_max using a UV-Vis spectrophotometer. Calculate the degradation efficiency at each time point.

Protocol 3: General Procedure for a Bacterial Decolorization Assay

  • Prepare Medium: Prepare a sterile liquid growth medium (e.g., nutrient broth) and supplement it with the this compound dye to the desired final concentration (e.g., 100 mg/L).

  • Inoculation: Inoculate the medium with a fresh culture of the test bacterium (e.g., Enterococcus faecalis).[19] Include an un-inoculated control flask to check for abiotic decolorization.

  • Incubation: Incubate the flasks under conditions optimal for the bacterium and the desired process. For microaerophilic/anaerobic conditions, incubate without shaking (static) at a specific temperature (e.g., 50°C).[19]

  • Sampling: At set time intervals (e.g., 0, 1, 2, 3, 4, 5 hours), aseptically remove a sample from each flask.

  • Biomass Separation: Centrifuge the sample to pellet the bacterial cells.

  • Analysis: Measure the absorbance of the cell-free supernatant at the dye's λ_max using a UV-Vis spectrophotometer. The decrease in absorbance compared to the initial reading indicates the extent of decolorization.

Section 4: Data and Visualizations

Data Presentation

Table 1: Comparison of Treatment Efficiencies for Disperse Dyes from Cited Studies

Treatment MethodTarget DyeKey ConditionsRemoval EfficiencyReference
ElectrocoagulationDisperse Orange 30pH 6, 30 min, 10V, Ti-Al electrode97% Color Removal
CoagulationDisperse Red Dye40 mg/L Al₂(SO₄)₃, pH 4-8>90% Color Removal[14]
CoagulationDisperse Red 60pH 11, 200 mg/L Alcea rosea coagulant86% Color Removal[12]
AOP (ZnO/UV/H₂O₂)Disperse Red 60pH 9, 60 min, 0.6 g/L ZnO, 0.9 mL/L H₂O₂97% Degradation[15]
Bacterial DecolorizationDisperse Red F3BEnterococcus faecalis, 5 hours, 50°C, static94% Decolorization[19]
Bacterial DecolorizationDisperse Red 167Paenochrobactrum glaciei, 24 hours, 50 mg/L84% Decolorization[17]

Visualizations

G raw Raw Effluent (High Color, COD) pretreat Pre-treatment (Screening, pH Adj.) raw->pretreat primary Primary Treatment (e.g., Coagulation) pretreat->primary secondary Secondary (Biological) (Anaerobic -> Aerobic) primary->secondary sludge Sludge Handling primary->sludge tertiary Tertiary Treatment (e.g., AOP, Adsorption) secondary->tertiary secondary->sludge final Treated Effluent (Ready for Discharge) tertiary->final

Caption: A general workflow for the integrated treatment of this compound effluent.

G azo_dye This compound (Colored, Azo Bond -N=N-) amines Aromatic Amines (Colorless, Potentially Toxic) azo_dye->amines Anaerobic Reduction (Color Removal) mineral Mineralization Products (CO₂, H₂O, N₂, etc.) amines->mineral Aerobic Oxidation (Detoxification)

Caption: Simplified pathway for the biological degradation of an azo dye like this compound.

G start Low AOP Degradation check_ph Is pH optimal? start->check_ph check_dose Is reagent dosage correct? check_ph->check_dose Yes adjust_ph Adjust pH check_ph->adjust_ph No check_time Is reaction time sufficient? check_dose->check_time Yes adjust_dose Adjust catalyst/ oxidant dose check_dose->adjust_dose No check_scavengers Check for radical scavengers in effluent check_time->check_scavengers Yes increase_time Increase time check_time->increase_time No optimized Process Optimized check_scavengers->optimized adjust_ph->check_dose adjust_dose->check_time increase_time->check_scavengers

References

Method to prevent sublimation of Disperse Red 82 during heat setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the sublimation of Disperse Red 82 during the heat setting process of textiles.

Troubleshooting Guides

Issue: Poor Sublimation Fastness of this compound

Symptoms:

  • Staining of adjacent white or light-colored fabrics during heat setting or storage.

  • A "frosty" or "hazy" appearance on the surface of the dyed fabric after heat treatment.

  • Color change or loss of color depth after heat setting.

  • Contamination of processing equipment with dye particles.

Possible Causes and Solutions:

Cause Solution
Inappropriate Heat Setting Parameters Optimize the heat setting temperature and time. Lowering the temperature can significantly reduce sublimation.[1] Compensate for any loss in dimensional stability by slightly increasing the dwell time.
High Sublimation Dye While this compound is a specific dye, for color formulations, ensure all disperse dyes used have similar and high sublimation fastness ratings, especially for dark shades.[2]
Absence of Anti-Sublimation Chemistry Incorporate an anti-sublimation agent or a sublimation blocker in the finishing recipe. These agents form a film on the fiber surface, hindering the dye from sublimating.
Improper Post-Dyeing Treatment Ensure a thorough reduction clearing process is carried out after dyeing to remove any unfixed dye from the fiber surface. This surface dye is a primary contributor to sublimation.[3]
Fabric Construction and Preparation Inadequate preparation of the fabric, such as incomplete removal of sizing agents, can affect dye penetration and fixation, leading to more surface dye available for sublimation. Ensure proper desizing and scouring of the fabric before dyeing.

Frequently Asked Questions (FAQs)

Q1: What is dye sublimation in the context of this compound and heat setting?

A1: Sublimation is a process where a substance transitions directly from a solid to a gas phase, without passing through a liquid phase.[2] In textile dyeing, when fabrics dyed with disperse dyes like this compound are subjected to high temperatures during heat setting (typically 180°C - 210°C), the dye molecules on the fiber surface can sublimate.[1][2] These gaseous dye molecules can then transfer and deposit onto adjacent fabrics or equipment, causing unwanted staining and a reduction in the color fastness of the original material.

Q2: At what temperature does this compound begin to sublimate?

A2: The exact sublimation temperature of this compound is not always explicitly stated in a single value, as it can be influenced by factors such as the fiber type, the presence of other chemicals, and the pressure. However, significant sublimation of many disperse dyes is generally observed at temperatures used in commercial heat setting, typically above 180°C.

Q3: How can I optimize the heat setting process to minimize sublimation?

A3: The key is to find a balance between achieving the desired dimensional stability and minimizing dye sublimation. It is recommended to conduct trials to determine the lowest possible temperature and shortest time that still provides the required fabric properties. For example, reducing the heat setting temperature from 200°C to 180°C can significantly decrease sublimation.[1] The duration may need to be slightly extended to ensure complete setting of the fabric.

Q4: What are anti-sublimation agents and how do they work?

A4: Anti-sublimation agents, also known as sublimation inhibitors or blockers, are specialty chemicals used in the finishing process of textiles dyed with disperse dyes. They work by forming a thin, protective film on the surface of the dyed fibers. This film acts as a barrier, physically preventing the dye molecules from escaping into the gaseous phase during heat treatment. Some agents may also work by increasing the interaction between the dye and the fiber, making it more difficult for the dye to sublimate.

Q5: Can the dyeing method itself influence the sublimation fastness of this compound?

A5: Yes. A well-optimized dyeing process that promotes maximum dye penetration into the amorphous regions of the polyester fiber will result in better sublimation fastness. This is because dye molecules that are well-fixed within the fiber are less likely to sublimate compared to dye particles loosely adhering to the fiber surface. Ensuring proper dispersion of the dye, using an appropriate carrier (if applicable), and maintaining the correct pH and temperature profile during dyeing are crucial. Following dyeing, a thorough reduction clearing is essential to remove surface dye.[3]

Experimental Protocols

Protocol 1: Evaluation of Sublimation Fastness (Based on ISO 105-P01 & AATCC 117)

Objective: To assess the sublimation fastness of this compound on polyester fabric at different temperatures.

Materials:

  • Polyester fabric dyed with this compound.

  • Undyed, bleached polyester fabric (for staining assessment).

  • A sublimation fastness tester or a laboratory heat press with controllable temperature and pressure.

  • Grey Scale for assessing staining and color change.

  • Sewing machine or staples.

Procedure:

  • Cut a specimen of the dyed polyester fabric (e.g., 40 mm x 100 mm).

  • Place the dyed specimen between two pieces of the undyed white polyester fabric of the same size.

  • Sew or staple along one of the shorter sides to form a composite specimen.

  • Set the sublimation fastness tester to the desired temperature (e.g., 180°C, 190°C, 200°C, 210°C).

  • Place the composite specimen in the pre-heated device for a specified time (e.g., 30 seconds). The pressure should be minimal, just enough to ensure contact.

  • Remove the specimen and allow it to cool.

  • Separate the dyed and undyed fabrics.

  • Assess the change in color of the original dyed specimen using the Grey Scale for color change.

  • Assess the degree of staining on the undyed white polyester fabrics using the Grey Scale for staining.

  • Record the ratings (from 1 to 5, where 5 is the best fastness).

Protocol 2: Application of an Anti-Sublimation Agent

Objective: To evaluate the effectiveness of an anti-sublimation agent in preventing the sublimation of this compound.

Materials:

  • Polyester fabric dyed with this compound.

  • Commercial anti-sublimation agent.

  • Laboratory padding mangle.

  • Laboratory stentering or drying and curing oven.

  • Sublimation fastness testing equipment (as in Protocol 1).

Procedure:

  • Prepare a finishing bath containing the anti-sublimation agent according to the manufacturer's recommendation (e.g., 20-40 g/L). The bath may also contain other finishing agents like softeners, but care should be taken as some softeners can negatively impact sublimation fastness.[1]

  • Take a sample of the dyed polyester fabric and treat it with the finishing bath through the padding mangle at a specified pick-up (e.g., 70-80%).

  • Dry the treated fabric at a lower temperature (e.g., 100-120°C).

  • Cure the fabric at the recommended temperature and time for the anti-sublimation agent (e.g., 150-170°C for 1-2 minutes). This step fixes the agent on the fabric.

  • After treatment, subject the fabric sample to the sublimation fastness test as described in Protocol 1 at the desired heat setting temperature (e.g., 200°C for 30 seconds).

  • As a control, subject an untreated sample of the same dyed fabric to the same sublimation fastness test.

  • Compare the staining and color change ratings of the treated and untreated samples to determine the effectiveness of the anti-sublimation agent.

Data Presentation

Table 1: Sublimation Fastness of this compound at Various Heat Setting Temperatures (Illustrative Data)
Heat Setting Temperature (°C) Staining on Polyester (Grey Scale Rating) Change in Color (Grey Scale Rating)
1804-54-5
19044
2003-43-4
21033

Note: This is illustrative data. Users should generate their own data following Protocol 1.

Table 2: Effect of Anti-Sublimation Agent on Sublimation Fastness of this compound at 200°C (Illustrative Data)
Treatment Staining on Polyester (Grey Scale Rating) Change in Color (Grey Scale Rating)
Untreated (Control)3-43-4
Treated with Anti-Sublimation Agent4-54-5

Note: This is illustrative data. Users should generate their own data following Protocol 2.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_treatment Finishing Treatment cluster_testing Heat Setting & Testing Dyeing Dyeing with This compound Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Drying Drying Reduction_Clearing->Drying Padding Padding with Anti-Sublimation Agent Drying->Padding Treated Sample Heat_Setting Heat Setting Drying->Heat_Setting Control Sample Drying_Curing Drying and Curing Padding->Drying_Curing Drying_Curing->Heat_Setting Treated Sample Sublimation_Test Sublimation Fastness Test (ISO 105-P01 / AATCC 117) Heat_Setting->Sublimation_Test Assessment Assessment (Grey Scale) Sublimation_Test->Assessment troubleshooting_logic Start Poor Sublimation Fastness Observed Check_Params Check Heat Setting Parameters Start->Check_Params Optimize_Params Optimize: Lower Temperature, Adjust Time Check_Params->Optimize_Params Incorrect Check_Post_Treatment Review Post-Dyeing Treatment Check_Params->Check_Post_Treatment Correct End Sublimation Controlled Optimize_Params->End Improve_Clearing Improve Reduction Clearing Process Check_Post_Treatment->Improve_Clearing Inadequate Consider_Auxiliaries Evaluate Finishing Recipe Check_Post_Treatment->Consider_Auxiliaries Adequate Improve_Clearing->End Add_Anti_Sub Incorporate Anti-Sublimation Agent Consider_Auxiliaries->Add_Anti_Sub No Blocker Consider_Auxiliaries->End Blocker Present Add_Anti_Sub->End

References

Addressing batch-to-batch variability of commercial Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Disperse Red 82. Batch-to-batch variability can be a significant source of inconsistent experimental results, and this guide aims to provide solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a monoazo dye, appearing as a dark brown powder that is insoluble in water.[1] Its chemical formula is C21H21N5O6 and it is identified by CAS numbers 12223-42-6 and 30124-94-8.[1][2] It is primarily used in the textile industry for dyeing polyester and polyester-cotton blended fabrics. In a research context, its hydrophobic nature may be exploited for specific non-aqueous staining applications.

Q2: What causes batch-to-batch variability in this compound?

Batch-to-batch variability in commercial dyes like this compound can arise from several factors during the manufacturing process. These include slight differences in:

  • Synthesis Conditions: Variations in temperature, reaction time, and pH during diazotization and azo coupling can affect the final product's purity and composition.

  • Raw Material Purity: The purity of the precursors, 2-cyano-4-nitroaniline and N,N-di(2-acetoxyethyl)aniline, can impact the final dye product.

  • Drying and Milling: Differences in the drying process and the particle size distribution after milling can alter the dye's dispersion characteristics.[3]

  • Additives and Diluents: Manufacturers may add dispersing agents or other additives to their formulations, and the composition and concentration of these can vary between batches.

Q3: How can I assess the quality of a new batch of this compound?

It is highly recommended to perform quality control checks on each new lot of this compound before use in critical experiments. Key analytical methods include:

  • UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum (λmax) and confirm the concentration of the chromophore.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the dye and identify any contaminants or degradation products.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the chemical structure by identifying characteristic functional groups.

Troubleshooting Guides

Issue 1: Inconsistent Staining Intensity in a Non-Aqueous Staining Protocol

This guide assumes a hypothetical use of this compound for staining lipid droplets in fixed adipocytes, a plausible research application given its hydrophobicity.

Q: My lipid droplet staining with this compound is showing variable intensity between experiments using different dye batches. How can I troubleshoot this?

A: Inconsistent staining intensity is a common issue arising from dye variability. Here is a step-by-step guide to identify and resolve the problem.

Potential Cause Troubleshooting Step Expected Outcome
Different Dye Concentrations in Batches Standardize the dye concentration of each new batch using UV-Vis spectroscopy before preparing your staining solution.Consistent staining intensity across experiments.
Poor Dye Solubility/Dispersion Ensure the dye is fully dissolved in your organic solvent (e.g., isopropanol). Use sonication or vortexing if necessary. Visually inspect for particulates.A clear, homogenous staining solution, leading to even staining.
Variations in Staining Protocol Strictly adhere to the same incubation times, temperatures, and washing steps for all experiments.Reduced variability in staining results.
Inadequate Fixation Ensure cells are properly fixed (e.g., with 4% paraformaldehyde) to preserve lipid droplet morphology.Consistent and well-defined lipid droplet staining.
Photobleaching Minimize exposure of stained slides to light before and during imaging. Use an anti-fade mounting medium.Brighter and more stable fluorescent signal.
  • Prepare a Stock Solution: Accurately weigh 1 mg of this compound from the new batch and dissolve it in 10 mL of a suitable organic solvent (e.g., ethanol or DMSO) to make a 100 µg/mL stock solution.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, and 20 µg/mL).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the known λmax of this compound (typically in the range of 500-550 nm).

  • Generate a Standard Curve: Plot absorbance versus concentration to generate a standard curve. The R² value should be >0.99.

  • Determine Concentration of New Batch: Prepare a solution of the new batch at the same nominal concentration as your old, "gold-standard" batch. Measure its absorbance and use the standard curve to determine its actual concentration.

  • Adjust Staining Solution: Adjust the volume of the new dye stock solution used for your staining protocol to match the concentration of your previous successful experiments.

start Inconsistent Staining Intensity check_conc Standardize Dye Concentration (UV-Vis) start->check_conc check_solubility Verify Dye Solubility/Dispersion check_conc->check_solubility Concentration Normalized inconsistent Staining Still Inconsistent check_conc->inconsistent Concentration Varies check_protocol Review Staining Protocol Consistency check_solubility->check_protocol Solution is Homogenous check_solubility->inconsistent Precipitate Observed check_fixation Assess Cell Fixation Quality check_protocol->check_fixation Protocol is Consistent check_protocol->inconsistent Protocol Deviations check_photobleaching Evaluate Photobleaching Effects check_fixation->check_photobleaching Fixation is Good check_fixation->inconsistent Poor Cell Morphology consistent Consistent Staining Achieved check_photobleaching->consistent Minimal Photobleaching check_photobleaching->inconsistent Signal Fades Quickly

Troubleshooting workflow for inconsistent staining.

Issue 2: Unexpected Results or Artifacts in Flow Cytometry

This guide addresses a hypothetical scenario where this compound is used as a viability dye for cells with compromised membranes in a non-aqueous environment.

Q: I'm using this compound as a viability dye in my flow cytometry experiments, but I'm seeing high background fluorescence and inconsistent results between dye batches. What should I do?

A: High background and inconsistent results in flow cytometry can be due to dye impurities, aggregation, or non-specific binding.

Potential Cause Troubleshooting Step Expected Outcome
Dye Aggregates Filter the staining solution through a 0.22 µm syringe filter before use.Reduction in non-specific background signal from dye particles.
Impure Dye Batch Assess the purity of the new dye batch using HPLC or LC-MS. If significant impurities are detected, consider purchasing a higher purity grade or from a different supplier.Cleaner separation between positive and negative populations.
Non-Specific Binding Include a blocking step in your protocol (e.g., with a protein-based blocking buffer if compatible with your non-aqueous conditions).Lower background fluorescence in your negative control samples.
Instrument Settings Run daily quality control on your cytometer using standardized beads to ensure consistent laser alignment and detector performance.[5]Consistent mean fluorescence intensity (MFI) for control samples across different experiments.
  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water.

  • Sample Preparation: Accurately prepare a solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • HPLC Analysis:

    • Inject the sample onto a suitable C18 column.

    • Run a gradient elution to separate the main dye peak from any impurities.

    • Use a UV-Vis detector set to the λmax of this compound.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurity peaks.

    • Calculate the purity of the dye batch as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the purity of the new batch to previous batches that gave good results.

cluster_cell Cell cluster_membrane Cell Membrane viable_membrane Intact Membrane viable_cytoplasm Cytoplasm (Hydrophilic) compromised_membrane Compromised Membrane compromised_cytoplasm Cytoplasm (Hydrophilic) compromised_membrane->compromised_cytoplasm no_signal Low Fluorescence viable_cytoplasm->no_signal No Staining signal High Fluorescence compromised_cytoplasm->signal Staining of Hydrophobic Components disperse_red This compound (Hydrophobic) disperse_red->viable_membrane Cannot Cross disperse_red->compromised_membrane Can Cross

Mechanism of this compound as a viability dye.

Quantitative Data Summary

The following tables provide a summary of typical specifications and potential variability for commercial this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC21H21N5O6
Molecular Weight439.42 g/mol
AppearanceDark brown powder[1]
SolubilityInsoluble in water[1]
CAS Number12223-42-6 / 30124-94-8[2]

Table 2: Example of Batch-to-Batch Variability Analysis

Batch IDPurity by HPLC (%)Absorbance at λmax (for 10 µg/mL)Performance in Staining Assay
Batch A (Reference)98.5%0.852Strong, specific staining
Batch B92.1%0.785Weak staining, high background
Batch C99.2%0.861Strong, specific staining
Batch D95.5%0.820Acceptable staining, slight background

Note: The data in Table 2 is illustrative and will vary depending on the supplier and specific batch.

References

Technical Support Center: Enhancing the Photostability of Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the photostability of Disperse Red 82 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound, a single azo class dye, is primarily used for dyeing polyester and other synthetic fibers.[1] Its chemical structure, while effective for coloration, can be susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation leads to color fading, which can compromise the results and reproducibility of experiments where it is used as a colorimetric marker or as part of a material being tested.

Q2: What are the primary strategies to enhance the photostability of this compound?

The two main strategies for improving the photostability of disperse dyes like this compound are:

  • Use of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecules from photodegradation.[2] Common classes include benzotriazoles and benzophenones.

  • Application of Antioxidants/Free Radical Scavengers: Photodegradation often involves the formation of highly reactive free radicals. Antioxidants can quench these radicals, interrupting the degradation cascade and preserving the dye's structure.

Q3: Can UV absorbers be applied directly in the dyebath with this compound?

Yes, UV absorbers can be applied simultaneously with the dye in the dyebath. However, this method may slightly decrease the dye uptake. An alternative is an aftertreatment process where the dyed fabric is treated with the UV absorber in a separate step, which can sometimes lead to better lightfastness improvement.

Q4: How is the photostability of a dye typically measured and quantified?

The photostability of a dye is commonly assessed by measuring its colorfastness to light. Standardized test methods, such as AATCC Test Method 16.3, are used.[3][4] This involves exposing the dyed material to a controlled light source (e.g., a xenon-arc lamp) for a specified duration and then evaluating the color change against a standard scale, such as the AATCC Gray Scale for Color Change. The result is reported as a grade, with higher grades indicating better photostability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid Fading of this compound Even with UV Absorber - Incompatible UV absorber.- Insufficient concentration of UV absorber.- Incorrect application method for the UV absorber.- Ensure the selected UV absorber is suitable for disperse dyes and the substrate.- Increase the concentration of the UV absorber in the application.- Experiment with both simultaneous application in the dyebath and aftertreatment to determine the most effective method.
Uneven Fading or Patchiness on the Substrate - Uneven application of the dye or UV absorber.- Migration of the dye on the substrate during exposure.- Ensure thorough mixing and even application of both the dye and the UV absorber.- Optimize the dyeing and treatment parameters (e.g., temperature, time) to ensure proper fixation of the dye and stabilizer.
Color Change or Shade Shift After UV Absorber Treatment - Chemical interaction between the dye and the UV absorber.- The UV absorber itself has some color.- Select a UV absorber that is chemically inert with respect to the dye.- Use a colorless UV absorber.
Inconsistent Results Between Experiments - Fluctuations in the light source intensity or temperature.- Variations in humidity.- Inconsistent sample preparation.- Calibrate and maintain the light exposure equipment regularly.- Control and monitor the temperature and humidity during the experiments.- Follow a standardized and well-documented protocol for sample preparation.

Data Presentation

The following table summarizes representative quantitative data on the improvement of lightfastness for a similar azo disperse dye (Disperse Red 86) on polyester fabric when treated with different types of UV absorbers. The lightfastness is graded on a scale of 1 to 8, where a higher number indicates better fastness.

Treatment UV Absorber Type Concentration (% owf) Lightfastness Grade (AATCC Gray Scale)
Control (No UV Absorber)N/A0%4
Treatment ABenzotriazole Derivative1%5
Treatment BBenzotriazole Derivative2%5-6
Treatment CBenzophenone Derivative1%4-5
Treatment DBenzophenone Derivative2%5

% owf = on the weight of the fabric

Experimental Protocols

Protocol for Application of UV Absorber during Dyeing

This protocol is adapted for laboratory-scale experiments on polyester fabric.

  • Preparation of Dyebath:

    • Prepare a dyebath containing this compound at the desired concentration (e.g., 1% owf).

    • Add a dispersing agent (e.g., 1 g/L).

    • Add the selected UV absorber (e.g., a benzotriazole derivative) at the desired concentration (e.g., 1-2% owf).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Procedure:

    • Immerse the polyester fabric sample in the dyebath.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

  • Rinsing and Drying:

    • Rinse the dyed fabric thoroughly with warm and then cold water.

    • Perform a reduction clearing process to remove unfixed dye from the surface.

    • Dry the fabric at room temperature.

Protocol for Photostability Testing (Adapted from AATCC 16.3)
  • Sample Preparation:

    • Cut a specimen of the dyed fabric to the required dimensions (e.g., 70 mm x 120 mm).[4]

    • Prepare a corresponding control sample that will not be exposed to light.

  • Exposure:

    • Place the specimen in a xenon-arc lamp apparatus.

    • Expose the specimen to a continuous light source under controlled conditions of temperature and humidity as specified in AATCC 16.3, Option 3.[3]

    • Simultaneously, keep the control sample in a dark, climate-controlled environment.

  • Evaluation:

    • After the specified exposure time (e.g., 20, 40, or 80 AATCC Fading Units), remove the specimen from the apparatus.

    • Compare the color of the exposed portion of the specimen to the unexposed portion and the control sample.

    • Evaluate the color change using the AATCC Gray Scale for Color Change under standardized lighting conditions.

    • Assign a lightfastness grade from 1 (poor) to 5 (excellent).

Visualizations

Experimental Workflow for Enhancing and Testing Photostability

experimental_workflow cluster_prep Preparation cluster_application Application cluster_testing Photostability Testing cluster_results Results Dye_Solution This compound Solution Dyeing Dyeing Process (with or without UV Absorber) Dye_Solution->Dyeing UV_Absorber UV Absorber UV_Absorber->Dyeing Substrate Polyester Substrate Substrate->Dyeing Exposure Xenon-Arc Exposure (AATCC 16.3) Dyeing->Exposure Evaluation Color Change Evaluation Exposure->Evaluation Data Lightfastness Grade Evaluation->Data

Caption: Workflow for improving and assessing the photostability of this compound.

Proposed Photodegradation Pathway of an Azo Dye

photodegradation_pathway Azo_Dye Azo Dye Molecule (e.g., this compound) Excited_State Excited State Dye* Azo_Dye->Excited_State Intermediates Degradation Intermediates (e.g., aromatic amines, phenols) Azo_Dye->Intermediates Cleavage Radicals Reactive Oxygen Species (e.g., •OH, O2•-) Excited_State->Radicals Energy Transfer to O2 Radicals->Azo_Dye Attack on Azo Bond Products Final Products (e.g., CO2, H2O, NOx) Intermediates->Products Further Oxidation UV_Light UV Light UV_Light->Azo_Dye Absorption

Caption: A simplified pathway for the photodegradation of an azo dye like this compound.

References

Validation & Comparative

A Comparative Analysis of Disperse Red 82 and Other Red Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Disperse Red 82 with other selected red disperse dyes, focusing on their chemical properties, performance characteristics, and evaluation methodologies. The information is intended for researchers, scientists, and professionals in material and chemical sciences. Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers like polyester.[1][2] this compound, a monoazo dye, is noted for its blue-red shade and is widely used for dyeing and printing on polyester and its blends.[3][4]

Chemical and Physical Properties

The fundamental characteristics of a dye, such as its molecular structure and weight, influence its solubility, affinity for fibers, and overall performance. This compound is an azo dye, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) in its structure.[3] For comparison, other red disperse dyes from both azo and anthraquinone classes are presented.

PropertyThis compoundDisperse Red 1Disperse Red 13Disperse Red 60
C.I. Name This compoundDisperse Red 1Disperse Red 13Disperse Red 60
CAS Number 12223-42-6[3]2872-52-83180-81-217418-58-5
Chemical Class Monoazo[3]MonoazoMonoazoAnthraquinone
Molecular Formula C₂₁H₂₁N₅O₆[3][5]C₁₆H₁₈N₄O₃C₁₆H₁₇N₅O₄C₂₀H₁₃NO₃
Molecular Weight 439.42 g/mol [3][5]314.34 g/mol 343.34 g/mol 331.32 g/mol
Shade Bluish Red[3]RedBluish RedBluish Red
Solubility Insoluble in water[3][4]Low water solubilityLow water solubilityLow water solubility

Performance and Fastness Properties

The performance of a disperse dye is evaluated by its fastness properties, which indicate the resistance of the color to various external factors such as light, washing, and heat.[6] These properties are critical for determining the suitability of a dye for specific applications, especially for textiles that require high durability.[7][8] this compound is known to have good sublimation fastness, making it suitable for high-temperature dyeing processes.[8]

Performance MetricThis compoundDisperse Red 1Disperse Red 13Disperse Red 60
Light Fastness (ISO 105-B02)6-7[3]3-447
Wash Fastness (ISO 105-C06)4-5[3]4-54-55
Sublimation Fastness (ISO 105-P01)4-5[3]2-335
Rubbing Fastness (Dry) 4-54-54-54-5
Rubbing Fastness (Wet) 4444-5
Energy Class Medium-HighLowLow-MediumHigh

Fastness ratings are typically on a scale of 1 to 5 (for wash, sublimation, rubbing) or 1 to 8 (for light), where a higher number indicates better performance.

Classification and Evaluation of Disperse Dyes

Disperse dyes can be categorized based on their chemical structure or their energy requirements for dyeing, which correlates with their sublimation fastness.[1][2] The evaluation of these dyes follows a standardized workflow to ensure reproducible and comparable results.

G cluster_classification Classification of Disperse Dyes cluster_structure By Chemical Structure cluster_energy By Dyeing Energy Dyes Disperse Dyes Azo Azo Dyes (e.g., this compound) Dyes->Azo Structure Anthraquinone Anthraquinone Dyes (e.g., Disperse Red 60) Dyes->Anthraquinone Structure Other Other (Nitro, Quinoline) Dyes->Other Structure Low Low Energy (Poor Sublimation Fastness) Dyes->Low Energy Medium Medium Energy Dyes->Medium Energy High High Energy (Excellent Sublimation Fastness) Dyes->High Energy

Caption: Classification of disperse dyes by chemical structure and energy level.

G Start Disperse Dye Sample Dyeing Dyeing of Polyester Fabric (e.g., High Temp. Exhaust Method) Start->Dyeing Aftertreatment Reduction Clearing (Remove Surface Dye) Dyeing->Aftertreatment Evaluation Dyed Fabric Evaluation Aftertreatment->Evaluation Light Light Fastness Test (ISO 105-B02) Evaluation->Light Wash Wash Fastness Test (ISO 105-C06) Evaluation->Wash Sublimation Sublimation Fastness Test (ISO 105-P01) Evaluation->Sublimation Rubbing Rubbing Fastness Test (ISO 105-X12) Evaluation->Rubbing End Performance Data Light->End Wash->End Sublimation->End Rubbing->End

Caption: General experimental workflow for disperse dye performance evaluation.

Detailed Experimental Protocols

Standardized testing methods are crucial for accurately assessing the performance of disperse dyes. The following protocols are based on International Organization for Standardization (ISO) standards commonly used in the textile industry.

A. Light Fastness Testing (Adapted from ISO 105-B02)

  • Principle: This test evaluates the resistance of the dye's color to fading when exposed to an artificial light source that simulates natural daylight.[9]

  • Apparatus: Xenon arc lamp fading apparatus, Blue Wool standards (rated 1-8).[10][11]

  • Procedure:

    • A specimen of the dyed fabric is mounted on a card.

    • Part of the specimen is covered with an opaque mask.

    • The specimen is placed in the xenon arc test chamber alongside a set of eight Blue Wool standards.

    • The samples are exposed to the light source under controlled conditions of temperature and humidity.

    • The exposure continues until a specified color change is observed on the sample or the standards.

    • The light fastness is assessed by comparing the fading of the specimen with the fading of the Blue Wool standards. The rating is the number of the Blue Wool standard that exhibits similar fading.[9]

B. Wash Fastness Testing (Adapted from ISO 105-C06)

  • Principle: This method assesses the color's resistance to repeated washing. It measures both the color change of the dyed fabric and the degree of staining on adjacent undyed fabrics.[12]

  • Apparatus: Launder-Ometer or similar device, stainless steel balls (for mechanical action), multifiber adjacent fabric (e.g., containing polyester, cotton, nylon), Grey Scales.

  • Procedure:

    • A 10x4 cm specimen of the dyed fabric is stitched together with a same-sized piece of multifiber fabric.

    • The composite sample is placed in a stainless steel container with a specified volume of a standardized soap solution (e.g., 4 g/L ECE detergent) and stainless steel balls.

    • The container is agitated in the Launder-Ometer for a set time (e.g., 30 minutes) at a specific temperature (e.g., 60°C).

    • After agitation, the sample is removed, rinsed thoroughly, and dried.

    • The change in the color of the specimen is assessed using the Grey Scale for Color Change (rated 1-5).

    • The degree of staining on each fiber of the multifiber fabric is assessed using the Grey Scale for Staining (rated 1-5).[12]

C. Sublimation Fastness Testing (Adapted from ISO 105-P01)

  • Principle: This test is critical for disperse dyes and evaluates their resistance to color change and staining due to heat, simulating processes like ironing, curing, or storage at high temperatures.[13][14]

  • Apparatus: Heat press or hot plate with controlled temperature.

  • Procedure:

    • A dyed fabric specimen is placed between two undyed fabrics (typically one of the same fiber, e.g., polyester, and one of a different type).

    • The composite sample is placed in the heating device and subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds).[13]

    • After heating, the sample is removed and allowed to cool.

    • The change in the color of the original specimen and the staining on the adjacent undyed fabrics are evaluated using the respective Grey Scales (rated 1-5).

Toxicological Considerations

While essential for coloration, some disperse dyes can pose health risks. The primary concern is allergic contact dermatitis, as the small, lipophilic molecules of some disperse dyes can migrate from the fabric to the skin, particularly under conditions of perspiration and friction.[15] this compound is listed as a potential skin sensitizer.[5] Studies on other azo dyes, such as Disperse Red 1, have indicated potential mutagenicity and high toxicity to aquatic invertebrates.[16][17] Regulatory bodies and initiatives like OEKO-TEX® maintain lists of banned or restricted azo dyes that can cleave to form carcinogenic aromatic amines. Therefore, a toxicological assessment is a critical component of dye selection and development.

Conclusion

This compound is a versatile monoazo dye that offers a desirable bluish-red shade with very good light fastness and good to very good wash and sublimation fastness. Its performance profile makes it suitable for applications on polyester that require high durability against light exposure and moderate resistance to washing and heat treatments.[3][4]

In comparison:

  • Low-energy azo dyes like Disperse Red 1 and 13 offer bright shades but exhibit significantly lower light and sublimation fastness, limiting their use to applications where high heat resistance is not required.

  • High-energy anthraquinone dyes like Disperse Red 60 provide exceptional light and sublimation fastness, making them ideal for demanding applications such as automotive textiles, but they may require more energy-intensive dyeing conditions.

The selection of an appropriate red disperse dye requires a careful balance of desired shade, application process (dyeing temperature), end-use fastness requirements, and toxicological safety. This compound represents a well-balanced option for many common polyester applications.

References

A Comparative Guide to the Quantification of Disperse Red 82: HPLC-UV and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dyes such as Disperse Red 82 is critical for quality control, environmental monitoring, and safety assessment. This guide provides a detailed comparison of the validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for this compound quantification against other analytical techniques, supported by experimental data and detailed protocols.

This compound, a monoazo dye, is primarily used in the dyeing of polyester and other synthetic fibers. Its detection and quantification are essential in various matrices, including textiles, wastewater, and consumer products, to ensure product quality and compliance with regulatory standards. While HPLC-UV is a widely adopted method for this purpose, other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE) offer alternative approaches with distinct advantages and limitations.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of HPLC-UV and its alternatives.

Table 1: Performance Characteristics of HPLC-UV for Azo Dye Quantification
Validation ParameterPerformance
Linearity (r²)≥ 0.9998
Limit of Detection (LOD)0.01 - 0.04 mg/kg
Limit of Quantification (LOQ)0.04 - 0.12 mg/kg
Accuracy (% Recovery)96.0 - 102.6%
Precision (%RSD)0.16 - 2.01%
Data presented is representative for the analysis of azo dyes by HPLC with DAD detection and is based on a validation study for nine different azo dyes.[1]
Table 2: Comparison of Alternative Analytical Methods
MethodPrincipleKey AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, suitable for complex matrices.Higher instrument cost and complexity.
TLC Separation on a thin layer of adsorbent material by a mobile phase.Simple, low cost, suitable for rapid screening.Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[2][3]
Capillary Electrophoresis (CE) Separation in a capillary based on electrophoretic mobility.High-resolution separations, low sample and reagent consumption.[4][5]Can be less robust for complex sample matrices.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for sample preparation and analysis using HPLC-UV.

Sample Preparation: Extraction from Textile Fibers

The extraction of this compound from a textile matrix is a critical first step for accurate quantification.

  • Sample Collection: Obtain a representative sample of the dyed textile.

  • Extraction:

    • Place a small, accurately weighed portion of the textile sample (e.g., 10-20 mg) into a glass vial.

    • Add a suitable extraction solvent. Chlorobenzene, methanol, acetonitrile, and dimethylformamide are commonly used solvents for extracting disperse dyes.[6][7]

    • For efficient extraction, ultrasonication or heating can be applied. For instance, extraction can be carried out in chlorobenzene at 100°C for 6 hours.[8]

  • Filtration: After extraction, filter the solution to remove any particulate matter from the textile fiber.

  • Solvent Evaporation and Reconstitution: The solvent can be evaporated under a gentle stream of nitrogen. The dried residue is then reconstituted in a suitable solvent, typically the mobile phase used for the HPLC analysis, to a known volume.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Textile Sample extraction Solvent Extraction (e.g., Chlorobenzene) sample->extraction 1. filtration Filtration extraction->filtration 2. evaporation Evaporation & Reconstitution filtration->evaporation 3. injection HPLC Injection evaporation->injection Prepared Sample separation C18 Column Separation injection->separation 4. detection UV Detection separation->detection 5. quantification Quantification detection->quantification 6. G cluster_method Analytical Method cluster_validation Validation Parameters method HPLC-UV Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq

References

Performance Showdown: Disperse Red 82 in Water-Based vs. Solvent-Based Dyeing Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The choice of dyeing medium is a critical factor influencing the efficacy, environmental impact, and fastness properties of disperse dyes. This guide provides a detailed comparison of the performance of Disperse Red 82 in traditional water-based dyeing systems versus an alternative solvent-based approach for polyester fabrics. While direct comparative data for this compound in a conventional organic solvent system is limited, this guide synthesizes available data for this compound in aqueous media and contrasts it with findings for similar red disperse dyes in solvent systems to provide a representative performance overview.

Data Presentation: A Quantitative Look at Performance

The following tables summarize the key performance indicators for this compound in a typical water-based system and a representative solvent-based (microemulsion) system. It is important to note that the solvent-based data is derived from studies on similar high-energy red disperse dyes, such as Disperse Red 167, due to the lack of direct comparative studies on this compound.

Table 1: Color Yield (K/S Value) Comparison

Dyeing SystemSubstrateDye Concentration (% owf)Temperature (°C)K/S Value (Typical)
Water-BasedPolyester213018 - 22
Solvent-Based (Microemulsion)Polyester210019 - 21

Table 2: Fastness Properties Comparison

Dyeing SystemWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rub Fastness (ISO 105-X12)
Staining on Cotton Color Change Rating (Blue Scale)
Water-Based4-54-55-6
Solvent-Based (Microemulsion)4-54-55-6

Experimental Protocols: A Closer Look at the Methodology

Detailed and reproducible experimental protocols are essential for accurate comparative analysis. The following sections outline representative procedures for both water-based and solvent-based dyeing of polyester with this compound.

Water-Based Dyeing Protocol (High-Temperature Method)
  • Fabric Preparation: A sample of 100% polyester fabric is scoured with a solution of 1 g/L non-ionic detergent and 1 g/L sodium carbonate at 60°C for 20 minutes to remove any impurities. The fabric is then rinsed thoroughly with deionized water and air-dried.

  • Dye Bath Preparation: A dyebath is prepared with a liquor-to-goods ratio of 20:1. The following components are added:

    • This compound (2% on weight of fabric)

    • Dispersing agent (1 g/L)

    • Acetic acid to adjust the pH to 4.5-5.5

  • Dyeing Process:

    • The prepared polyester fabric is introduced into the dyebath at 60°C.

    • The temperature is raised to 130°C at a rate of 2°C/minute.

    • Dyeing is carried out at 130°C for 60 minutes.

    • The dyebath is then cooled to 70°C.

  • Reduction Clearing: The dyed fabric is subjected to a reduction clearing process in a solution containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70°C for 20 minutes.

  • Final Rinsing and Drying: The fabric is rinsed with hot and cold water and then air-dried.

Solvent-Based Dyeing Protocol (Microemulsion Method)

This protocol is based on methodologies used for similar high-energy disperse dyes.

  • Fabric Preparation: The polyester fabric is prepared as described in the water-based protocol.

  • Dye Bath Preparation: A microemulsion dyebath is prepared with the following components:

    • This compound (2% on weight of fabric)

    • n-Butyl acetate (organic solvent)

    • A suitable surfactant/emulsifier system

    • A small proportion of water

    • An auxiliary agent such as o-vanillin (as a carrier alternative)

  • Dyeing Process:

    • The prepared polyester fabric is immersed in the microemulsion dyebath.

    • The temperature is raised to 100°C.

    • Dyeing is conducted for 90-120 minutes at this temperature with constant agitation.

  • Post-Dyeing Treatment:

    • The fabric is removed from the dyebath and the excess solvent is removed.

    • A reductive washing step is performed to remove surface dye.

  • Drying: The dyed fabric is then rinsed and dried.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both water-based and solvent-based dyeing methods.

WaterBasedDyeingWorkflow cluster_prep Fabric Preparation cluster_dyeing Water-Based Dyeing cluster_post Post-Treatment Scouring Scouring (Non-ionic detergent, Na2CO3, 60°C) Rinsing_Prep Rinsing (Deionized Water) Scouring->Rinsing_Prep Drying_Prep Air Drying Rinsing_Prep->Drying_Prep Dye_Bath_Prep Dye Bath Preparation (this compound, Dispersing Agent, pH 4.5-5.5) Drying_Prep->Dye_Bath_Prep Dyeing_Process Dyeing (130°C, 60 min) Dye_Bath_Prep->Dyeing_Process Cooling Cooling to 70°C Dyeing_Process->Cooling Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4, 70°C) Cooling->Reduction_Clearing Rinsing_Post Hot & Cold Rinsing Reduction_Clearing->Rinsing_Post Drying_Post Air Drying Rinsing_Post->Drying_Post

Caption: Workflow for Water-Based Dyeing of Polyester.

SolventBasedDyeingWorkflow cluster_prep_solvent Fabric Preparation cluster_dyeing_solvent Solvent-Based Dyeing cluster_post_solvent Post-Treatment Scouring_S Scouring (Non-ionic detergent, Na2CO3, 60°C) Rinsing_Prep_S Rinsing (Deionized Water) Scouring_S->Rinsing_Prep_S Drying_Prep_S Air Drying Rinsing_Prep_S->Drying_Prep_S Microemulsion_Prep Microemulsion Dye Bath Preparation (this compound, Organic Solvent, Surfactant) Drying_Prep_S->Microemulsion_Prep Dyeing_Process_S Dyeing (100°C, 90-120 min) Microemulsion_Prep->Dyeing_Process_S Solvent_Removal Excess Solvent Removal Dyeing_Process_S->Solvent_Removal Reductive_Washing Reductive Washing Solvent_Removal->Reductive_Washing Rinsing_Post_S Rinsing Reductive_Washing->Rinsing_Post_S Drying_Post_S Air Drying Rinsing_Post_S->Drying_Post_S

Caption: Workflow for Solvent-Based Dyeing of Polyester.

Navigating the Analytical Maze: A Comparative Guide to Overcoming Cross-Reactivity and Interference in Disperse Red 82 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Disperse Red 82 is critical. However, the inherent complexities of sample matrices and the potential for cross-reactivity from structurally similar compounds can pose significant analytical challenges. This guide provides a comparative overview of analytical methodologies, highlighting strategies to mitigate interference and ensure data integrity. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical approach.

This compound, a monoazo dye, is widely used in the textile industry. Its detection and quantification are crucial for quality control, environmental monitoring, and toxicological studies. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While powerful, these methods are not without their vulnerabilities to interference.

The Challenge of Cross-Reactivity and Matrix Effects

The analysis of this compound is often complicated by two key factors:

  • Cross-Reactivity: The presence of other structurally similar azo dyes in a sample can lead to co-elution and overlapping spectral signals, resulting in inaccurate quantification. This is particularly problematic in the analysis of textile effluents or dyed fabrics where a mixture of dyes is often used.

  • Matrix Effects: Complex sample matrices, such as textile extracts or wastewater, contain a multitude of compounds that can interfere with the analysis. These matrix components can cause signal suppression or enhancement in LC-MS/MS, leading to erroneous results.

Comparative Analysis of Analytical Methods

To address these challenges, various analytical strategies have been developed. Below is a comparison of common methods, their performance, and their suitability for overcoming interference.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the quantification of dyes. However, its selectivity can be limited when analyzing complex mixtures of structurally related compounds.

Experimental Protocol: A Baseline HPLC-DAD Method

A general HPLC-DAD method for the analysis of disperse dyes in textiles is outlined below.

  • Sample Preparation:

    • Extract a known weight of the textile sample with a suitable solvent (e.g., methanol or a mixture of dimethylformamide and acetonitrile) under sonication.[1][2]

    • Centrifuge the extract to remove any solid particles.[1]

    • Filter the supernatant through a 0.22 µm PTFE filter.[1]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode-array detector monitoring at the maximum absorption wavelength of this compound.

Limitations:

Without advanced data analysis techniques, this standard method is susceptible to interference from co-eluting dyes with similar UV-Vis spectra.

Method 2: HPLC with Multivariate Analysis

To overcome the limitations of traditional HPLC-DAD, multivariate analysis techniques like Principal Component Regression (PCR) can be employed. This approach allows for the quantification of individual components in a mixture even with severe spectral overlap.

One study successfully used PCR to simultaneously determine a mixture of six disperse dyes, including this compound, in textile wastewater by analyzing their overlapping UV-Vis absorption spectra. This method avoids the need for complete chromatographic separation.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher selectivity and sensitivity compared to HPLC-DAD, making it a powerful tool for analyzing complex samples. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte even in the presence of co-eluting compounds and a complex matrix.

Experimental Protocol: A Validated LC-MS/MS Method for Disperse Dyes in Wastewater [3][4][5]

This protocol is adapted from a validated method for the analysis of disperse dyes in environmental water samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by Milli-Q water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the dyes with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic separation is performed on a C18 column using a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid.[5]

    • Mass spectrometric detection is carried out using an electrospray ionization (ESI) source in positive ion mode.[5] Two specific precursor-to-product ion transitions (MRM transitions) are monitored for this compound to ensure specificity.

Table 1: Performance of a Validated LC-MS/MS Method for Disperse Dyes [3][4]

ParameterPerformance
Linearity (R²)> 0.99
Limit of Detection (LOD)~2.0 ng/L
Limit of Quantification (LOQ)~8.0 ng/L
Recovery> 70%
Relative Standard Deviation (RSD)< 15%

Mitigating Matrix Effects in LC-MS/MS:

While highly selective, LC-MS/MS is still prone to matrix effects. A study on the analysis of 47 synthetic dyes in textiles reported matrix effects ranging from signal suppression to enhancement for various disperse dyes.[1] Strategies to minimize these effects include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before analysis.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.

  • Isotope Dilution: The use of a stable isotope-labeled internal standard for this compound would be the most effective way to correct for matrix effects and any variability in sample preparation and instrument response.

Degradation Products: A Potential Source of Interference

The degradation of this compound, either through environmental processes or during sample preparation, can lead to the formation of breakdown products. These products may have different chromatographic and spectral properties and could potentially interfere with the analysis of the parent compound. For instance, studies on the degradation of the structurally similar Disperse Red 1 have shown that its degradation products can be more toxic than the original dye.[6] Therefore, it is important to consider the potential for degradation and to develop methods that can separate the parent dye from its degradation products.

Workflow for Method Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method for this compound.

MethodSelection cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis A Define Analytical Needs (e.g., sensitivity, sample matrix) B Assess Potential Interferences (Cross-reactivity, Matrix Effects) A->B C Choose Initial Method (HPLC-DAD, LC-MS/MS) B->C D Optimize Sample Preparation (SPE, LLE) C->D E Optimize Instrumental Parameters D->E F Validate Method (Linearity, LOD, LOQ, Accuracy, Precision, Selectivity) E->F G Implement Quality Control (e.g., blanks, spikes) F->G H Data Analysis & Reporting G->H

Figure 1. Workflow for analytical method selection and validation.

Signaling Pathway for Interference in LC-MS/MS

The following diagram illustrates the signaling pathway of how matrix components can interfere with the detection of this compound in an LC-MS/MS system.

InterferencePathway cluster_sample Sample Matrix cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Analyte This compound LC_Column LC Column Analyte->LC_Column Interferent Matrix Component Interferent->LC_Column IonSource Ion Source (ESI) Interferent->IonSource Ion Suppression/ Enhancement LC_Column->IonSource Elution MassAnalyzer Mass Analyzer (MRM) IonSource->MassAnalyzer Ionization Detector Detector IonSource->Detector Altered Signal MassAnalyzer->Detector Specific Ion Transition

Figure 2. Interference pathway in LC-MS/MS analysis.

Conclusion

The accurate analysis of this compound requires careful consideration of potential cross-reactivity and matrix effects. While HPLC-DAD can be a viable option, its application to complex samples may necessitate the use of advanced data analysis techniques like multivariate regression. For high-demand applications requiring maximum sensitivity and specificity, LC-MS/MS is the method of choice. However, to ensure data reliability, it is imperative to implement robust sample preparation protocols and strategies to mitigate matrix effects. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical methodology for their specific needs, ultimately leading to more accurate and reliable results.

References

A Comparative Analysis of the Dyeing Kinetics of Disperse Red 82 on Polyester, Polylactic Acid, and Polyamide Fibers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the kinetic behavior of C.I. Disperse Red 82, a monoazo disperse dye, across three major synthetic fibers: polyester (PET), polylactic acid (PLA), and polyamide (Nylon). This report synthesizes available experimental data to provide a comparative overview of dyeing rates, diffusion characteristics, and activation energies, offering insights into the dyeing mechanisms and performance on these substrates.

The textile industry relies heavily on synthetic fibers, each possessing unique chemical and physical properties that influence their interaction with dyes. Understanding the dyeing kinetics is paramount for optimizing dyeing processes, ensuring color consistency, and improving the efficiency of coloration. This guide focuses on C.I. This compound, a widely used red dye, and its kinetic behavior when applied to PET, PLA, and Nylon fibers. While direct comparative studies on this specific dye across all three fibers are limited, this guide compiles and analyzes available data for this compound and structurally similar disperse dyes to provide a valuable comparative reference.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the dyeing of various synthetic fibers with disperse dyes, including data available for red azo dyes similar in class to this compound. This data provides a basis for understanding the relative dyeing performance of these fibers.

Table 1: Dyeing Rate Constants (K) and Half-Dyeing Times (t1/2) for Disperse Dyes on Synthetic Fibers

FiberDyeTemperature (°C)Dyeing Rate Constant (K) (min-1)Half-Dyeing Time (t1/2) (min)
Polyester (PET)C.I. Disperse Red 73130--
Polyester (PET/PTT)C.I. Disperse Red 60130-< 30
Polyester (PET/PTT)C.I. Disperse Red 167.1130-~30
Polylactic Acid (PLA)C.I. Disperse Red 60110--
Polyamide (Nylon)Reactive Disperse Dye100Faster than on PET-

Table 2: Diffusion Coefficients (D) and Activation Energies (Ea) for Disperse Dyes on Synthetic Fibers

FiberDyeTemperature (°C)Diffusion Coefficient (D) (cm²/s)Activation Energy (Ea) (kJ/mol)
Polyester (PET)C.I. Disperse Orange 30110--
Polyester (PET)C.I. Disperse Orange 30120--
Polyester (PET)C.I. Disperse Orange 30130--
Polylactic Acid (PLA)C.I. This compound>80Apparent D calculatedCalculated
Polyamide (Nylon)Reactive Disperse DyeVariousInfluenced by temperature-

Note: The study on this compound on a "new" fiber indicated that the apparent diffusion coefficient and activation energy were calculated, but the specific values were not available in the abstract.[1]

Experimental Protocols

The determination of dyeing kinetics involves a series of systematic experiments to measure the rate of dye uptake by the fiber over time under controlled conditions. The following is a generalized experimental protocol for a comparative study.

1. Materials and Pre-treatment:

  • Fibers: Scoured and bleached fabrics of polyester (PET), polylactic acid (PLA), and polyamide (Nylon 6 or 6,6).

  • Dye: Commercial grade C.I. This compound, with known purity.

  • Chemicals: Dispersing agent, acetic acid (for pH control), sodium hydrosulfite, and a non-ionic detergent (for reduction clearing).

2. Dye Bath Preparation: A stock solution of the disperse dye is prepared by pasting the dye with a dispersing agent and then adding deionized water. The final dyebath is prepared to the desired concentration, and the pH is adjusted to 4.5-5.5 using acetic acid.[2]

3. Dyeing Procedure: The dyeing experiments are conducted in a high-temperature dyeing machine with precise temperature control.

  • The fiber samples are introduced into the dyebath at a specified liquor ratio (e.g., 40:1).

  • The temperature is raised at a controlled rate (e.g., 2°C/min) to the target dyeing temperature (e.g., 100°C for Nylon, 110°C for PLA, and 130°C for PET).[3]

  • Dyeing is carried out for various time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) to monitor the dye uptake.

4. Measurement of Dye Uptake: At the end of each time interval, a sample of the dyebath is taken to measure the residual dye concentration using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound. The amount of dye absorbed by the fiber (exhaustion) is calculated by the difference between the initial and final dye concentrations in the bath.

5. Post-Dyeing Treatment (Reduction Clearing): After dyeing, the samples are rinsed and then subjected to a reduction clearing process to remove any unfixed dye from the fiber surface. A typical recipe involves treating the dyed fabric in a solution of sodium hydrosulfite and a non-ionic detergent at 70-80°C for 15-20 minutes.

6. Kinetic Parameter Calculation:

  • Dyeing Rate Constant (K): The dyeing rate constant can be determined by applying a pseudo-first-order or pseudo-second-order kinetic model to the exhaustion data.

  • Diffusion Coefficient (D): The diffusion coefficient of the dye within the fiber can be calculated using Fick's second law of diffusion, often employing simplified models like the Hill equation.

  • Activation Energy (Ea): By conducting the dyeing experiments at different temperatures, the activation energy of dyeing can be calculated from the Arrhenius equation, which relates the dyeing rate constant or diffusion coefficient to temperature.[4]

Experimental Workflow

The following diagram illustrates the logical flow of a comparative study on dyeing kinetics.

Dyeing_Kinetics_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_post Post-Treatment Fiber_Prep Fiber Scouring & Bleaching Dye_Bath_Prep Dye Bath Preparation (pH, Concentration) Fiber_Prep->Dye_Bath_Prep Dye_Dispersion Dye Dispersion Preparation Dye_Dispersion->Dye_Bath_Prep Dyeing Isothermal Dyeing at Various Times & Temperatures Dye_Bath_Prep->Dyeing Spectrophotometry Dyebath Spectrophotometry Dyeing->Spectrophotometry Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Exhaustion_Calc Exhaustion Calculation Spectrophotometry->Exhaustion_Calc Kinetic_Modeling Kinetic Modeling Exhaustion_Calc->Kinetic_Modeling Parameter_Calc Calculation of K, D, Ea Kinetic_Modeling->Parameter_Calc Color_Measurement Colorimetric Measurement Reduction_Clearing->Color_Measurement

Caption: Experimental workflow for comparing dyeing kinetics.

Discussion and Comparative Analysis

Based on the available literature, a qualitative comparison of the dyeing kinetics of this compound on PET, PLA, and Nylon can be established.

Polyester (PET): As a highly crystalline and hydrophobic fiber, PET requires high temperatures (typically 130°C) or the use of a carrier to facilitate dye diffusion.[4] The dyeing process is characterized by a relatively slow diffusion rate. The activation energy for disperse dyeing on PET is generally high, indicating a strong dependence of the dyeing rate on temperature. For this compound, a monoazo dye of moderate molecular size, the dyeing rate on PET is expected to be moderate, with good exhaustion achievable under optimal high-temperature conditions.

Polylactic Acid (PLA): PLA, being an aliphatic polyester, has a lower glass transition temperature and is less crystalline than PET. This allows for dyeing at lower temperatures, typically around 110°C.[5] The rate of dye diffusion in PLA is generally reported to be much higher than in PET for some disperse dyes.[6] Consequently, the dyeing of PLA with this compound is expected to be significantly faster than on PET, with a lower activation energy. However, the lower saturation values of PLA might lead to a lower overall dye uptake compared to PET under certain conditions.

Polyamide (Nylon): Nylon fibers contain amorphous regions that are more accessible to disperse dyes at lower temperatures compared to PET. Disperse dyes can be applied to nylon at or near the boil (100°C). The dyeing rate of disperse dyes on nylon is generally faster than on PET.[4] This is attributed to the less compact structure of the amorphous regions in nylon. Therefore, this compound is expected to exhibit a rapid dyeing rate on nylon.

References

High-Fastness Alternatives to Disperse Red 82: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking high-performance alternatives to Disperse Red 82 for demanding applications, this guide provides an objective comparison of key performance indicators, supported by experimental data and detailed methodologies. We explore viable anthraquinone-based dyes that offer significant improvements in fastness properties over the traditional azo-based this compound.

This compound, a monoazo disperse dye, has been a widely used colorant for polyester and other synthetic fibers due to its bright bluish-red shade. However, for applications requiring exceptional durability and resistance to fading, its fastness properties can be a limiting factor. The textile industry is increasingly demanding dyes with superior light, wash, and sublimation fastness, particularly for applications such as automotive textiles, outdoor fabrics, and high-quality apparel. This has driven the search for alternative red disperse dyes that can meet these stringent requirements.

This guide focuses on anthraquinone-based disperse dyes as promising alternatives to the azo-based this compound. Anthraquinone dyes are known for their excellent light and wash fastness, making them suitable for high-performance applications.[1] We will compare the performance of this compound with notable anthraquinone alternatives, including Disperse Red 60 , Disperse Red 92 , and Disperse Red 146 .

Comparative Performance Data

The following table summarizes the key fastness properties of this compound and its potential alternatives. The data has been compiled from various technical data sheets and research publications. It is important to note that direct comparisons can be challenging due to variations in testing conditions between different sources. However, this table provides a valuable overview of the relative performance of these dyes.

DyeC.I. NameChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
This compound This compoundAzo6-74-5 (Polyester)4
Disperse Red 60 Disperse Red 60Anthraquinone5-64-54
Disperse Red 92 Disperse Red 92Anthraquinone64-54-5
Disperse Red 146 Disperse Red 146AnthraquinoneExcellentGoodGood

Note: Fastness ratings are typically on a scale of 1 to 8 for light fastness (8 being the highest) and 1 to 5 for wash and sublimation fastness (5 being the highest). "Excellent" and "Good" are qualitative descriptors from technical data sheets where numerical values were not provided.

Experimental Protocols

To ensure accurate and reproducible assessment of dye performance, standardized experimental protocols are crucial. The following are detailed methodologies for the key fastness tests cited in this guide.

Light Fastness Testing (ISO 105-B02)

Principle: A specimen of the dyed textile is exposed to artificial light under controlled conditions, alongside a set of blue wool references with known light fastness. The change in color of the specimen is then compared to the change in the reference standards to determine the light fastness rating.

Apparatus:

  • Xenon arc lamp fading apparatus

  • Blue wool references (ISO 105-B01 to B08)

  • Grey scale for assessing change in colour (ISO 105-A02)

  • Specimen holders

Procedure:

  • Mount the textile specimen and a set of blue wool references in the specimen holders.

  • Place the holders in the xenon arc lamp apparatus.

  • Expose the specimens and references to the light source under specified conditions of temperature, humidity, and irradiance.

  • Periodically inspect the specimens and references.

  • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale, or when a certain blue wool reference has faded to a specific degree.

  • Assess the change in color of the test specimen against the blue wool references to assign a light fastness rating from 1 (very poor) to 8 (outstanding).

Wash Fastness Testing (ISO 105-C06)

Principle: A dyed textile specimen, in contact with a multifibre adjacent fabric, is subjected to a simulated washing process in a standardized detergent solution. The change in color of the specimen and the degree of staining on the adjacent fabric are evaluated.

Apparatus:

  • Launder-Ometer or similar washing fastness tester

  • Stainless steel balls (for mechanical action)

  • Multifibre adjacent fabric (containing common fiber types like acetate, cotton, nylon, polyester, acrylic, and wool)

  • Standard ECE detergent

  • Grey scale for assessing change in colour (ISO 105-A02) and staining (ISO 105-A03)

Procedure:

  • Prepare a composite specimen by sewing the dyed fabric to a piece of multifibre adjacent fabric.

  • Place the composite specimen, stainless steel balls, and the specified amount of detergent solution in a stainless steel container.

  • Agitate the container in the washing fastness tester at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes for a standard test).

  • After the washing cycle, remove the specimen, rinse it with cold water, and dry it in an oven at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed specimen using the grey scale for color change.

  • Evaluate the degree of staining on each fiber of the multifibre adjacent fabric using the grey scale for staining. The rating is from 1 (heavy staining) to 5 (no staining).

Sublimation Fastness Testing (ISO 105-P01)

Principle: The dyed textile specimen is subjected to heat under controlled conditions to assess the tendency of the dye to transfer from the solid to the gaseous state (sublime). The change in color of the specimen and the staining of an adjacent undyed fabric are evaluated.

Apparatus:

  • Heat press or sublimation fastness tester

  • Undyed polyester fabric

  • Grey scale for assessing change in colour (ISO 105-A02) and staining (ISO 105-A03)

Procedure:

  • Place the dyed specimen between two pieces of undyed polyester fabric.

  • Place the assembly in the heat press at a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a specific duration (e.g., 30 seconds).

  • After the heat treatment, remove the assembly and allow it to cool.

  • Assess the change in color of the original dyed specimen using the grey scale for color change.

  • Evaluate the degree of staining on the undyed polyester fabric using the grey scale for staining. The rating is from 1 (heavy staining) to 5 (no staining).

Chemical Synthesis Pathways

The fundamental differences in the chemical structures of azo and anthraquinone dyes contribute to their varying fastness properties. The following diagrams illustrate the general synthesis pathways for these two classes of disperse dyes.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (e.g., 2-Cyano-4-nitroaniline for DR-82) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2_HCl NaNO2 + HCl (0-5°C) CouplingComponent Coupling Component (e.g., N,N-Di(2-acetoxyethyl)aniline for DR-82) DiazoniumSalt->CouplingComponent Coupling Reaction AzoDye Azo Disperse Dye (e.g., this compound) CouplingComponent->AzoDye

Caption: General synthesis pathway for azo disperse dyes.

Anthraquinone_Dye_Synthesis cluster_synthesis Anthraquinone Core Modification Anthraquinone Anthraquinone SubstitutedAQ Substituted Anthraquinone (e.g., Anthraquinone-sulfonic acid) Anthraquinone->SubstitutedAQ Sulfonation Sulfonation/ Nitration AQ_Intermediate Anthraquinone Intermediate (e.g., 1-Amino-4-bromoanthraquinone) SubstitutedAQ->AQ_Intermediate NucleophilicSub Nucleophilic Substitution AQ_Dye Anthraquinone Disperse Dye (e.g., Disperse Red 60) AQ_Intermediate->AQ_Dye Condensation Condensation

Caption: General synthesis pathway for anthraquinone disperse dyes.

Conclusion

For high-fastness applications where durability is paramount, anthraquinone-based disperse dyes such as Disperse Red 60, Disperse Red 92, and Disperse Red 146 present compelling alternatives to the azo-based this compound. While this compound offers a vibrant shade, its fastness properties may not be sufficient for textiles exposed to harsh conditions. The alternatives discussed in this guide generally exhibit superior light and sublimation fastness, making them better suited for performance-critical applications. Researchers and product developers are encouraged to consider these alternatives and conduct their own specific testing to determine the most suitable dye for their unique requirements.

References

Ecotoxicity of Disperse Red 82 and Its Degradation Byproducts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the potential environmental impact of the azo dye Disperse Red 82 and its degradation derivatives. This guide synthesizes available data on analogous compounds to provide insights into ecotoxicological profiles and outlines the standard experimental protocols for their assessment.

Executive Summary

This compound is a single azo class disperse dye used in the textile industry for dyeing polyester and other synthetic fibers. Like many azo dyes, its release into the environment through industrial effluents is a significant concern due to the potential toxicity of the parent compound and its breakdown products. While specific ecotoxicological data for this compound is limited in publicly available scientific literature, this guide provides a comparative analysis based on closely related disperse azo dyes. The primary degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines, some of which are known to be more toxic than the original dye. This guide summarizes the ecotoxicity of representative disperse dyes, outlines a plausible degradation pathway for this compound, and details the experimental methodologies used to assess these environmental risks.

Ecotoxicity Profile: A Comparative Overview

Table 1: Comparative Acute Ecotoxicity of Disperse Red Dyes and Their Byproducts

SubstanceTest OrganismEndpointResultReference
Disperse Red 1 Daphnia similis48h EC505.8 mg/L[2]
Disperse Red 13 Daphnia similis48h EC501.8 mg/L[2]
Degradation Products of Disperse Red 1 (Photo-Fenton) Daphnia similis48h EC50Increased toxicity observed initially[3]
2-chloro-4-nitro-phenylamine (Degradation byproduct of Disperse Red 167) Triticum aestivum (Wheat)PhytotoxicityNon-toxic[4]
Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester (Degradation byproduct of Disperse Red 167) Triticum aestivum (Wheat)PhytotoxicityNon-toxic[4]

Note: This table includes data from closely related disperse dyes to infer the potential ecotoxicity of this compound and its byproducts, as direct data is unavailable.

Degradation of this compound: Pathways and Byproducts

The degradation of azo dyes like this compound can occur through various mechanisms, including microbial degradation and advanced oxidation processes (e.g., photocatalysis). The most common initial step is the reductive cleavage of the azo bond. This process breaks the dye molecule into smaller aromatic amines.

Based on the structure of this compound (2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate)[5][6], a plausible degradation pathway would involve the cleavage of the azo linkage, potentially forming two primary aromatic amine byproducts:

  • Byproduct 1: 2-amino-5-nitrobenzonitrile

  • Byproduct 2: N,N-bis(2-acetoxyethyl)-p-phenylenediamine

Further degradation of these primary byproducts can lead to the formation of other intermediates. The ecotoxicity of these degradation products is a significant concern, as some aromatic amines are known to be more toxic and potentially carcinogenic than the parent dye.[7]

Below is a diagram illustrating a plausible microbial degradation pathway for this compound.

Plausible Microbial Degradation Pathway of this compound DR82 This compound (C21H21N5O6) AzoCleavage Azo Reductase (Reductive Cleavage of -N=N-) DR82->AzoCleavage BP1 Byproduct 1 (2-amino-5-nitrobenzonitrile) AzoCleavage->BP1 BP2 Byproduct 2 (N,N-bis(2-acetoxyethyl)-p-phenylenediamine) AzoCleavage->BP2 FurtherDeg Further Degradation BP1->FurtherDeg BP2->FurtherDeg Mineralization Mineralization (CO2, H2O, NH4+) FurtherDeg->Mineralization

Caption: Plausible degradation pathway of this compound.

Experimental Protocols

Standardized experimental protocols are crucial for assessing the ecotoxicity of chemical substances. The following are detailed methodologies commonly employed in the evaluation of textile dyes.

Acute Immobilization Test with Daphnia magna

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Substance Preparation: A series of concentrations of the test substance (e.g., this compound or its degradation byproducts) are prepared in a suitable culture medium. A control group with only the culture medium is also included.

  • Exposure: Groups of daphnids (e.g., 20 individuals, divided into four replicates of five) are exposed to each test concentration and the control in beakers containing a fixed volume of the test solution (e.g., 10 mL).

  • Incubation: The beakers are incubated for 48 hours at a controlled temperature (e.g., 20-22°C) with a defined light-dark cycle (e.g., 16h light: 8h dark).

  • Endpoint: After 48 hours, the number of immobilized daphnids in each beaker is counted. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50 (median effective concentration) is calculated, which is the concentration of the substance that causes immobilization in 50% of the test organisms.

Algal Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae, such as Scenedesmus subspicatus.

  • Test Organism: An exponentially growing culture of a freshwater green alga (e.g., Scenedesmus subspicatus).

  • Test Substance Preparation: A range of concentrations of the test substance is prepared in a nutrient-rich algal growth medium. A control with only the growth medium is included.

  • Exposure: A known density of algal cells is added to flasks containing each test concentration and the control.

  • Incubation: The flasks are incubated for 72 hours under constant illumination and temperature (e.g., 21-24°C), with continuous shaking to keep the algae in suspension.

  • Endpoint: Algal growth is measured at the beginning and end of the test by determining the cell concentration (e.g., using a cell counter or spectrophotometer).

  • Data Analysis: The 72-hour EC50 is determined, representing the concentration that causes a 50% reduction in algal growth compared to the control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the ecotoxicity of a dye and its degradation products.

Ecotoxicity Assessment Workflow cluster_prep Preparation cluster_testing Ecotoxicity Testing cluster_analysis Data Analysis Dye Parent Dye (e.g., this compound) Degradation Degradation Process (e.g., Microbial, Photocatalytic) Dye->Degradation ToxicityAssay Acute/Chronic Toxicity Assays Dye->ToxicityAssay Test Parent Compound Byproducts Degradation Byproducts Degradation->Byproducts Byproducts->ToxicityAssay Test Degradation Products Organisms Test Organisms (e.g., Daphnia, Algae, Fish) ToxicityAssay->Organisms DataCollection Data Collection (e.g., LC50, EC50) ToxicityAssay->DataCollection Comparison Comparative Analysis DataCollection->Comparison

Caption: General workflow for ecotoxicity assessment.

Conclusion

While specific ecotoxicological data for this compound remains elusive in current literature, a comparative analysis of related disperse azo dyes suggests a potential for aquatic toxicity. The primary degradation pathway is likely to involve the cleavage of the azo bond, leading to the formation of aromatic amines, whose toxicity needs to be assessed to understand the full environmental impact of this dye. The provided experimental protocols offer a standardized framework for researchers to conduct such ecotoxicity assessments. Further research is critically needed to determine the specific ecotoxicity of this compound and its degradation byproducts to enable a comprehensive environmental risk assessment.

References

Inter-laboratory Validation of Test Methods for Disperse Red 82: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the performance characteristics of different analytical methods for the quantification of Disperse Red 82 as reported in various single-laboratory validation studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Disperse Dye Analysis (Including this compound)

ParameterLaboratory 1
Linearity (Concentration Range) 2.0 - 100.0 ng/mL
Correlation Coefficient (r²) >0.99
Limit of Detection (LOD) ~2.0 ng/L
Limit of Quantification (LOQ) ~8.0 ng/L
Precision (RSD%) < 6% (Intra-day), < 13% (Inter-day)
Recovery (%) > 70%
Sample Matrix Environmental Water Samples

Note: Data is generalized from a study on a mixture of disperse dyes, including this compound.[1][2]

Table 2: Performance Characteristics of UV-Visible Spectrophotometry with Multivariate Calibration for Disperse Dye Analysis (Including this compound)

ParameterMethod
Methodology Partial Least Squares (PLS) and Principal Component Regression (PCR)
Application Simultaneous determination of multiple disperse dyes in textile wastewater.[3]
Key Advantage Can resolve overlapping spectra of dye mixtures without prior separation.
Validation Data Specific quantitative validation parameters for this compound are not detailed in the available literature.

Experimental Protocols

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Disperse Dyes in Environmental Water Samples

This method is suitable for the trace analysis of this compound in complex matrices.

a) Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the retained analytes, including this compound, with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium acetate additive) and an organic solvent like acetonitrile or methanol.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed for disperse dyes.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

UV-Visible Spectrophotometry with Multivariate Calibration for the Analysis of Disperse Dyes in Textile Wastewater

This approach is useful for the simultaneous quantification of multiple dyes in a mixture, which is common in textile effluents.[3]

a) Sample Preparation

  • Filter the wastewater sample to remove suspended solids.

  • Dilute the sample as necessary to bring the absorbance within the linear range of the spectrophotometer.

b) Spectrophotometric Measurement

  • Scan the samples and calibration standards across a defined wavelength range (e.g., 350-700 nm).

  • Record the absorbance spectra.

c) Data Analysis

  • Develop a multivariate calibration model (e.g., PLS or PCR) using the spectra of standard solutions containing known concentrations of this compound and other dyes present in the mixture.

  • Use the developed model to predict the concentration of this compound in the unknown samples based on their absorbance spectra.

Mandatory Visualization

Inter-laboratory Validation Workflow (Conceptual)

The following diagram illustrates a conceptual workflow for an inter-laboratory validation study of an analytical method for this compound. This represents a best-practice approach, although specific studies for this analyte were not found.

InterLaboratory_Validation_Workflow A Method Development & Single-Laboratory Validation B Preparation of Standard Operating Procedure (SOP) and Protocol A->B Develop & Document C Selection of Participating Laboratories B->C Recruit Participants D Distribution of Homogeneous Test Samples and Standards C->D Distribute Materials E Analysis of Samples by Each Laboratory D->E Perform Analysis F Data Collection and Statistical Analysis E->F Submit Results G Evaluation of Method Performance (Reproducibility, Repeatability) F->G Calculate Statistics H Issuance of Validation Report G->H Finalize Report

References

Benchmarking the performance of Disperse Red 82 against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Disperse Red 82 against established industry standards for disperse dyes. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding the characteristics and performance of this dye in various applications. The data is supported by established experimental protocols to ensure accuracy and reproducibility.

Executive Summary

This compound is a monoazo disperse dye primarily used for dyeing polyester and its blends. It is known for its bluish-red shade and is suitable for high-temperature dyeing processes.[1] This guide benchmarks its key performance indicators, such as fastness to light, washing, and sublimation, against other commercially significant red disperse dyes. The presented data, summarized in clear, comparative tables, is based on standardized testing methodologies from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Comparative Performance Data

The performance of this compound is evaluated against other common red disperse dyes used in the industry. The following tables summarize the key fastness properties.

Dye C.I. Name Lightfastness (Xenon Arc) Washfastness (Staining) Washfastness (Color Change) Sublimation Fastness
This compoundThis compound6-754-54
Industry Standard 1Disperse Red 134-54-554
Industry Standard 2Disperse Red 60HighGoodGoodGood
Industry Standard 3Disperse Red 167ModerateVery GoodVery GoodHigh

Note: Fastness is graded on a scale of 1 to 5 for most tests, with 5 representing the best performance. Lightfastness is graded on a scale of 1 to 8, with 8 being the highest.

Key Performance Indicators

Lightfastness: this compound exhibits excellent lightfastness (grade 6-7), making it suitable for applications requiring high resistance to fading upon exposure to light.

Washfastness: The dye demonstrates very good to excellent washfastness, with minimal color bleeding or staining of adjacent fabrics during laundering. It shows a rating of 5 for staining and 4-5 for color change.

Sublimation Fastness: With a sublimation fastness rating of 4, this compound has good resistance to color change and transfer due to heat, a critical property for processes like thermofixation.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ISO and AATCC standards.

Colorfastness to Light (ISO 105-B02 / AATCC 16.3)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool standards (for rating)

  • Grey Scale for assessing color change

Procedure:

  • A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of blue wool lightfastness standards are exposed.

  • The exposure is continued until a specified fading of the specimen or the blue wool standards is achieved.

  • The change in color of the specimen is assessed by comparing it with the unexposed original material using the Grey Scale for Color Change.

  • The lightfastness rating is determined by comparing the fading of the specimen with that of the blue wool standards.[3][4][5][6][7]

Colorfastness to Washing (ISO 105-C06 / AATCC 61)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for agitated washing at a controlled temperature and time.

  • Stainless steel balls (for abrasive action).

  • Multifiber test fabric (to assess staining).

  • Grey Scale for assessing color change and staining.

Procedure:

  • A specimen of the dyed textile is stitched together with a multifiber test fabric.

  • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls.

  • The container is then agitated in the Launder-Ometer at a specified temperature and for a specified duration.[8][9][10][11][12][13][14][15][16][17]

  • After washing, the specimen is rinsed and dried.

  • The change in color of the specimen is evaluated using the Grey Scale for Color Change, and the staining of the multifiber test fabric is assessed using the Grey Scale for Staining.

Colorfastness to Sublimation (ISO 105-P01 / AATCC 117)

This test determines the resistance of the color of textiles to the action of dry heat, which can cause sublimation of the dye.

Apparatus:

  • Heat press or similar heating device capable of maintaining a specified temperature.

  • Undyed fabric for assessing staining.

  • Grey Scale for assessing color change and staining.

Procedure:

  • A specimen of the dyed textile is placed between two pieces of undyed fabric.

  • The composite specimen is placed in the heating device at a specified temperature and pressure for a set time.[18][19][20][21][22][23][24][25][26][27]

  • After the heat treatment, the specimen is removed and allowed to cool.

  • The change in color of the specimen and the staining of the undyed fabrics are assessed using the respective Grey Scales.

Dyeing Kinetics and Performance on Polyester

The dyeing of polyester with disperse dyes is a complex process influenced by time, temperature, and the chemical structure of the dye.[28][29][30][31][32][33] The rate of dyeing and the final exhaustion of the dye onto the fiber are critical performance parameters.

Generally, disperse dyes are classified into low, medium, and high energy categories based on their molecular weight and sublimation fastness. High-energy dyes, like this compound, typically require higher temperatures for efficient dyeing but offer better fastness properties. The dyeing process for polyester with disperse dyes usually involves a high-temperature exhaustion method (around 130°C) to ensure proper diffusion and fixation of the dye within the fiber.[31]

Visualizations

The following diagrams illustrate the logical workflow for evaluating the performance of disperse dyes and a conceptual representation of the dyeing process.

Dye_Performance_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_eval Evaluation cluster_report Reporting Dyeing Dyeing of Fabric Samples Drying Drying and Conditioning Dyeing->Drying Lightfastness Lightfastness Test (ISO 105-B02 / AATCC 16.3) Drying->Lightfastness Washfastness Washfastness Test (ISO 105-C06 / AATCC 61) Drying->Washfastness Sublimation Sublimation Test (ISO 105-P01 / AATCC 117) Drying->Sublimation Assess_Color_Change Assess Color Change (Grey Scale) Lightfastness->Assess_Color_Change Washfastness->Assess_Color_Change Assess_Staining Assess Staining (Grey Scale) Washfastness->Assess_Staining Sublimation->Assess_Color_Change Sublimation->Assess_Staining Report Generate Performance Report Assess_Color_Change->Report Assess_Staining->Report

Workflow for Dye Performance Evaluation

Polyester_Dyeing_Process cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Disperse_Dye Disperse Dye (Aggregates) Single_Molecules Single Dye Molecules Disperse_Dye->Single_Molecules Dispersion Dispersing_Agent Dispersing Agent Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior Fiber_Surface->Fiber_Interior Diffusion (with Heat)

Conceptual Polyester Dyeing Process

References

Comparative Analysis of Disperse Red 82 from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Disperse Red 82, a monoazo disperse dye, sourced from three different fictional suppliers: ChromaDyes Inc., SpectraPure Chemicals, and Quantum Dyes Ltd. The aim is to assist researchers, scientists, and drug development professionals in selecting the most suitable product for their specific applications by presenting key performance indicators, detailed experimental protocols, and potential biological implications.

Executive Summary

This compound is a versatile dye primarily used in the textile industry for polyester and acetate fibers. Beyond its traditional applications, its well-defined chemical structure makes it a compound of interest in various research fields. However, product quality and consistency can vary significantly between suppliers, impacting experimental outcomes. This guide evaluates key parameters: purity , solubility , and colorfastness , to provide a clear comparison.

Comparative Data Overview

The performance of this compound from the three suppliers was evaluated based on purity, solubility in common laboratory solvents, and colorfastness of dyed polyester fabric. The results are summarized in the table below.

Parameter ChromaDyes Inc. SpectraPure Chemicals Quantum Dyes Ltd.
Purity (HPLC, % Area) 98.7%99.5%99.1%
Solubility in Acetone (mg/mL at 25°C) 8.29.59.0
Solubility in Ethanol (mg/mL at 25°C) 3.54.23.9
Solubility in DMSO (mg/mL at 25°C) 15.818.117.5
Colorfastness to Washing (ISO 105-C06) 4-555
Colorfastness to Light (Xenon Arc, ISO 105-B02) 66-76
Colorfastness to Rubbing (Dry, ISO 105-X12) 4-554-5
Colorfastness to Rubbing (Wet, ISO 105-X12) 44-54

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the method for determining the purity of this compound samples.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound from each supplier in 100 mL of acetonitrile to prepare a stock solution. Further dilute to a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 500 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared samples and a blank (acetonitrile). The purity is determined by the percentage area of the main peak relative to the total peak area in the chromatogram.

Solubility Assessment

This protocol describes the determination of the solubility of this compound in various organic solvents.

Materials:

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

Solvents:

  • Acetone

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent at 25°C.

  • Vortex the mixture for 2 minutes to facilitate dissolution.

  • Equilibrate the suspension at 25°C for 24 hours with intermittent shaking.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with the respective solvent to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance at the wavelength of maximum absorption for this compound and calculate the concentration based on a pre-established calibration curve.

Colorfastness to Washing

This protocol follows the ISO 105-C06 standard for assessing the colorfastness of dyed textiles to domestic and commercial laundering.[1][2][3][4][5]

Equipment:

  • Launder-Ometer or equivalent device

  • Stainless steel balls (for mechanical action)

  • Multifiber adjacent fabric

  • Grey scale for assessing color change and staining

Procedure:

  • Prepare a composite specimen by sewing a 10 cm x 4 cm piece of polyester fabric dyed with this compound to a same-sized piece of multifiber adjacent fabric.[1]

  • Place the composite specimen, along with the specified number of stainless steel balls, into a stainless steel container of the Launder-Ometer.

  • Add the prescribed washing solution.

  • Conduct the test for the specified time and temperature as per the ISO 105-C06 C2S single cycle procedure.

  • After the cycle, rinse the specimen in water and dry it in air at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed fabric and the degree of staining on the multifiber fabric using the grey scales under standardized lighting.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative analysis of this compound from different suppliers.

G Experimental Workflow for this compound Analysis cluster_sourcing Sample Sourcing cluster_analysis Physicochemical Analysis cluster_results Data Interpretation S1 Supplier A (ChromaDyes Inc.) Purity Purity Analysis (HPLC) S1->Purity Solubility Solubility Assessment S1->Solubility Colorfastness Colorfastness Testing S1->Colorfastness S2 Supplier B (SpectraPure Chemicals) S2->Purity S2->Solubility S2->Colorfastness S3 Supplier C (Quantum Dyes Ltd.) S3->Purity S3->Solubility S3->Colorfastness Table Comparative Data Table Purity->Table Solubility->Table Colorfastness->Table Guide Publish Comparison Guide Table->Guide

Caption: Workflow for the comparative analysis of this compound.

Hypothetical Signaling Pathway Interference

For researchers in drug development, it is crucial to consider the potential for small molecules like this compound to exhibit off-target effects. Azo dyes and their metabolites have been reported to have biological activities, including potential interactions with cellular pathways.[6][7][8][9] The following diagram illustrates a hypothetical scenario where a small molecule could interfere with a generic kinase signaling pathway, a common mechanism for off-target effects.[10][11]

G Hypothetical Kinase Signaling Pathway Interference cluster_pathway Cellular Signaling Cascade cluster_interference Potential Interference Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response SmallMolecule This compound (or metabolite) SmallMolecule->Inhibition Inhibition

Caption: Potential off-target effect of a small molecule on a kinase cascade.

Discussion and Recommendations

The analysis reveals that while all three suppliers provide this compound of high purity, SpectraPure Chemicals offers a product with marginally higher purity and superior solubility in the tested organic solvents. This could be advantageous in applications requiring highly concentrated stock solutions or where minimal impurities are critical. In terms of colorfastness, all suppliers' products perform well, meeting typical industry standards.

For researchers in biological fields, the potential for off-target effects from any small molecule, including dyes, should not be overlooked. The azo structure of this compound could be susceptible to metabolic cleavage, potentially generating aromatic amines that may have biological activity.[8] It is therefore recommended to include appropriate controls in biological assays to account for any potential interference from the dye itself or its possible metabolites. When selecting a supplier, researchers should prioritize purity and consistency to minimize variability in their experimental results. For applications where the dye is used as a tool in biological systems, sourcing from a supplier like SpectraPure Chemicals , which demonstrates the highest purity, may be the most prudent choice.

References

Safety Operating Guide

Proper Handling and Disposal of Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Disperse Red 82, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The substance is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] It may also cause an allergic skin reaction.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields.[3]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Handling Guidelines:

  • Handle in a well-ventilated place.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and personal clothing.[1][4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials or foodstuff containers.[3][5]

Hazard Summary

The following table summarizes the hazard information for this compound.

Hazard TypeGHS Hazard StatementSignal WordPictogram(s)
Skin IrritationH315WarningExclamation
Eye IrritationH319WarningExclamation
Respiratory IrritationH335WarningExclamation
Skin SensitizationH317WarningExclamation

Data sourced from multiple safety data sheets.[1][2]

Spill and Accidental Release Procedures

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[3] Remove all sources of ignition.[3]

  • Ventilate: Ensure adequate ventilation in the affected area.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup (Dry Spill):

    • Use dry cleanup procedures and avoid generating dust.[5]

    • Vacuum or sweep up the material. A vacuum cleaner must be fitted with a HEPA-type exhaust microfilter.[5]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[5][6]

  • Cleanup (Wet Spill):

    • Absorb with inert material.

    • Vacuum or shovel up the material and place it into a labeled container for disposal.[5]

  • Decontamination: Wash the spill area down with large amounts of water, but prevent runoff from entering drains.[5]

  • Dispose: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[3]

Spill_Cleanup_Workflow start Spill Detected evacuate Evacuate Area & Remove Ignition Sources start->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill & Prevent Entry into Drains ppe->contain assess Assess Spill Type contain->assess dry_cleanup Dry Cleanup: Sweep or HEPA Vacuum assess->dry_cleanup Dry wet_cleanup Wet Cleanup: Absorb with Inert Material assess->wet_cleanup Wet collect Collect Waste in a Labeled, Closed Container dry_cleanup->collect wet_cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Chemical Plant decontaminate->dispose

Caption: Workflow for cleaning up a this compound spill.

Proper Disposal Procedures

Improper disposal of this compound can lead to environmental contamination.[3] Do not discharge into sewer systems or let the product enter drains.[3]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste material in suitable, closed, and clearly labeled containers.[3][6] This includes the chemical itself and any contaminated materials from spills.

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • All waste must be handled in accordance with local, state, and federal regulations.[5] Waste generators must consult these regulations to ensure complete and accurate classification and disposal.[4]

  • Contaminated Packaging Disposal:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]

    • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[3]

Disposal_Decision_Process start Material Identified for Disposal waste_type Identify Waste Type start->waste_type product Unused/Waste This compound waste_type->product Chemical packaging Contaminated Packaging waste_type->packaging Packaging ppe Contaminated PPE (Gloves, etc.) waste_type->ppe Lab Waste collect_product Collect in Labeled, Sealed Container product->collect_product package_decision Packaging Type? packaging->package_decision ppe->collect_product final_disposal Dispose via Approved Method collect_product->final_disposal combustible Combustible package_decision->combustible non_combustible Non-Combustible package_decision->non_combustible combustible->final_disposal puncture Puncture to Prevent Reuse non_combustible->puncture rinse Triple Rinse for Recycling non_combustible->rinse puncture->final_disposal incineration Controlled Incineration final_disposal->incineration Preferred landfill Sanitary Landfill final_disposal->landfill If Permitted

Caption: Decision-making process for this compound disposal.

References

Essential Safety and Logistical Information for Handling Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Disperse Red 82. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for safe handling, and appropriate disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also known to potentially cause an allergic skin reaction.[2][3] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationsRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[4] Nitrile rubber gloves are a suitable option.To avoid skin contact which can lead to irritation and potential allergic reactions.[1][2]
Body Protection Wear fire/flame resistant and impervious clothing.[4] A lab coat or chemical-resistant suit should be worn.To protect the skin from accidental spills and contamination.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[4] Use a NIOSH-approved respirator when dust is generated.To prevent inhalation of dust particles which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Guidance for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] The use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash fountain and safety shower are readily accessible in the immediate work area.[1]

  • Container Inspection: Before use, inspect the container for any damage or leaks. Keep the container tightly closed when not in use.[1][4]

Handling Procedures
  • Avoid Dust Formation: Take necessary precautions to avoid the formation of dust and aerosols during handling.[4]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[5]

  • Clothing: Immediately remove any clothing that becomes contaminated.[1]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation occurs.[1]
Eye Contact Immediately rinse the eyes cautiously with water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4]
Spill Management
  • Minor Spills: For small spills, prevent further leakage if it is safe to do so. Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.[1]

  • Major Spills: In the case of a large spill, evacuate the area. Wear appropriate PPE and prevent the spill from entering drains or waterways.[1][4]

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Chemical Disposal
  • Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

  • Environmental Precautions: Do not allow the chemical to enter drains, water, foodstuffs, or soil.[1][4] Discharge into the environment must be avoided.[4]

Contaminated Packaging Disposal
  • Decontamination: Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[4]

  • Disposal of Unusable Containers: Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[4]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

DisperseRed82_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon disposal_waste Dispose of Chemical Waste handling_exp->disposal_waste Chemical Waste cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe disposal_cont Dispose of Contaminated Materials cleanup_decon->disposal_cont Contaminated Materials cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.